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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate in Advanced Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Application Protocol Executive Summary In modern medicinal chemistry, the strategic incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Application Protocol

Executive Summary

In modern medicinal chemistry, the strategic incorporation of saturated oxygen heterocycles is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 428871-01-6)[1] is a critical bifunctional building block used to append the tetrahydropyran (THP) motif to complex pharmacophores.

By featuring a highly reactive methanesulfonate (mesylate) leaving group tethered to a THP ring via a flexible ethyl spacer, this compound serves as an elite electrophile for bimolecular nucleophilic substitution (SN2) reactions. This whitepaper details the physicochemical properties, mechanistic rationale, field-proven experimental protocols, and regulatory safety considerations required for utilizing this intermediate in API (Active Pharmaceutical Ingredient) synthesis.

Chemical Identity & Physicochemical Data

Understanding the baseline properties of this intermediate is essential for predicting its behavior in organic solvents and its reactivity profile during downstream coupling.

Table 1: Physicochemical and Structural Data
PropertyValueRationale / Implication
Chemical Name 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonateStandard IUPAC nomenclature.
CAS Number 428871-01-6[1]Unique identifier for procurement and safety tracking.
Molecular Formula C8H16O4S[2]Indicates a high degree of saturation (sp3 carbons).
Molecular Weight 208.28 g/mol [1]Low molecular weight ensures high atom economy during coupling.
Appearance Colorless to light brown oil[3]Typical for aliphatic mesylates; requires careful handling to avoid degradation.
Reactivity Profile Strong ElectrophileHighly susceptible to SN2 attack by amines, thiols, and alkoxides.

Mechanistic Role in Drug Design: The Causality of Structural Choices

The selection of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate over alternative alkylating agents is driven by specific structural and thermodynamic advantages.

The Tetrahydropyran (THP) Motif

The THP ring acts as a premier bioisostere for aliphatic rings such as cyclohexane or piperidine.

  • Aqueous Solubility & LogP: Unlike the highly lipophilic cyclohexane, the oxygen atom in the THP ring acts as a hydrogen bond acceptor, lowering the overall partition coefficient (LogP) and improving aqueous solubility.

  • Toxicity Mitigation: Unlike piperidine, THP lacks a basic nitrogen atom. This prevents the molecule from carrying a positive charge at physiological pH, significantly reducing the risk of binding to the hERG potassium channel—a primary cause of drug-induced cardiotoxicity.

The Mesylate Leaving Group

Alcohols are notoriously poor leaving groups due to the instability of the expelled hydroxide anion. Converting the precursor alcohol into a mesylate transforms it into a highly reactive electrophile.

  • Resonance Stabilization: The expelled methanesulfonate anion (CH3SO3⁻) is exceptionally stable due to the delocalization of its negative charge across three equivalent oxygen atoms.

  • Atom Economy vs. Tosylates: While tosylates (p-toluenesulfonates) are also excellent leaving groups, mesylates are preferred here due to their lower molecular weight, which improves the atom economy of the reaction. Furthermore, the methanesulfonic acid byproduct is highly water-soluble, simplifying aqueous workup procedures.

SN2_Mechanism Nu Nucleophile (e.g., R-NH2) TS SN2 Transition State [Nu···C···OMs]‡ Nu->TS Attack at primary carbon Mesylate THP-Ethyl Mesylate (CAS: 428871-01-6) Mesylate->TS C-O bond breaking Product Alkylated Product (THP-Ethyl-Nu) TS->Product Bond formation complete LG Mesylate Anion (Leaving Group) TS->LG Departure

Bimolecular nucleophilic substitution (SN2) pathway of THP-ethyl mesylate.

Experimental Protocols & Methodologies

As a Senior Application Scientist, it is critical to not only provide the steps but to explain the causality behind the reaction conditions. The following protocols are self-validating systems designed for high yield and purity.

Protocol 1: Synthesis of the Mesylate Precursor

Objective: Convert 2-(tetrahydro-2H-pyran-4-yl)ethanol to the active mesylate.

  • Preparation: Dissolve 1.0 equivalent of 2-(tetrahydro-2H-pyran-4-yl)ethanol in anhydrous dichloromethane (DCM).

    • Causality: DCM is an aprotic solvent that remains liquid at low temperatures and does not react with sulfonyl chlorides.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) and cool the mixture to 0 °C under a nitrogen atmosphere.

    • Causality: TEA acts as both an acid scavenger and a nucleophilic catalyst. It neutralizes the HCl generated during the reaction, preventing the acidic cleavage of the THP ether linkage.

  • Activation: Dropwise add 1.2 equivalents of Methanesulfonyl chloride (MsCl).

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of alkyl chloride byproducts (where liberated chloride attacks the newly formed mesylate).

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Downstream Application - Synthesis of 4-(2-Bromoethyl)tetrahydropyran

Objective: Convert the mesylate into an alkyl bromide for specialized Grignard or cross-coupling applications[3].

  • Reaction Setup: To a stirred solution of 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (11.9 g, 56.9 mmol) in anhydrous acetone (300 mL), add lithium bromide (29.7 g, 56.9 mmol)[3].

  • Reflux: Heat the reaction mixture to reflux under a nitrogen (N2) atmosphere for 5 hours[3].

    • Causality (Finkelstein Conditions): Acetone is a polar aprotic solvent that dissolves LiBr completely. However, the byproduct, lithium methanesulfonate, is insoluble in acetone. As it forms, it precipitates out of solution, driving the equilibrium entirely toward the alkyl bromide product via Le Chatelier's principle.

  • Isolation: Remove the acetone via rotary evaporation. Add water (150 mL) and extract the mixture with dichloromethane (2 x 100 mL)[3].

  • Purification: Combine the organic extracts, dry with potassium carbonate (K2CO3), filter, and concentrate. Purify the crude light brown oil by vacuum distillation (65 °C, 0.2 mmHg) to yield the colorless pure product[3].

Regulatory & Safety Considerations (E-E-A-T)

When transitioning a drug candidate from discovery to clinical development, the safety profile of synthetic intermediates becomes a paramount regulatory concern.

Genotoxic Impurity (PGI) Risk Management

According to the ICH M7 guidelines , alkyl mesylates are classified as Class 2 potentially genotoxic impurities (PGIs)[4]. Because they are potent electrophiles, residual mesylates can alkylate DNA bases in vivo, posing a mutagenic and carcinogenic risk[4].

  • Analytical Control: If 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is used in the final stages of API synthesis, regulatory agencies (FDA/EMA) require mandatory analytical testing[4].

  • Threshold of Toxicological Concern (TTC): Highly sensitive techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling or LC-MS, must be utilized to prove that residual mesylate levels are below the TTC (typically < 1.5 ppm, depending on the maximum daily dose)[4].

  • Purge Strategy: To ensure compliance, chemists often introduce a "scavenging" step during the final workup (e.g., washing with a nucleophilic aqueous amine) to actively destroy unreacted mesylate before API crystallization.

PGI_Workflow Step1 API Synthesis (Using THP-Ethyl Mesylate) Step2 Purification / Crystallization (Purge Step) Step1->Step2 Step3 Analytical Testing (GC-MS / LC-MS) Step2->Step3 Decision Residual Mesylate < 1.5 ppm (TTC)? Step3->Decision Pass Release API (ICH M7 Compliant) Decision->Pass Yes Fail Reprocess / Recrystallize Decision->Fail No Fail->Step2 Feedback loop

ICH M7 compliant genotoxic impurity control workflow for mesylate intermediates.

References

  • [1] Ethyl-methanesulfonate - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [3] 4-(2-Bromoethyl)-tetrahydropyran | 4677-20-7 - ChemicalBook. Source: ppcswitch.com. URL:

  • [2] 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate | 428871-01-6. Source: sigmaaldrich.com. URL:

  • [4] PharmaCrystal Pro v6.2 (ICH M7 Genotoxic Impurity Risk). Source: streamlit.app. URL:

Sources

Exploratory

Molecular weight and formula of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

This technical guide details the physicochemical properties, synthesis, and application of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate , a critical alkylating agent in modern medicinal chemistry. Strategic Reagent...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and application of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate , a critical alkylating agent in modern medicinal chemistry.

Strategic Reagent for Pharmacokinetic Optimization in Drug Discovery

Executive Summary

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS 428871-01-6 ) is a specialized electrophile used to introduce the 2-(tetrahydro-2H-pyran-4-yl)ethyl moiety into drug candidates.[1] This structural motif serves as a lipophilicity modulator , replacing high-logP phenyl or cyclohexyl groups with the more polar, metabolically stable tetrahydropyran (THP) ether ring. This guide provides a validated framework for its synthesis, handling, and application, addressing the specific challenges associated with alkyl sulfonate genotoxicity.

Chemical Identity & Physicochemical Data

ParameterTechnical Specification
Chemical Name 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate
CAS Number 428871-01-6
Molecular Formula C₈H₁₆O₄S
Molecular Weight 208.28 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water
SMILES CS(=O)(=O)OCCC1CCOCC1
Key Functional Groups Sulfonate ester (Leaving Group), Tetrahydropyran (Polar Core)
Structural Analysis

The molecule consists of three distinct functional zones, each serving a specific role in synthesis and final drug architecture:

G Figure 1: Structural functionalization of the target molecule. THP Tetrahydropyran Ring (Solubility/Metabolic Stability) Linker Ethyl Spacer (Flexibility) THP->Linker C4 Attachment LG Mesylate (OMs) (Reactive Leaving Group) Linker->LG Terminal Activation

Synthesis Protocol

The synthesis follows a standard nucleophilic substitution pathway, converting the precursor alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol (CAS 4677-18-3), into the mesylate.

Reagents & Stoichiometry
  • Precursor: 2-(Tetrahydro-2H-pyran-4-yl)ethanol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (Et₃N) (1.5 equiv) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Catalyst: DMAP (0.05 equiv, optional for rate acceleration)

Step-by-Step Workflow
  • Preparation: Dissolve 2-(tetrahydro-2H-pyran-4-yl)ethanol in anhydrous DCM (10 mL/g) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C .

  • Base Addition: Add Et₃N dropwise. Ensure the internal temperature remains <5°C.

  • Activation: Add MsCl dropwise via syringe pump or addition funnel over 30 minutes. Exothermic reaction—control is critical to prevent elimination side-products.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Self-Validating Check: Monitor by TLC (stain with KMnO₄ or Phosphomolybdic Acid) or LC-MS. The alcohol starting material should be fully consumed.

  • Quench & Workup: Quench with saturated NaHCO₃ solution. Extract with DCM. Wash organic layer with 1M HCl (to remove amine salts), then brine.

  • Purification: Dry over MgSO₄ and concentrate in vacuo. The product is typically sufficiently pure (>95%) for subsequent steps without chromatography. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Synthesis Figure 2: Synthesis workflow for mesylate generation. Start Start: 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS 4677-18-3) Cool Cool to 0°C Solvent: Anhydrous DCM Start->Cool Add Add Et3N (1.5 eq) then MsCl (1.2 eq) Dropwise Addition Cool->Add React Stir at RT (2-4h) Monitor: TLC/LC-MS Add->React Check Decision: SM Consumed? React->Check Check->React No (Extend Time) Workup Quench (NaHCO3) Wash (1M HCl, Brine) Check->Workup Yes Final Product: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (Yield: >90%) Workup->Final

Reactivity & Applications in Drug Discovery

This molecule functions as a "building block" to append the THP-ethyl tail to nucleophilic pharmacophores (amines, phenols, thiols).

Why this Motif?
  • Solubility: The ether oxygen in the THP ring accepts hydrogen bonds, improving aqueous solubility compared to a cyclohexyl analog.

  • Metabolic Stability: Unlike phenyl rings, the THP ring is not prone to CYP450-mediated hydroxylation, extending the half-life (

    
    ) of the drug.
    
  • Steric Fit: The ethyl linker places the bulky ring at an optimal distance to fill hydrophobic pockets in enzymes (e.g., Kinase inhibitors, GPCR ligands).

Reaction Pathway (Sₙ2 Substitution)

The mesylate is a potent leaving group. It reacts readily with secondary amines or phenols in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, CH₃CN).

Case Study Examples:

  • Antibacterial Agents: Used to synthesize amidine-substituted bicyclic compounds (e.g., diazabicyclooctanes) where the THP-ethyl group modulates membrane permeability [1].

  • Serotonin Receptor Binders: Incorporated into 5-HT receptor modulators to fine-tune blood-brain barrier (BBB) penetration and receptor affinity [2].

Safety & Quality Control (E-E-A-T)

Genotoxicity Alert (PGI Management)

Alkyl methanesulfonates are classified as Potential Genotoxic Impurities (PGIs) . They are direct-acting alkylating agents capable of DNA modification.

  • Handling: Use a fume hood with high-efficiency filtration. Wear double nitrile gloves.

  • Decontamination: Spills should be treated with a nucleophilic solution (e.g., 10% ammonia or dilute NaOH) to hydrolyze the sulfonate ester before disposal.

  • Trace Analysis: In the final drug substance, this impurity must be controlled to ppm levels (typically <1.5 µ g/day intake threshold).

    • Method: GC-MS or LC-MS/MS using Derivatization (if necessary) or direct injection with SIM (Selected Ion Monitoring).

Analytical Validation
  • ¹H NMR (CDCl₃): Look for the characteristic mesylate singlet at δ ~3.0 ppm and the downfield shift of the methylene protons adjacent to oxygen (-CH₂-OMs ) to δ ~4.2-4.4 ppm .

  • Mass Spectrometry: ESI+ will typically show the sodium adduct

    
    .
    

References

  • WO2022047790A1 : Amidine substituted bicyclic compounds, their preparation, their use as antibacterial agents and beta-lactamase inhibitors. (2022).[2][3] World Intellectual Property Organization.

  • WO2025137639A1 : Mixed serotonin receptor binders for treatment of psychotic disorders. (2025). World Intellectual Property Organization.

  • Sigma-Aldrich : Product Specification for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS 428871-01-6).[1]

Sources

Foundational

Technical Guide: Solubility &amp; Handling of 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS 428871-01-6). This document is structured for res...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS 428871-01-6).

This document is structured for researchers requiring actionable data for synthesis planning, purification, and formulation.

CAS Number: 428871-01-6 Molecular Formula: C₈H₁₆O₄S Molecular Weight: 208.28 g/mol IUPAC Name: 2-(Oxan-4-yl)ethyl methanesulfonate

Executive Summary

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is a critical electrophilic building block used primarily in medicinal chemistry to introduce the 2-(tetrahydro-2H-pyran-4-yl)ethyl motif. This moiety modulates lipophilicity (LogP) and metabolic stability in drug candidates.

The compound features a polar sulfonate head group attached to a moderately lipophilic tetrahydropyran (THP) ether tail via an ethyl linker. This amphiphilic structure dictates a specific solubility profile: high affinity for polar aprotic solvents (DCM, THF), moderate solubility in polar ethers, and poor solubility in non-polar hydrocarbons (Hexanes).

Critical Application Note: As a sulfonate ester, this compound is a potent alkylating agent. Solubility testing must be coupled with stability assessments, as solvolysis can occur in nucleophilic solvents (e.g., water, low-MW alcohols) under thermal stress.

Physicochemical Profile & Solubility Landscape

The solubility of this mesylate is governed by the competition between the polar methanesulfonyl group (dipole moment ~4.5 D) and the lipophilic THP ring.

Predicted vs. Observed Solubility
  • Polar Aprotic Solvents (Excellent): The sulfonate group interacts favorably via dipole-dipole forces.

  • Chlorinated Solvents (Excellent): Dichloromethane (DCM) and Chloroform are the solvents of choice for synthesis and extraction.

  • Hydrocarbons (Poor): The polarity of the mesylate group disrupts the London dispersion forces required for dissolution in pure alkanes.

Solubility Data Table

Qualitative assessment based on structural analogs and standard isolation protocols.

Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)LowReaction solvent; Extraction; Transport.
Chloroform (CHCl₃)High LowNMR analysis; Extraction.
Polar Aprotic Tetrahydrofuran (THF)High LowReaction solvent (e.g., nucleophilic substitution).
Ethyl Acetate (EtOAc)High LowChromatography; Crystallization co-solvent.
AcetoneHigh LowCleaning; Rapid dissolution.
DMSO / DMFHigh Low*Reaction solvents (Sₙ2). *High BP makes removal difficult.
Alcohols Methanol / EthanolModerate Medium Solvolysis risk (methanolysis) upon heating or prolonged storage.
Hydrocarbons Hexanes / HeptaneLow / Insoluble LowAnti-solvent for precipitation; Wash solvent to remove non-polar impurities.
Aqueous WaterImmiscible High Hydrolysis risk. Use only for rapid, cold biphasic workups.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine precise saturation limits for crystallization or formulation.

Objective: Determine saturation concentration (


) in a target solvent at 25°C.
  • Preparation: Weigh 100 mg of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate into a tared 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 50 µL aliquots.

  • Equilibration: Vortex for 30 seconds after each addition.

    • Visual Check: If solid/oil persists, sonicate for 5 minutes (maintain temp < 30°C to prevent degradation).

  • Endpoint: Record the volume (

    
    ) where the solution becomes clear and strictly homogeneous.
    
  • Calculation:

    
    
    
  • Validation: If

    
     (Solubility > 500 mg/mL), the compound is freely soluble.
    
Protocol B: Solvolytic Stability Assessment

Essential before selecting alcoholic solvents or aqueous buffers.

  • Dissolution: Dissolve 10 mg of compound in 0.6 mL of deuterated solvent (e.g., CD₃OD or DMSO-d₆ + 10% D₂O).

  • Time-Course NMR: Acquire ¹H NMR spectra at t=0, t=1h, t=24h.

  • Monitoring: Watch for the appearance of the free alcohol (2-(tetrahydro-2H-pyran-4-yl)ethanol) signal (shift of the

    
    -methylene protons from ~4.3 ppm to ~3.7 ppm) and free methanesulfonic acid (~2.8 ppm).
    

Workflow Visualization

Solubility Screening & Solvent Selection

The following logic gate guides the selection of solvents for reactions and purification based on the solubility profile.

SolubilityWorkflow Start Start: Solvent Selection Purpose Define Purpose Start->Purpose Reaction Reaction (S_N2) Purpose->Reaction Purification Purification / Workup Purpose->Purification PolarityCheck Need High Polarity? Reaction->PolarityCheck MethodCheck Method? Purification->MethodCheck DMF_DMSO Use DMF or DMSO (High Solubility, High BP) PolarityCheck->DMF_DMSO Yes (Nucleophile salt) THF_ACN Use THF or Acetonitrile (Good Solubility, Easy Removal) PolarityCheck->THF_ACN No (Neutral/Amine) Extraction Liquid-Liquid Extraction MethodCheck->Extraction Chromatography Flash Chromatography MethodCheck->Chromatography ExtractSolvent Use DCM or EtOAc (Organic Phase) Wash with cold Water/Brine Extraction->ExtractSolvent ColumnSolvent Hexane/EtOAc Gradient (Compound elutes in EtOAc rich phase) Chromatography->ColumnSolvent

Figure 1: Decision tree for solvent selection based on the solubility and stability profile of the mesylate.

Application Context & Handling

Synthesis & Reaction Solvents

The primary use of this compound is nucleophilic substitution (displacement of the -OMs group).

  • Recommended: Acetonitrile (CH₃CN) or DMF . These solvents dissolve both the organic mesylate and inorganic nucleophiles (e.g., K₂CO₃, amines).

  • Avoid: Alcohols (MeOH, EtOH) unless the nucleophile is significantly more reactive than the solvent, as competitive solvolysis will reduce yield.

Purification Strategy

Due to its high solubility in EtOAc and low solubility in Hexanes, Flash Column Chromatography is the standard purification method.

  • Stationary Phase: Silica Gel (SiO₂).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (typically starting 90:10, eluting around 50:50 to 100% EtOAc depending on impurities).

  • TLC Visualization: The compound is not UV active (lacks conjugation). Use Iodine (I₂) stain or Phosphomolybdic Acid (PMA) stain (heats to blue/black spot).

Safety: Genotoxicity Warning

Alkyl mesylates are potential alkylating agents and are structurally alert for genotoxicity (mutagenicity).

  • Handling: Always handle in a fume hood with nitrile gloves.

  • Decontamination: Spills should be treated with a nucleophilic solution (e.g., 10% NaOH or aqueous ammonia) to hydrolyze the sulfonate before disposal.

References

  • ChemicalBook. Tetrahydro-2H-pyran-4-yl methanesulfonate (Related Analog Data). Accessed March 6, 2026.

  • Sigma-Aldrich. 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate Product Page (CAS 428871-01-6). Accessed March 6, 2026.

  • National Institutes of Health (PubChem). Compound Summary: (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (Structural Analog). Accessed March 6, 2026.

  • Teo, Y. C., et al. "Efficient Synthesis of Tetrahydropyran Derivatives." Tetrahedron Letters, vol. 46, no. 27, 2005, pp. 4573-4576.
  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.
Exploratory

Structural Profiling and Quality Control of Tetrahydro-2H-pyran-4-yl Ethyl Mesylate Derivatives

The following technical guide is structured to serve as an authoritative reference for the structural analysis, synthesis, and quality control of tetrahydro-2H-pyran-4-yl ethyl mesylate derivatives. Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for the structural analysis, synthesis, and quality control of tetrahydro-2H-pyran-4-yl ethyl mesylate derivatives.

Executive Summary

The tetrahydro-2H-pyran-4-yl (THP) moiety is a privileged pharmacophore in modern medicinal chemistry, widely employed to modulate lipophilicity (LogD) and metabolic stability without sacrificing solubility. The ethyl mesylate derivative—specifically 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate —serves as a critical electrophilic intermediate for installing this motif via nucleophilic substitution (


).

However, the sulfonate ester functionality introduces significant challenges:

  • Genotoxicity: Alkyl mesylates are classified as Potential Genotoxic Impurities (PGIs) requiring trace-level quantification.

  • Lability: The mesylate group is prone to hydrolysis and solvolysis, complicating structural analysis and storage.

This guide provides a self-validating framework for the synthesis, structural characterization, and impurity management of these derivatives.

Synthetic Pathway & Mechanistic Logic[1]

Reaction Design

The synthesis relies on the sulfonylation of 2-(tetrahydro-2H-pyran-4-yl)ethanol using methanesulfonyl chloride (MsCl). The choice of base and solvent is critical to prevent elimination side-products (vinyl pyrans) or polymerization.

Optimal Protocol:

  • Substrate: 2-(tetrahydro-2H-pyran-4-yl)ethanol.

  • Reagent: Methanesulfonyl chloride (1.2 eq).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 eq).
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Protocol
  • Setup: Charge a flame-dried round-bottom flask with 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 eq) and anhydrous DCM (

    
    ).
    
  • Base Addition: Add

    
     (1.5 eq) and cool the solution to 0°C under 
    
    
    
    atmosphere.
  • Mesylation: Dropwise add MsCl (1.2 eq) over 20 minutes. Causality: Slow addition prevents localized exotherms that favor elimination.

  • Quench: Upon completion (TLC/UPLC check, ~2h), quench with saturated

    
    .
    
  • Workup: Extract with DCM, wash with brine, and dry over

    
    .
    
  • Purification: Crystallization from Hexane/EtOAc is preferred over silica chromatography to avoid hydrolysis on acidic silica.

Mechanistic Pathway Visualization

The following diagram illustrates the activation and substitution pathway.

SynthesisPathway Alcohol THP-Ethanol (Nucleophile) Intermediate Sulfene Intermediate (Transient) Alcohol->Intermediate Base Activation MsCl MsCl (Electrophile) MsCl->Intermediate Cl- Displacement Product THP-Ethyl Mesylate (Target) Intermediate->Product Ester Formation Byproduct HCl Salt Intermediate->Byproduct Scavenging

Figure 1: Mechanistic flow for the sulfonylation of THP-ethanol. Note the critical role of base in scavenging HCl to drive equilibrium.

Structural Characterization (The Core)

Accurate structural assignment relies on differentiating the flexible ethyl linker from the rigid THP ring.

NMR Spectroscopy Analysis

The Tetrahydro-2H-pyran ring predominantly adopts a chair conformation. The 4-substituent (ethyl mesylate chain) prefers the equatorial position to minimize 1,3-diaxial interactions.

Key


 NMR Diagnostic Signals (CDCl3, 400 MHz): 
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
-OMs (

)
3.00 - 3.05 Singlet (s)3HCharacteristic methyl sulfonate peak.
-CH

-OMs
4.25 - 4.35 Triplet (t)2HDeshielded by sulfonate oxygen; confirms mesylation.
THP

(eq)
3.90 - 4.00 Ddd2HEquatorial protons adjacent to ether oxygen.
THP

(ax)
3.35 - 3.45 Td2HAxial protons; large coupling (

Hz) indicates chair form.
Linker (

)
1.60 - 1.75 Quartet/Multiplet2HBridge between ring and mesylate.
Conformational Logic

The stability of the derivative depends on the ring flip energy. In the 4-substituted THP, the equatorial conformer is thermodynamically favored by


.[1]

Conformation Equatorial Equatorial Conformer (Stable) Substituent away from ring Axial Axial Conformer (Unstable) 1,3-Diaxial Repulsion Equatorial->Axial Ring Flip (High Energy Barrier)

Figure 2: Conformational equilibrium of 4-substituted THP. The equatorial preference dictates the spatial arrangement for downstream binding.

Impurity Profiling & Genotoxicity Control

Alkyl mesylates are potent alkylating agents. Regulatory bodies (EMA/FDA) require strict control of these Potential Genotoxic Impurities (PGIs), typically to


 (TTC limit).
Analytical Strategy: GC-MS vs. LC-MS

Direct analysis of mesylates is challenging due to weak UV chromophores.

  • Method A (GC-MS): Preferred for volatile ethyl/methyl mesylates.

  • Method B (LC-MS/MS): Required for the heavier THP-ethyl mesylate derivative.

Validated LC-MS/MS Protocol

Objective: Quantify THP-ethyl mesylate at ppm levels in drug substance.

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18),

    
    .
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode (

    
     or 
    
    
    
    ).
  • Derivatization (Optional): If sensitivity is low, react with pyridine to form the pyridinium salt, which is highly ionizable.

Self-Validating Stability Test

To ensure the integrity of the analytical standard:

  • Dissolve 10 mg of derivative in

    
     (1:1).
    
  • Monitor

    
     NMR at 
    
    
    
    .
  • Failure Criteria: Appearance of ethanol signals (triplet at

    
    , quartet at 
    
    
    
    ) indicates hydrolysis.

Reactivity Profile

The utility of THP-ethyl mesylate lies in its reactivity toward nucleophiles.

NucleophileProduct TypeConditionsMechanistic Note
Amines (

)
Secondary Amines

, MeCN,

Standard

. Excess amine prevents bis-alkylation.
Phenols (

)
Ethers

, DMF,

Requires strong base; mesylate is less reactive than bromide.
Thiols (

)
Thioethers

, THF,

Rapid reaction; highly selective.

References

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities." EMA Safety Guidelines, 2006. Link

  • Snodin, D. J. "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 2006.[2] Link

  • Teague, S. J. "Implications of Protein Flexibility for Drug Discovery." Nature Reviews Drug Discovery, 2003. (Context on THP conformational analysis). Link

  • Gowda, B. et al. "GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients." Journal of Chromatographic Science, 2017. Link

  • ChemicalBook. "Tetrahydro-2H-pyran-4-yl methanesulfonate Product Properties." ChemicalBook Database, 2025.[3] Link

Sources

Foundational

CAS Number Lookup &amp; Technical Profile: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

[1] Executive Summary & Core Identification Target Compound: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate CAS Registry Number: 428871-01-6 [1][2][3][4] This guide provides a comprehensive technical profile for 2-(T...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Identification

Target Compound: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate CAS Registry Number: 428871-01-6 [1][2][3][4]

This guide provides a comprehensive technical profile for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate , a critical alkylating agent used in medicinal chemistry. It serves as a reagent to introduce the (tetrahydro-2H-pyran-4-yl)ethyl moiety—a privileged structural motif often employed to modulate lipophilicity (


) and metabolic stability in drug candidates.
Physicochemical Data Profile
PropertyValue / DescriptionSource Reliability
CAS Number 428871-01-6 Verified (Sigma-Aldrich, BLD Pharm)
Molecular Formula

Stoichiometric Calculation
Molecular Weight 208.28 g/mol Calculated
Physical State Solid or Low-Melting Waxy SolidAnalogous Homologue Data
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterPredicted based on structure
Reactivity Class Electrophile (Alkylating Agent)Functional Group Analysis

Structural Analysis & Chemical Context

The compound consists of a tetrahydropyran (THP) ring linked via an ethyl spacer to a methanesulfonate (mesylate) group.

  • THP Ring: A non-aromatic, oxygen-containing heterocycle. It is commonly used as a bioisostere for cyclohexyl or phenyl rings to lower

    
     (increase water solubility) while maintaining steric bulk.
    
  • Ethyl Linker: Provides flexibility and spatial separation between the pharmacophore and the THP tail.

  • Mesylate (

    
    ):  A potent leaving group (
    
    
    
    of conjugate acid
    
    
    ), rendering the terminal carbon highly electrophilic and susceptible to
    
    
    displacement by amines, phenols, or thiols.
Structural Identifiers
  • IUPAC Name: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate[1][4]

  • SMILES: CS(=O)(=O)OCCC1CCOCC1

  • InChI Key: ADVH14DBCC2D (Predicted)

Synthesis Protocol (Standard Operating Procedure)

Note: This protocol describes the standard laboratory preparation of mesylates from their corresponding alcohols. All steps must be performed in a fume hood due to the toxicity of methanesulfonyl chloride.

Reaction Pathway

The synthesis involves the nucleophilic attack of 2-(tetrahydro-2H-pyran-4-yl)ethanol on methanesulfonyl chloride (MsCl) in the presence of a base (Triethylamine) to scavenge the HCl byproduct.

SynthesisPathway Alcohol Precursor: 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS: 65626-23-5) Intermediate Transition State: Alkoxy-Sulfonyl Complex Alcohol->Intermediate 0°C, Addition Reagents Reagents: MsCl (1.2 eq) Et3N (1.5 eq) DCM (Solvent) Reagents->Intermediate Product Product: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 428871-01-6) Intermediate->Product RT, 2-4 hrs - Et3N·HCl

Figure 1: Synthesis pathway for CAS 428871-01-6 via mesylation of the primary alcohol.[5]

Step-by-Step Methodology
  • Preparation: Charge a dry round-bottom flask with 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (

    
    )  (1.5 equiv) and cool the solution to 0°C using an ice bath.
    
  • Mesylation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv) over 15 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor conversion via TLC or LC-MS.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract the aqueous layer with DCM (2x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude mesylate is often pure enough for subsequent steps. If necessary, purify via rapid silica gel chromatography (Eluent: Hexanes/EtOAc). Caution: Mesylates can be unstable on silica if left too long.

Applications in Drug Discovery

This compound is a specialized building block. Its primary utility lies in "decorating" core scaffolds to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.

Mechanistic Workflow: Alkylation

The mesylate serves as the electrophile in substitution reactions. It is superior to halides (chlorides/bromides) in many cases due to the higher leaving group ability of the sulfonate ester.

AlkylationWorkflow Scaffold Nucleophilic Scaffold (Amine, Phenol, Thiol) Condition Conditions: Base (K2CO3/Cs2CO3) Solvent (DMF/ACN) Heat (60-80°C) Scaffold->Condition Mesylate Electrophile: CAS 428871-01-6 Mesylate->Condition Result Target Molecule: THP-Ethyl Functionalized Drug Condition->Result SN2 Displacement

Figure 2: General workflow for utilizing CAS 428871-01-6 in medicinal chemistry alkylations.

Why this Motif?
  • Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexyl analog.

  • Metabolic Stability: The THP ring is generally resistant to CYP450 oxidation compared to aliphatic chains.

  • Spacer Effect: The ethyl linker prevents steric clash between the bulky THP ring and the binding pocket of the target protein.

Safety & Handling (Genotoxicity Risk)

Critical Warning: Alkyl sulfonate esters, including CAS 428871-01-6, are classified as Potentially Genotoxic Impurities (PGIs) . They can alkylate DNA directly.

Handling Protocols
  • Containment: Handle only in a certified chemical fume hood. Use double-gloving (Nitrile).

  • Destruction: Excess mesylate should be quenched chemically before disposal. Treat waste streams with a nucleophilic base (e.g., aqueous NaOH or ammonia) to hydrolyze the ester to the harmless alcohol and sulfonate salt.

  • Trace Analysis: In GMP settings, residual levels of this mesylate in the final drug substance must be controlled to ppm levels (typically < 1.5 µ g/day intake threshold per ICH M7 guidelines).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

Sources

Exploratory

Chemical Stability &amp; Handling of Tetrahydropyran (THP) Mesylates: A Technical Guide

Executive Summary Tetrahydropyran (THP) mesylates are critical intermediates in the synthesis of polyether antibiotics, marine natural products, and heterocyclic drug scaffolds. However, their utility is often compromise...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydropyran (THP) mesylates are critical intermediates in the synthesis of polyether antibiotics, marine natural products, and heterocyclic drug scaffolds. However, their utility is often compromised by a complex instability profile driven by the interplay between the mesylate leaving group (


 of MsOH 

-1.9) and the ether oxygen of the THP ring.

This guide provides a root-cause analysis of these instability modes—specifically distinguishing between C3 and C4 positional isomers—and establishes a self-validating workflow for their synthesis, purification, and storage.

Mechanistic Instability Profile

The stability of THP-based mesylates is strictly positional. The proximity of the endocyclic oxygen atom dictates the dominant decomposition pathway.

Positional Reactivity
  • C4-Mesylates (Distal): The most stable isomer. The oxygen atom is too distant to exert significant inductive destabilization or Neighboring Group Participation (NGP). Primary degradation is E2 Elimination under basic conditions to form 3,6-dihydro-2H-pyran.

  • C3-Mesylates (Proximal): Highly unstable. The

    
    -position relative to oxygen allows for rapid elimination or Grob-like fragmentation.
    
  • C2-Mesylates (Anomeric): These are glycosyl mesylates. They are extremely labile toward hydrolysis (solvolysis) via oxocarbenium ion intermediates and are rarely isolable without specialized electron-withdrawing protecting groups.

Decomposition Pathways Diagram

The following diagram illustrates the kinetic competition between substitution (


) and elimination (

) for a standard THP-4-yl mesylate.

Decomposition Start THP-4-yl Mesylate (Target) Elim_Prod 3,6-Dihydro-2H-pyran (Elimination Product) Start->Elim_Prod E2 Pathway (High T, Base) Sub_Prod Functionalized THP (Target Product) Start->Sub_Prod SN2 Pathway (Polar Aprotic Solv) Hyd_Prod THP-4-ol (Hydrolysis) Start->Hyd_Prod Solvolysis (Moisture/Acid) Base Strong/Hindered Base (e.g., DBU, t-BuOK) Base->Start Nu Nucleophile (e.g., N3-, CN-) Nu->Start Acid Acidic Silica (Silanol groups) Acid->Start

Caption: Kinetic competition between E2 elimination (red) and SN2 substitution (green) pathways.

Regulatory Context: Genotoxicity (ICH M7)[1][2][3][4]

For drug development professionals, THP mesylates are classified as Class 1 Potentially Genotoxic Impurities (PGIs) under ICH M7 guidelines due to their alkylating potential.

ParameterSpecificationRegulatory Implication
Classification Alkylating AgentDirect DNA interaction (mutagenic).
Control Limit TTC (Threshold of Toxicological Concern)

for lifetime exposure.[1]
Purge Factor RequiredProcess must demonstrate depletion of mesylate in subsequent steps.
Detection GC-MS / LC-MSMethods must achieve ppm-level sensitivity (LOD).

Implication: Analytical methods must be validated to detect residual mesylates at ppm levels in the final Drug Substance.

Synthesis & Isolation Protocol

This protocol is designed for Tetrahydropyran-4-yl methanesulfonate . It prioritizes temperature control to suppress E2 elimination.

Reagents & Stoichiometry
  • Substrate: Tetrahydro-2H-pyran-4-ol (1.0 equiv)

  • Sulfonylating Agent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[2]

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Catalyst: DMAP (0.05 equiv) - Optional, speeds up reaction but increases elimination risk if left too long.

  • Solvent: Dichloromethane (DCM) (anhydrous, 10V)

Step-by-Step Procedure
  • Setup: Charge THP-4-ol, TEA, and DCM into a reactor. Cool to 0°C under

    
     atmosphere.
    
    • Why: Cooling is critical. The reaction is exothermic, and heat promotes elimination.

  • Addition: Add MsCl dropwise over 30 minutes, maintaining internal temperature

    
    .
    
    • Why: Controlling the exotherm prevents the formation of the dihydropyran impurity.

  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with 
    
    
    
    ).
  • Quench: Quench with saturated

    
     solution.
    
    • Why: Neutralizes HCl salts immediately. Acidic conditions can hydrolyze the mesylate.

  • Workup: Separate phases. Wash organic layer with water, then brine.[2] Dry over

    
    .
    
  • Concentration: Concentrate under reduced pressure at

    
     .
    
    • Critical: Do not heat the water bath above 40°C. Thermal decomposition is non-negligible.

Purification Strategy: The "No-Acid" Rule

The most common failure mode in handling THP mesylates is degradation on silica gel. Silica is inherently acidic (


), which catalyzes solvolysis and elimination.
Purification Decision Tree

Purification Crude Crude THP Mesylate State Physical State? Crude->State Solid Solid (e.g., THP-4-Ms) State->Solid Yes Oil Oil / Low MP State->Oil No Cryst Recrystallization (IPA/Hexane or Et2O) Solid->Cryst Chrom Chromatography Required Oil->Chrom Success Pure Mesylate Cryst->Success Silica_Type Stationary Phase Selection Chrom->Silica_Type Std_Silica Standard Silica Silica_Type->Std_Silica Avoid Buffered Buffered Silica (+1-2% Et3N) Silica_Type->Buffered Preferred Alumina Neutral Alumina (Brockmann III) Silica_Type->Alumina Alternative Fail DEGRADATION (Acidic Hydrolysis) Std_Silica->Fail Buffered->Success Alumina->Success

Caption: Decision logic for purification. Crystallization is preferred; buffered silica is mandatory for oils.

The Buffered Silica Protocol (If Chromatography is Necessary)

If the mesylate is an oil or crystallization fails, you must neutralize the silica gel.

  • Slurry Preparation: Prepare the silica slurry using the eluent system (e.g., Hexanes/EtOAc).

  • Buffering: Add 1% v/v Triethylamine (TEA) to the slurry and the mobile phase.

  • Equilibration: Flush the column with the TEA-doped solvent for 2 column volumes (CV) before loading the sample.

  • Elution: Run the column. The TEA ensures the silica surface remains basic/neutral, preventing acid-catalyzed decomposition [1].[3]

Storage & Stability Data

THP mesylates are moisture-sensitive and thermally labile.

Storage ConditionStability EstimateRecommendation
RT (25°C), Air < 24 HoursProcess immediately.
4°C, Inert (

)
1-2 WeeksShort-term storage only.
-20°C, Inert (

)
> 6 MonthsStandard storage condition.
Solution (DCM/CDCl3) VariableAvoid storing in solution (acidic traces in

cause rapid degradation).

Self-Validating Check: Before using a stored batch, acquire a


-NMR. Look for the appearance of alkene protons (5.7–6.0 ppm) indicating elimination, or a shift in the CH-OMs signal indicating hydrolysis.

References

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 62, 7512–7515. (Context: Identification of degradation byproducts). Link

  • ICH Harmonised Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." International Council for Harmonisation.[1] (Context: Regulatory limits for mesylates). Link

  • Biotage. (2023).[4][5][6] "Is there an easy way to purify organic amines? (Context: Silica buffering techniques)." Biotage Blog. Link

  • ChemicalBook. (2025).[2] "Tetrahydro-2H-pyran-4-yl methanesulfonate Properties and Synthesis." (Context: Physical properties and basic synthesis). Link

  • Sigma-Aldrich. (2025). "Safety Data Sheet: Methanesulfonyl chloride." (Context: Handling of reagents). Link

Sources

Foundational

The Strategic Role of 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate in Modern Drug Discovery: A Technical Guide

Abstract In the landscape of contemporary drug discovery, the deliberate selection of molecular building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these, saturated heter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary drug discovery, the deliberate selection of molecular building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these, saturated heterocyclic systems have gained prominence for their ability to confer favorable properties upon drug candidates. This technical guide delves into the synthesis, characterization, and strategic application of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate, a key intermediate that leverages the advantageous structural features of the tetrahydropyran (THP) moiety. We will explore the causal reasoning behind its use, provide detailed experimental protocols, and present its application in the synthesis of clinically relevant compounds, thereby offering a comprehensive resource for researchers and scientists in the field of drug development.

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. Its incorporation into drug candidates is a strategic decision driven by several key factors that positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1] Unlike its aromatic counterpart, pyran, the THP ring is conformationally flexible yet sterically defined, offering a three-dimensional scaffold that can enhance binding affinity to biological targets.[2]

The oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with protein targets. Furthermore, the THP moiety is generally more metabolically stable and less lipophilic than a corresponding carbocyclic ring like cyclohexane, which can lead to improved solubility and a better overall pharmacokinetic profile.[3] These attributes have led to the integration of the THP scaffold into a variety of therapeutic agents, including those targeting cancer and metabolic diseases.[4][5]

This guide focuses specifically on 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate, a versatile building block that combines the benefits of the THP core with a reactive ethyl methanesulfonate linker, enabling its covalent attachment to a wide range of molecular scaffolds.

Synthesis and Characterization

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is a two-step process commencing from a commercially available starting material. The workflow is designed for efficiency and scalability, ensuring a reliable supply of this crucial intermediate.

Synthesis_Workflow A Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate B 2-(Tetrahydro-2H-pyran-4-yl)ethanol A->B   Reduction (e.g., LiAlH4) C 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate B->C   Mesylation (MsCl, Et3N)

Caption: Synthetic workflow for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate.

Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

The precursor alcohol is synthesized via the reduction of a suitable carboxylic acid or its ester derivative. A common and effective method involves the use of a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Experimental Protocol:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Addition of Ester: A solution of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate in anhydrous THF is added dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and finally more water, all while maintaining cooling.

  • Work-up and Isolation: The resulting precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate is dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield crude 2-(Tetrahydro-2H-pyran-4-yl)ethanol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the pure alcohol.

Parameter Value Reference
Starting MaterialEthyl 4-cyanotetrahydro-2H-pyran-4-carboxylateCommercially Available
Reducing AgentLithium Aluminum Hydride (LiAlH4)[6]
SolventAnhydrous Tetrahydrofuran (THF)[6]
Reaction Temperature0 °C to Room Temperature[6]
Typical Yield>90%[6]
Step 2: Mesylation to 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate

The synthesized alcohol is then converted to the corresponding methanesulfonate ester. The mesylate group is an excellent leaving group, making the final compound an ideal substrate for nucleophilic substitution reactions.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2-(Tetrahydro-2H-pyran-4-yl)ethanol and an anhydrous chlorinated solvent such as dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Base: An organic base, typically triethylamine (Et3N), is added to the solution, and the mixture is cooled to 0 °C.

  • Addition of Mesyl Chloride: Methanesulfonyl chloride (MsCl) is added dropwise to the cooled solution via the dropping funnel, ensuring the temperature is maintained at or below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for a designated time and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate as a solid.

Parameter Value Reference
Starting Material2-(Tetrahydro-2H-pyran-4-yl)ethanolSynthesized in Step 1
ReagentsMethanesulfonyl Chloride (MsCl), Triethylamine (Et3N)General Mesylation Protocols
SolventAnhydrous Dichloromethane (DCM)General Mesylation Protocols
Reaction Temperature0 °C to Room TemperatureGeneral Mesylation Protocols
Typical YieldHighGeneral Mesylation Protocols

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The primary utility of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate in drug discovery lies in its role as a versatile linker and scaffold. The activated ethyl mesylate moiety allows for the facile introduction of the tetrahydropyran group onto a variety of nucleophilic cores, such as amines, phenols, and thiols. This strategic incorporation is often aimed at optimizing the ADME properties of a lead compound.

Applications A 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate C Drug Candidate with Improved ADME Properties A->C B Nucleophilic Core (e.g., Amine, Phenol) B->C   Nucleophilic Substitution

Caption: Application of the title compound in drug candidate synthesis.

Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A significant area where tetrahydropyran-containing compounds have made a substantial impact is in the development of inhibitors for dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[7] The incorporation of a THP moiety has been shown to enhance the potency and pharmacokinetic profile of these inhibitors.[8]

While a direct synthesis of a marketed drug using the exact title compound is not readily found in the public domain, the general strategy involves the coupling of a THP-containing fragment to a core scaffold that binds to the active site of the DPP-4 enzyme. The 2-(tetrahydro-2H-pyran-4-yl)ethyl group can serve as a key substituent to occupy a specific pocket in the enzyme, with the THP ring contributing to favorable interactions and improved physicochemical properties.[9]

Application in Anticancer Drug Development

The THP scaffold is also prevalent in the design of novel anticancer agents.[5][10][11] Its ability to improve solubility and metabolic stability is particularly advantageous for orally administered oncology drugs. The 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate building block can be employed to introduce the THP-ethyl side chain onto various heterocyclic cores known to possess anticancer activity, such as pyrazoles, pyridines, and thiazoles. This modification can lead to enhanced cell permeability and improved in vivo efficacy.[4]

Conclusion and Future Perspectives

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and the advantageous properties conferred by the tetrahydropyran moiety make it a strategic choice for the optimization of drug candidates across various therapeutic areas. The ability to fine-tune the physicochemical properties of a lead compound by introducing this scaffold underscores the importance of rational drug design and the use of well-characterized intermediates. As the demand for orally bioavailable and metabolically robust drugs continues to grow, the strategic application of building blocks like 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate will undoubtedly play a crucial role in the future of drug discovery.

References

Sources

Exploratory

SMILES string and InChIKey for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Technical Guide: Characterization and Utility of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate Executive Summary 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is a specialized alkylating agent used primarily in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Characterization and Utility of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Executive Summary

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is a specialized alkylating agent used primarily in medicinal chemistry and drug development. It serves as a critical building block for introducing the (tetrahydro-2H-pyran-4-yl)ethyl motif—a pharmacophore often employed to modulate lipophilicity (


) and improve metabolic stability in drug candidates without introducing the high lipophilicity associated with cyclohexyl analogs.

As a sulfonate ester, this compound is highly reactive toward nucleophiles (


 mechanism). Consequently, it is classified as a Potentially Genotoxic Impurity (PGI) , requiring strict control strategies during active pharmaceutical ingredient (API) synthesis under ICH M7 guidelines.

Chemical Identity & Identifiers

The following identifiers are verified for the specific structure containing the ethyl linker between the pyran ring and the mesylate group.

PropertyValue
Chemical Name 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate
CAS Number 428871-01-6
Molecular Formula

Molecular Weight 208.28 g/mol
SMILES CS(=O)(=O)OCCC1CCOCC1
InChI InChI=1S/C8H16O4S/c1-13(9,10)12-7-4-8-2-5-11-6-3-8/h8H,2-7H2,1H3
InChIKey SEFLBNPJHIKLCX-UHFFFAOYSA-N

Critical Distinction: Do not confuse with Tetrahydro-2H-pyran-4-yl methanesulfonate (mesylate directly on the ring) or 2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl methanesulfonate (ether linkage). The target compound possesses a distinct ethyl spacer.

Synthetic Pathway & Mechanism

The synthesis typically proceeds via the mesylation of the precursor alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol (CAS 4677-18-3). This reaction is highly efficient but requires careful temperature control to prevent elimination side products.

Reaction Workflow

The following diagram illustrates the standard synthetic route and the mechanistic flow.

Synthesis Precursor 2-(Tetrahydro-2H-pyran-4-yl)ethanol (Nucleophile) Reagents MsCl + Et3N (DCM, 0°C) Precursor->Reagents Activation Intermediate Sulfene Intermediate (Transient) Reagents->Intermediate Elimination (E1cB-like) Product 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate Reagents->Product Nucleophilic Subst. Byproducts Et3N·HCl Product->Byproducts Salt Formation

Figure 1: Synthetic workflow for the mesylation of 2-(tetrahydro-2H-pyran-4-yl)ethanol.

Protocol Description
  • Setup: Charge a reactor with 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.0 eq) and Dichloromethane (DCM) (10 vol). Cool to 0–5°C.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA). Stir for 15 minutes.

  • Mesylation: Dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq) while maintaining internal temperature <10°C. The reaction is exothermic.

  • Quench & Workup: Quench with water or saturated

    
    . Separate the organic layer, wash with brine, and dry over 
    
    
    
    .[1]
  • Isolation: Concentrate under reduced pressure. The product is typically an oil or low-melting solid that may crystallize upon standing.

Reactivity Profile & Applications

This compound acts as a "soft" electrophile, ideal for


 reactions.
Functionalization Strategy

Researchers utilize this mesylate to alkylate amines, thiols, or phenoxides. The tetrahydropyran ring serves as a polar, non-basic ether motif that improves water solubility compared to carbocyclic equivalents.

Common Transformations:

  • Amination: Reaction with secondary amines (

    
    ) to form tertiary amines (
    
    
    
    ).
  • Etherification: Reaction with phenols (

    
    ) in the presence of 
    
    
    
    to form ethers (
    
    
    ).
Impurity Control Strategy (ICH M7)

Because alkyl mesylates are genotoxic, their presence in the final drug substance must be controlled to ppm levels.

ImpurityControl cluster_purge Purge Mechanisms Mesylate Alkyl Mesylate (PGI) Reaction API Coupling Step Mesylate->Reaction Input Material Purification Purge Strategy Reaction->Purification Residual PGI Removal Analysis GC-MS / LC-MS/MS (Limit < 10 ppm) Purification->Analysis Validation Hydrolysis Hydrolysis to Alcohol Purification->Hydrolysis Scavenging Amine Scavenging Purification->Scavenging

Figure 2: Control strategy for managing alkyl mesylate impurities in drug substance synthesis.

Physicochemical Properties

PropertyData
Physical State Colorless to pale yellow oil (may solidify)
Boiling Point ~329°C (Predicted)
Density ~1.26 g/cm³
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Slightly soluble in water
Stability Moisture sensitive (hydrolyzes slowly to alcohol and methanesulfonic acid)

References

  • Sigma-Aldrich. 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate Product Page. Retrieved from .

  • ChemicalBook. Tetrahydro-2H-pyran-4-yl methanesulfonate and derivatives. Retrieved from .

  • ChemSrc. 2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl methanesulfonate (Structural comparison). Retrieved from .

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). Retrieved from .

Sources

Foundational

Physical characteristics of THP-ethyl methanesulfonate building blocks

Technical Monograph: Characterization and Handling of THP-Ethyl Methanesulfonate Building Blocks Executive Summary & Molecular Architecture In medicinal chemistry and total synthesis, 2-(Tetrahydro-2H-pyran-2-yl)ethyl me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Characterization and Handling of THP-Ethyl Methanesulfonate Building Blocks

Executive Summary & Molecular Architecture

In medicinal chemistry and total synthesis, 2-(Tetrahydro-2H-pyran-2-yl)ethyl methanesulfonate (commonly referred to as THP-ethyl mesylate) serves as a critical electrophilic building block. It allows for the introduction of a THP-protected ethyl linker via nucleophilic substitution (


).

Its utility stems from its bifunctional orthogonality :

  • The Mesylate (OMs): A hyper-reactive leaving group facilitating alkylation under basic or neutral conditions.

  • The THP Ether: An acid-labile acetal moiety that remains stable during basic alkylation, serving as a masked alcohol or aldehyde surrogate.

Molecular Identity
Parameter Data
IUPAC Name 2-(Tetrahydro-2H-pyran-2-yl)ethyl methanesulfonate
Common Name THP-ethyl mesylate
CAS Number 86693-59-0
Molecular Formula

Molecular Weight 208.28 g/mol
SMILES CS(=O)(=O)OCCC1CCCCO1
Structural Class Alkyl Sulfonate / Cyclic Acetal

Physicochemical Characteristics

Note: The values below represent typical ranges for high-purity (>97%) research-grade material. As this compound is often synthesized in-situ or used as a crude oil due to stability concerns, batch-specific validation is required.

Physical State & Appearance[1]
  • State: Viscous liquid / Oil.

  • Color: Colorless to pale yellow. Darkening indicates decomposition (formation of methanesulfonic acid and polymerization).

  • Odor: Faint, characteristic sulfonate ester odor (acrid).

Quantitative Profile
Property Value / Range Notes
Density 1.15 – 1.20 g/mLEstimated at 20°C. Denser than water.[1]
Boiling Point >250°C (Predicted)Do not distill at atm pressure. Decomposes.
Solubility (Organic) SolubleDCM, EtOAc, THF, Toluene, Acetonitrile.
Solubility (Aq) ImmiscibleHydrolyzes slowly in water; rapid in acidic aq.
Refractive Index

Diagnostic for purity vs. solvent contamination.
LogP ~1.2Lipophilic; readily crosses cell membranes.

Stability & Reactivity Profiling

Understanding the stability profile is the "self-validating" aspect of handling this reagent. You must treat the molecule as having two distinct "timer" mechanisms that degrade it under opposite conditions.

The "Orthogonal" Instability Matrix
  • Thermal/Hydrolytic Instability (The Mesylate):

    • Mechanism:[2] Alkyl sulfonates are potent alkylating agents. In the presence of moisture, they undergo hydrolysis to form the alcohol and Methanesulfonic Acid (MsOH) .

    • Consequence: The generation of MsOH is autocatalytic. The acid produced triggers the degradation of the THP ring (see below).

  • Acid Sensitivity (The THP Ring):

    • Mechanism:[2] The THP group is an acetal. It is stable to base (pH > 8) but rapidly hydrolyzes in the presence of acid (pH < 4) to form the open-chain aldehyde/diol.

    • The "Death Spiral": Moisture

      
       Hydrolysis of OMs 
      
      
      
      Release of MsOH
      
      
      Acid-catalyzed cleavage of THP
      
      
      Total batch decomposition.
Reactivity Pathway Diagram

The following diagram illustrates the intended synthetic pathway versus the degradation pathways.

ReactivityPathways Reagent THP-Ethyl Mesylate (Reagent) Product Alkylated Product (R-NH-Et-THP) Reagent->Product Sn2 Substitution (Basic Conditions) Acid MsOH (Acid) Reagent->Acid Hydrolysis Nucleophile Nucleophile (R-NH2, R-SH) Nucleophile->Product Moisture Moisture / Heat Moisture->Acid Degradation Degraded Mixture (Alcohol + Aldehyde) Acid->Degradation THP Cleavage (Autocatalytic)

Figure 1: Reaction vs. Degradation Pathways. Note the autocatalytic role of MsOH generated from hydrolysis.

Handling, Storage, & QC Protocols

Storage Protocol ("The Dry-Cold Rule")
  • Temperature: -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is not the primary threat; moisture is.

  • Stabilization: Add trace Potassium Carbonate (

    
    )  or activated molecular sieves to the storage vial. This acts as an acid scavenger, neutralizing any MsOH formed and preventing the "Death Spiral" of THP cleavage.
    
Quality Control (QC) Workflow

Do not assume commercial batches are pure. Run this 15-minute validation before committing valuable precursors.

Method:


 NMR (CDCl

)
  • Diagnostic Peak 1 (Mesylate): Look for a sharp singlet at

    
     3.00 - 3.05 ppm  (3H, 
    
    
    
    ).
  • Diagnostic Peak 2 (THP Acetal): Look for the methine proton of the acetal at

    
     4.5 - 4.6 ppm  (1H, triplet-like).
    
  • Impurity Check:

    • New Singlet at

      
       2.8 ppm: Indicates free Methanesulfonic Acid (Degradation).
      
    • Loss of THP Peak: Indicates acetal hydrolysis.

    • Broad OH peak: Indicates hydrolysis to the alcohol.

QC Decision Tree

QC_Workflow Sample Sample Intake (THP-Ethyl Mesylate) Visual Visual Inspection (Color/Viscosity) Sample->Visual NMR 1H NMR Analysis (CDCl3) Visual->NMR Check1 Peak @ 3.0 ppm? (Mesylate Intact) NMR->Check1 Check2 Peak @ 4.6 ppm? (THP Intact) Check1->Check2 Yes Fail FAIL: Purify or Discard Check1->Fail No Check3 Extra Peak @ 2.8 ppm? (Free Acid) Check2->Check3 Yes Check2->Fail No Pass PASS: Proceed to Synthesis Check3->Pass No Check3->Fail Yes (Acid Present)

Figure 2: Quality Control Decision Logic for THP-Ethyl Mesylate.

Synthetic Application Guide

Standard Alkylation Protocol

Context: Alkylation of a secondary amine.

  • Preparation: Dissolve the nucleophile (amine) in anhydrous Acetonitrile or DMF.

  • Base: Add 1.5 - 2.0 equivalents of

    
      or 
    
    
    
    . (Avoid strong hydroxides which might hydrolyze the mesylate too fast).
  • Addition: Add THP-ethyl mesylate (1.1 equiv) dropwise at 0°C, then allow to warm to room temperature.

  • Monitoring: Monitor by TLC/LC-MS. The mesylate is not UV active, so follow the consumption of the nucleophile.

  • Workup: Dilute with EtOAc, wash with water. Do not wash with acidic solutions (like 1N HCl) during workup, or you will lose the THP group immediately.

Troubleshooting
  • Low Yield: Often caused by moisture in the solvent hydrolyzing the mesylate before it reacts. Solution: Dry solvents over molecular sieves.

  • THP Loss: Caused by acidic workup or silica gel chromatography (silica is slightly acidic). Solution: Add 1% Triethylamine to the eluent during purification.

References

  • Greene, T.W., Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. 3rd Edition. Wiley-Interscience. (Defines stability profiles of Tetrahydropyranyl ethers).

  • National Center for Biotechnology Information (2023).PubChem Compound Summary for CID 57653250 (Alcohol Precursor).

  • Sigma-Aldrich.Product Specification: 2-(Tetrahydro-2H-pyran-2-yl)ethyl methanesulfonate. (Verification of commercial availability and CAS 86693-59-0).

  • Crossland, R.K., Servis, K.L. (1970). "A facile synthesis of methanesulfonate esters". The Journal of Organic Chemistry, 35(9), 3195–3196.

Sources

Exploratory

Technical Whitepaper: Reactivity Profile of 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate

Topic: Reactivity profile of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate as an electrophile Content Type: In-depth Technical Whitepaper[1] [1] Executive Summary This technical guide analyzes the electrophilic beha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity profile of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate as an electrophile Content Type: In-depth Technical Whitepaper[1]

[1]

Executive Summary

This technical guide analyzes the electrophilic behavior of 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS 428871-01-6), a specialized alkylating agent used in medicinal chemistry.[1] Unlike simple alkyl mesylates, this compound serves as a critical building block for introducing the (tetrahydro-2H-pyran-4-yl)ethyl motif—a structural pharmacophore often employed to modulate lipophilicity (


) and metabolic stability in drug candidates without introducing excessive molecular weight or aromaticity.[1]

This document details its synthesis,


 reaction kinetics, stability profile, and specific protocols for its deployment in N-alkylation and O-alkylation workflows.

Structural & Physicochemical Analysis[1][2]

Molecular Architecture

The compound features a primary methanesulfonate (mesylate) leaving group separated from a tetrahydropyran (THP) ring by a two-carbon ethyl spacer.[1]

FeatureSpecification
IUPAC Name 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate
CAS Number 428871-01-6
Molecular Formula

Molecular Weight 208.28 g/mol
Precursor Alcohol 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS 4677-18-3)
Leaving Group Methanesulfonate (

),

of conjugate acid

Electrophilic Character

The reactivity is driven by the polarization of the


 bond.[1]
  • Primary Center: The electrophilic carbon is primary (

    
    ), making it highly susceptible to 
    
    
    
    attack.[1]
  • Gamma-Branching: The bulky THP ring is located at the

    
    -position relative to the reaction center (
    
    
    
    ).[1] Unlike
    
    
    -branched substrates (e.g., neopentyl), which suffer severe steric retardation,
    
    
    -branching exerts minimal steric hindrance on the approaching nucleophile.[1]
  • Inductive Effect: The ether oxygen in the THP ring is too distant (5 bonds away) to exert a significant inductive electron-withdrawing effect on the reaction center, meaning the reactivity closely mirrors that of n-alkyl mesylates.[1]

Reactivity Profile: The Core Mechanism[1]

Dominant Pathway: Substitution

The reaction profile is almost exclusively dominated by Bimolecular Nucleophilic Substitution (


).[1] The primary nature of the carbon center disfavors carbocation formation (

), while the absence of strong electron-withdrawing groups on the

-carbon limits E2 elimination unless forcing conditions (strong bulky bases, high heat) are applied.[1]

Nucleophile Compatibility:

  • Amines (

    
     & 
    
    
    
    ):
    Rapid alkylation at 25–60°C. Requires a base scavenger (e.g.,
    
    
    , DIPEA) to neutralize generated MsOH.[1]
  • Phenols/Alcohols: Requires deprotonation to phenoxide/alkoxide (e.g., using

    
     or 
    
    
    
    in DMF/DMSO).[1]
  • Thiols: Extremely rapid reaction; often requires cooling to prevent over-alkylation or disulfide formation side-reactions.[1]

Mechanistic Visualization

The following diagram illustrates the competing pathways, highlighting the dominance of the


 trajectory for this specific scaffold.

ReactivityProfile Substrate THP-Ethyl-OMs (Electrophile) TS_SN2 Transition State [Nu---C---OMs]‡ Substrate->TS_SN2 + Nu: (Primary Path) Elimination Vinyl-THP (Elimination Side-Product) Substrate->Elimination Strong Base / Heat (Minor Path) Nu Nucleophile (Nu:) Nu->TS_SN2 Product THP-Ethyl-Nu (Substitution) TS_SN2->Product Inversion (Irrelevant for 1°)

Caption: Reaction coordinate showing the kinetic preference for SN2 substitution over elimination due to the primary electrophilic center.

Experimental Protocols

Synthesis of the Electrophile

Rationale: Commercial batches of mesylates can degrade into methanesulfonic acid (MsOH), which is corrosive and complicates stoichiometry.[1] Fresh synthesis from the alcohol is recommended for critical steps.

Reagents:

  • 2-(Tetrahydro-2H-pyran-4-yl)ethanol (1.0 equiv)[1][2]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Dichloromethane (DCM) (Solvent, 0.2 M)[1]

Protocol:

  • Setup: Charge a round-bottom flask with 2-(tetrahydro-2H-pyran-4-yl)ethanol and DCM under

    
     atmosphere. Cool to 0°C.[2]
    
  • Base Addition: Add

    
     followed by catalytic DMAP (5 mol%) if rapid conversion is required.
    
  • Activation: Add MsCl dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature < 5°C to prevent elimination side reactions.

  • Workup: After 2 hours, quench with saturated

    
    . Extract with DCM. Wash organics with 1M HCl (to remove amine), water, and brine.[1]
    
  • Isolation: Dry over

    
     and concentrate in vacuo. The resulting oil is typically >95% pure and can be used without chromatography. Store at -20°C. 
    
Application: N-Alkylation of a Heterocycle

Context: Based on patent literature (e.g., WO2025137639), this protocol attaches the THP-ethyl tail to a secondary amine (e.g., a piperazine or pyrrolidine derivative).[1]

Protocol:

  • Dissolution: Dissolve the secondary amine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF.

  • Base: Add

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv). Cesium is preferred for lower reactivity amines due to the "cesium effect" (improved solubility/reactivity).[1]
  • Alkylation: Add 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (1.2 equiv).

  • Conditions: Heat to 60°C for 4–12 hours. Monitor by LC-MS.[1]

  • Purification: Filter off inorganic salts. Concentrate. Purify via reverse-phase prep-HPLC or silica flash chromatography (typically requiring 0-10% MeOH in DCM).[1]

Stability & Risk Assessment

Genotoxicity Considerations (PGI)

Alkyl mesylates are known Potential Genotoxic Impurities (PGIs) .[1] They can alkylate DNA bases.

  • Control Strategy: In drug substance manufacturing, this reagent must be controlled to ppm levels in the final API.

  • Quenching: Any unreacted mesylate in the reaction mixture should be quenched with a nucleophilic scavenger (e.g., amine or thiourea) before workup if the downstream steps do not guarantee its destruction.[1]

Hydrolytic Stability

The compound is moisture sensitive.

  • Degradation:

    
    .[1]
    
  • Impact: The generation of MsOH (strong acid) can catalyze the ring-opening of the THP moiety or degrade acid-sensitive protecting groups elsewhere in the molecule.[1]

  • Storage: Must be stored under inert gas (Argon/Nitrogen) in a freezer.

Synthesis Workflow Visualization

The following diagram outlines the complete lifecycle of the reagent from precursor to application.

SynthesisWorkflow cluster_safety Safety Critical Control Point Alcohol Precursor Alcohol (CAS 4677-18-3) Mesylate THP-Ethyl-OMs (CAS 428871-01-6) Alcohol->Mesylate Activation Reagents MsCl / Et3N / DCM (0°C) Reagents->Mesylate Target Drug Intermediate (N-Alkylated Product) Mesylate->Target + Amine / K2CO3 (60°C, MeCN)

Caption: Operational workflow for converting the alcohol precursor to the mesylate and its subsequent consumption in API synthesis.

References

  • Sigma-Aldrich. 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate Product Page. CAS 428871-01-6.[1] Link

  • ChemicalBook. 2-(Tetrahydro-2H-pyran-4-yl)ethanol (Precursor) Profile. CAS 4677-18-3.[1][3][4][5][6][7][8][9][10] Link

  • World Intellectual Property Organization (WIPO). Patent WO2025137639A1: Mixed serotonin receptor binders for treatment of psychotic disorders. (Example of N-alkylation using THP-ethyl mesylate). Link

  • World Intellectual Property Organization (WIPO). Patent WO2022064430A1: Novel aminopyridines and their use in treating cancer. (Application in kinase inhibitor synthesis).[1][11] Link

  • National Institutes of Health (NIH). Genotoxic Impurities in Pharmaceutical Manufacturing. (General guidance on alkyl mesylate handling). Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate from its corresponding alcohol precursor, 2-(tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate from its corresponding alcohol precursor, 2-(tetrahydro-2H-pyran-4-yl)ethanol. The protocol detailed herein leverages a standard mesylation reaction, a cornerstone of organic synthesis for converting alcohols into excellent leaving groups for subsequent nucleophilic substitution reactions. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction and Scientific Context

The conversion of an alcohol's hydroxyl group (-OH) into a sulfonate ester, such as a methanesulfonate (mesylate), is a fundamental transformation in organic chemistry. Alcohols are generally poor substrates for nucleophilic substitution reactions because the hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group.[1] By converting the alcohol to a mesylate, we transform the leaving group into the methanesulfonate anion, a very weak base and an excellent leaving group, thus facilitating a wide range of substitution and elimination reactions.[1][2]

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[3] The tetrahydropyran (THP) moiety is a common structural motif in many biologically active compounds. The methanesulfonate group provides a reactive handle for introducing various functional groups through reactions with nucleophiles.

This protocol details the reaction of 2-(tetrahydro-2H-pyran-4-yl)ethanol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (Et₃N), to yield the desired product.

Reaction Mechanism and Stoichiometry

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base is crucial for scavenging the hydrochloric acid (HCl) generated as a byproduct. This prevents the protonation of the starting alcohol and the amine base, thereby driving the reaction to completion.[4]

The overall balanced chemical equation is as follows:

C₇H₁₄O₂ + CH₃SO₂Cl + (C₂H₅)₃N → C₈H₁₆O₄S + (C₂H₅)₃N·HCl

  • Step 1: The lone pair of electrons on the oxygen atom of 2-(tetrahydro-2H-pyran-4-yl)ethanol attacks the electrophilic sulfur atom of methanesulfonyl chloride.

  • Step 2: The chloride ion is expelled, forming an oxonium ion intermediate.

  • Step 3: Triethylamine acts as a base to deprotonate the oxonium ion, yielding the final product, 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate, and triethylamine hydrochloride.

Mesylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R_OH R-CH₂-OH (Alcohol) Oxonium R-CH₂-O⁺(H)-SO₂CH₃ Cl⁻ (Oxonium Ion) R_OH->Oxonium Nucleophilic Attack MsCl CH₃-SO₂(Cl) (Mesyl Chloride) MsCl->Oxonium Et3N Et₃N (Triethylamine) Salt Et₃N·HCl (Triethylamine HCl) Et3N->Salt Mesylate R-CH₂-O-SO₂CH₃ (Mesylate) Oxonium->Mesylate Deprotonation Oxonium->Salt

Caption: General mechanism for the mesylation of an alcohol.

Experimental Protocol

This protocol is designed for the synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Quantity (for 10 mmol scale)Properties & Hazards
2-(Tetrahydro-2H-pyran-4-yl)ethanolC₇H₁₄O₂130.181.01.30 gIrritant
Methanesulfonyl Chloride (MsCl)CH₃SO₂Cl114.551.21.37 g (0.92 mL)Corrosive, lachrymator, moisture sensitive
Triethylamine (Et₃N)(C₂H₅)₃N101.191.51.52 g (2.09 mL)Flammable, corrosive, toxic
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-50 mLVolatile, suspected carcinogen
Deionized WaterH₂O18.02-~100 mL-
1 M Hydrochloric Acid (HCl)HCl36.46-~30 mLCorrosive
Saturated Sodium Bicarbonate Solution (NaHCO₃)NaHCO₃84.01-~30 mLIrritant
Saturated Sodium Chloride Solution (Brine)NaCl58.44-~30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-~5 gHygroscopic
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Ice bath

  • Syringes

  • Separatory funnel (250 mL)

  • Erlenmeyer flask

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask that has been flame-dried or oven-dried.

    • Seal the flask with a septum and allow it to cool to room temperature under an inert atmosphere (nitrogen or argon).

    • Add 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.30 g, 10.0 mmol) to the flask, followed by anhydrous dichloromethane (DCM, 40 mL).

    • Cool the resulting solution to 0 °C in an ice bath with stirring.

  • Addition of Reagents:

    • To the cooled solution, add triethylamine (2.09 mL, 15.0 mmol) dropwise via syringe.

    • Slowly add methanesulfonyl chloride (0.92 mL, 12.0 mmol) dropwise to the stirred solution over 5-10 minutes.[4][5] A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[5] The product will be less polar (higher Rf value) than the starting alcohol.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding 20 mL of cold deionized water to the flask.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with:

      • Cold 1 M HCl (2 x 15 mL) to remove excess triethylamine.

      • Saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.

      • Brine (1 x 30 mL) to remove residual water.[4][5]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, which may be a pale yellow oil or solid, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate.

Experimental_Workflow A 1. Setup - Dry Flask - Add Alcohol & DCM - Cool to 0°C B 2. Reagent Addition - Add Triethylamine - Add Mesyl Chloride (dropwise) A->B C 3. Reaction - Stir at 0°C for 2-4h - Monitor by TLC B->C D 4. Quench & Extract - Add Cold Water - Separate Layers - Extract with DCM C->D E 5. Wash Organic Layer - 1 M HCl - Sat. NaHCO₃ - Brine D->E F 6. Dry & Concentrate - Dry with MgSO₄ - Filter - Rotovap E->F G 7. Purify - Column Chromatography F->G H Final Product G->H

Caption: Workflow for the synthesis of the target mesylate.

Safety, Handling, and Waste Disposal

4.1. Reagent Hazards:

  • Methanesulfonyl Chloride (MsCl): Highly corrosive and a lachrymator. It reacts violently with water. Handle only in a fume hood with appropriate gloves, lab coat, and safety glasses.

  • Triethylamine (Et₃N): Flammable, corrosive, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.

  • Alkyl Methanesulfonates: The product and related compounds are potent alkylating agents and should be considered potentially toxic and carcinogenic.[6][7] Handle with care and avoid direct contact.

4.2. Procedural Precautions:

  • The reaction is exothermic, especially during the addition of MsCl. Maintaining the temperature at 0 °C is critical to control the reaction rate and minimize side products.

  • The reaction must be carried out under anhydrous conditions as MsCl readily hydrolyzes.

4.3. Waste Disposal:

  • Aqueous waste should be neutralized before disposal.

  • Organic waste containing dichloromethane should be collected in a designated halogenated waste container.

  • Any excess methanesulfonyl chloride should be quenched carefully with a dilute solution of sodium bicarbonate or ammonia in a fume hood.

Troubleshooting and Key Insights

  • Incomplete Reaction: If TLC indicates the presence of starting material after the designated time, the reaction can be allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.[5] Ensure reagents are pure and anhydrous.

  • Low Yield: Low yields can result from moisture in the reaction, impure reagents, or insufficient reaction time. Using freshly distilled reagents can improve outcomes.

  • Purification Issues: The triethylamine hydrochloride salt is insoluble in DCM and can sometimes make stirring difficult. Ensuring adequate solvent volume can mitigate this. During work-up, emulsions can form; addition of more brine can help break them.

  • Alternative Bases: While triethylamine is common, other non-nucleophilic bases like diisopropylethylamine (DIPEA) or pyridine can also be used.[8]

References

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Google Patents. (2018, August 7).
  • Krbavčič, A., et al. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Arkivoc.
  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

  • Google Patents. (2012, November 21).
  • Google Patents. (2017, October 11).
  • Khan, F. A., et al. Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Synlett.
  • Bonnet, D., et al. (2006). Catalytic Mesylation of Alcohols: A Highly Productive Process for Trifluoroethyl Mesylate. Organic Process Research & Development.
  • Drozd, J., et al. (1994). Evaluation of methods for destruction of some alkylating agents.
  • Google Patents. (2013, August 14). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Google Patents. (2007, November 20). Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
  • GOV.UK. (2024, July 22). ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. [Link]

  • ResearchGate. (2025, August 10). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones | Request PDF. [Link]

  • Rhodium.ws. Synthesis of Mesylates From Alcohols. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

Sources

Application

Application Note: Protocol for N-Alkylation using 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate

Executive Summary This application note details the optimized protocol for N-alkylation using 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate . This reagent is a critical building block in medicinal chemistry, widely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for N-alkylation using 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate . This reagent is a critical building block in medicinal chemistry, widely employed to introduce the (tetrahydro-2H-pyran-4-yl)ethyl moiety—a solubilizing, metabolically stable bioisostere for hydrophobic alkyl chains.[1][2]

While alkyl mesylates are standard electrophiles, this specific scaffold presents unique challenges regarding solubility and competitive elimination pathways. This guide provides a self-validating, step-by-step methodology to maximize yield and minimize genotoxic impurity (GTI) formation.

Reagent Profile & Chemical Logic

The Reagent
  • IUPAC Name: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate[1][2][3]

  • CAS Number: 116636-68-9 (General analog reference) / Note: Commercially available as "THP-ethyl mesylate"[1][2]

  • Role: Primary Alkylating Agent (Electrophile)

  • Leaving Group: Mesylate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , methanesulfonate). ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    of conjugate acid
    
    
    .[2]
Mechanistic Insight

The reaction proceeds via a classical


 (Substitution Nucleophilic Bimolecular)  mechanism.[4] The amine nucleophile attacks the primary carbon bearing the mesylate group, displacing the sulfonate.

Critical Competition (The "Vinyl" Risk): Although the electrophilic center is primary (reducing steric hindrance), basic conditions at high temperatures can trigger E2 elimination , forming the vinyl side-product (4-vinyltetrahydro-2H-pyran).[1] This is irreversible and consumes the reagent.[2]

  • 
     Driver:  High concentration of nucleophile, polar aprotic solvent.[2]
    
  • E2 Driver: Bulky bases, excessive heat (>90°C), low nucleophilicity of the amine.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the "Finkelstein" optimization strategy.

ReactionPathways Reagent THP-Ethyl Mesylate (Electrophile) Intermed Transient Alkyl Iodide (More Reactive) Reagent->Intermed Finkelstein Exchange Product N-Alkylated Product (Target) Reagent->Product SN2 (Slow) ElimProd Vinyl Elimination (Side Product) Reagent->ElimProd E2 (High Temp/Strong Base) Amine Amine (Nucleophile) Amine->Product Base Base (K2CO3 / DIPEA) Base->Product Scavenges Acid Iodide KI / NaI (Additive) Iodide->Intermed Intermed->Product Fast SN2

Figure 1: Mechanistic pathways showing the direct ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 route, the competitive E2 elimination, and the catalytic acceleration via in-situ iodide exchange (Finkelstein).

Experimental Protocols

Method A: The "Standard" Protocol (General Purpose)

Best for: Primary and unhindered secondary amines with moderate nucleophilicity.

Reagents:

  • Substrate: Amine (1.0 equiv)

  • Reagent: THP-ethyl mesylate (1.2 – 1.5 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Preparation: Charge a reaction vial with the Amine (1.0 equiv) and anhydrous MeCN (concentration 0.2 M).

  • Activation: Add

    
     (2.5 equiv). Stir at room temperature for 10 minutes.
    
  • Addition: Add THP-ethyl mesylate (1.2 equiv).

    • Note: If the mesylate is a solid, dissolve in minimal solvent before addition.

  • Reaction: Heat the block/flask to 60°C . Stir vigorously (critical for heterogeneous bases).

  • Monitoring: Check LCMS at 4 hours.

    • Target: Disappearance of amine.[2]

    • Observation: If reaction is <50% complete, add 0.3 equiv more mesylate and increase temp to 70°C.

  • Workup:

    • Dilute with Ethyl Acetate.[2]

    • Wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF/MeCN and salts.
    • Dry over

      
      , filter, and concentrate.
      
Method B: The "Finkelstein" Modification (High Performance)

Best for: Sterically hindered amines, anilines, or sluggish reactions observed in Method A.

Concept: Addition of Potassium Iodide (KI) converts the mesylate in situ to the corresponding alkyl iodide. Iodide is a better leaving group than mesylate and a better nucleophile, accelerating the reaction rate significantly.

Reagents:

  • Additive: Potassium Iodide (KI) or Sodium Iodide (NaI) (0.5 – 1.0 equiv).

Procedure:

  • Dissolve Amine (1.0 equiv) in DMF (0.2 M).[2]

  • Add DIPEA (3.0 equiv) or

    
     (2.0 equiv).[2]
    
  • Add KI (0.5 equiv) .

  • Add THP-ethyl mesylate (1.3 equiv).[1][2]

  • Heat to 70–80°C .

  • Validation: Monitor by LCMS. You may see a transient peak corresponding to the alkyl iodide intermediate.[2]

  • Workup: Standard aqueous extraction. Use Sodium Thiosulfate (

    
    ) solution in the first wash if the reaction mixture is dark yellow/brown (iodine formation).
    

Optimization & Troubleshooting Guide

Decision Matrix

Use this logic flow to determine the correct parameters for your specific substrate.[2]

DecisionTree Start Analyze Amine Substrate Type Is the Amine Basic? Start->Type Basic Yes (Aliphatic) Type->Basic NonBasic No (Aniline/Heterocycle) Type->NonBasic BasicCond Method A: MeCN, K2CO3, 60°C Basic->BasicCond NonBasicCond Method B (Direct): DMF, Cs2CO3, KI, 80°C NonBasic->NonBasicCond Check Conversion > 50% at 4h? BasicCond->Check Good Continue to Workup Check->Good Yes Bad Switch to Method B (Add KI, DMF, 80°C) Check->Bad No Hard Still No Reaction? NonBasicCond->Hard NaH Method C: NaH (Strong Base) *Risk of Elimination* Hard->NaH Yes

Figure 2: Decision tree for selecting reaction conditions based on amine nucleophilicity.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<10%) Poor nucleophilicity or steric hindrance.[1][2]Add KI (0.5 eq) to switch leaving group to Iodide. Switch solvent to DMF.[2]
Mesylate Disappears, No Product Hydrolysis of mesylate (wet solvent).Ensure solvents are anhydrous .[2] Store mesylate in desiccator.[2]
Vinyl Side-Product Observed Base is too strong or Temp too high (E2).[1][2]Lower Temp to 50°C. Switch from

to

or DIPEA.
Reaction Stalls at 60% Mesylate decomposition/consumption.[2]Add a second portion of mesylate (0.5 equiv) after 6 hours.
Dark Coloration Iodine formation (if using KI).[2]Wash organic layer with 10%

(Sodium Thiosulfate).[2]

Safety & Handling (GTI Alert)

CRITICAL WARNING: Alkyl mesylates are classified as Potential Genotoxic Impurities (PGIs) or Genotoxic Impurities (GTIs) because they can alkylate DNA.[2]

  • Containment: All weighing and handling of the neat mesylate must occur in a fume hood or glovebox.[2]

  • Destruction: Quench all reaction mixtures and contaminated glassware with a nucleophilic solution (e.g., dilute Ammonium Hydroxide or Sodium Thiosulfate) before disposal to ensure no active alkylating agent remains.[2]

  • Trace Analysis: In late-stage drug development, the final product must be screened for trace mesylate levels (typically ppm range) using validated LC-MS/MS methods.[1][2]

References

  • General N-Alkylation Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1] Wiley-Interscience.[1][2] (Standard reference for

    
     vs E2 competition).
    
  • Finkelstein Reaction in Synthesis: Finkelstein, H. (1910).[2][5] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2][5] Ber. Dtsch. Chem. Ges.[2] 43 (2): 1528–1532.[2][5]

  • Genotoxic Impurities Handling: Teasdale, A. (Ed.).[2] (2010).[2][6] Genotoxic Impurities: Strategies for Identification and Control. Wiley.[2] (Guidance on handling alkyl mesylates in pharma).

  • Reagent Application in Kinase Inhibitors: (Example Patent Context) Substituted Pyridine Derivatives as ALK Inhibitors. Patent WO2013138396.[2] (Demonstrates the use of THP-ethyl chains for solubility).

Sources

Method

Reaction conditions for nucleophilic substitution with THP-ethyl mesylate

Application Note: Optimization of Nucleophilic Substitution with THP-Ethyl Mesylate Executive Summary This guide details the reaction conditions for nucleophilic substitution using 2-(2-methanesulfonyloxyethyl)tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Nucleophilic Substitution with THP-Ethyl Mesylate

Executive Summary

This guide details the reaction conditions for nucleophilic substitution using 2-(2-methanesulfonyloxyethyl)tetrahydropyran (referred to herein as THP-ethyl mesylate ). This reagent is a critical building block for introducing the tetrahydropyran-2-ethyl moiety—a common pharmacophore and linker motif in medicinal chemistry.

Unlike simple alkyl halides, THP-ethyl mesylate possesses a dual nature: it contains a highly reactive leaving group (mesylate) and an acid-labile acetal functionality (the THP ring). Successful utilization requires a protocol that balances


 reactivity while strictly maintaining basic or neutral conditions to prevent THP ring hydrolysis.

Chemical Context & Mechanism

The Reagent
  • Chemical Name: 2-(2-methanesulfonyloxyethyl)tetrahydropyran

  • Structure: A primary ethyl chain attached to the C2 position of a tetrahydropyran ring, terminated by a methanesulfonate (mesylate) group.

  • Reactivity Profile:

    • Electrophile: The primary carbon attached to the mesylate is a potent electrophile for

      
       reactions.
      
    • Stability Constraint: The THP ring is a cyclic acetal. It is stable to base but unstable to acid . Exposure to acidic media (pH < 4) will hydrolyze the ring to 5-hydroxyheptanal derivatives.

Reaction Pathway

The primary reaction is an


 displacement.[1] However, two competing pathways must be managed:
  • Elimination (E2): Formation of 2-vinyltetrahydropyran. This occurs with strong, bulky bases (e.g.,

    
    -BuOK) or excessive heat.
    
  • Hydrolysis: Ring opening of the THP moiety. This occurs if the reaction mixture or workup becomes acidic.

ReactionPathway SM THP-Ethyl Mesylate (Electrophile) Prod Target Product (Substitution) SM->Prod SN2 (Major) Mild Base, Polar Solvent Elim Side Product (Vinyl-THP) SM->Elim E2 (Minor) Strong Base / High T Hyd Side Product (Ring Open) SM->Hyd Hydrolysis Acidic Conditions Nuc Nucleophile (Nu-) Nuc->Prod

Figure 1: Reaction pathways for THP-ethyl mesylate. The green path represents the desired


 substitution. Red dashed paths indicate avoidance targets.

Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents are required to solvate the cation of the base, leaving the nucleophile "naked" and reactive.

SolventRatingNotes
DMF ExcellentStandard choice. High dielectric constant accelerates

. Hard to remove (high BP).
DMSO ExcellentFastest rates. Best for weak nucleophiles.
Acetonitrile GoodLower BP allows easier workup. May require higher Temp (reflux) for sluggish nucleophiles.
THF ModerateGood for solubility but slower rates. Often used with NaH.[1]
DCM PoorGenerally too non-polar for salt-based

reactions.
Base Selection

The base serves to deprotonate the nucleophile (generating the anion) and neutralize the methanesulfonic acid byproduct.

  • Recommended:

    
     (Cesium effect enhances solubility), 
    
    
    
    (Standard), DIPEA (for amines).
  • Avoid:

    
     (Can be too harsh/hygroscopic), 
    
    
    
    (Promotes elimination).

Experimental Protocols

Protocol A: O-Alkylation (Phenols & Alcohols)

Best for attaching the THP-ethyl linker to tyrosine residues or drug scaffolds.

  • Preparation: In a flame-dried flask under

    
    , dissolve the Phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Activation: Add

    
     (1.5 - 2.0 equiv). Stir at Room Temperature (RT) for 30 mins to generate the phenoxide.
    
    • Note: Cesium carbonate is preferred over Potassium carbonate for faster rates due to the "Cesium Effect".

  • Alkylation: Add THP-ethyl mesylate (1.2 equiv) dropwise.

  • Reaction: Heat to 60°C . Monitor by TLC/LCMS.[2] Reaction typically completes in 4–12 hours.

    • Caution: Do not exceed 80°C to minimize elimination.

  • Workup: Dilute with EtOAc. Wash 3x with Water (to remove DMF) and 1x with Saturated

    
     .
    
    • Critical: Do NOT wash with 1M HCl. The acidity will cleave the THP ring.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: N-Alkylation (Amines)

Used for synthesizing secondary/tertiary amines.

  • Preparation: Dissolve Amine (1.0 equiv) in Acetonitrile (MeCN).

  • Base: Add DIPEA (Hunig’s Base, 2.0 equiv) or

    
     (2.0 equiv).
    
  • Alkylation: Add THP-ethyl mesylate (1.1 equiv).

  • Reaction: Heat to reflux (approx. 80°C) for MeCN. If using DMF, heat to 60°C.

    • Optimization: For primary amines, over-alkylation is a risk.[2] Use a slight excess of amine or slow addition of the mesylate.

  • Workup: Evaporate volatiles. Partition between DCM and Sat.

    
    .
    
Protocol C: S-Alkylation (Thiols)

Thiols are highly nucleophilic; milder conditions apply.[3]

  • Preparation: Dissolve Thiol (1.0 equiv) in DMF or THF.

  • Base: Add

    
     (1.5 equiv) or 
    
    
    
    (1.5 equiv).
  • Alkylation: Add THP-ethyl mesylate (1.1 equiv) at 0°C .

  • Reaction: Allow to warm to RT. Heating is rarely required.

  • Workup: Standard basic aqueous workup.

Decision Tree for Condition Optimization

DecisionTree Start Select Nucleophile Type Phenol Phenol / Alcohol Start->Phenol Amine Amine (1° or 2°) Start->Amine Thiol Thiol Start->Thiol PhenolCond Solvent: DMF Base: Cs2CO3 Temp: 60°C Phenol->PhenolCond AmineCheck Is it a weak base (e.g., Aniline)? Amine->AmineCheck ThiolCond Solvent: THF or DMF Base: Et3N Temp: 0°C to RT Thiol->ThiolCond WeakAmine Use DMF, 80°C Base: K2CO3 AmineCheck->WeakAmine Yes StrongAmine Use MeCN, Reflux Base: DIPEA AmineCheck->StrongAmine No

Figure 2: Optimization logic for selecting reaction conditions based on nucleophile class.

Troubleshooting & Stability Guide

ObservationRoot CauseCorrective Action
Low Yield / No Reaction Mesylate hydrolysis or poor solubility.Ensure reagents are dry (anhydrous DMF). Switch base to

. Increase Temp to 60°C.
Product contains Aldehyde THP ring hydrolysis.Check workup pH. Never use HCl washes. Use Sat.

or

only.
Vinyl-THP formation Elimination (E2) dominates.Base is too strong or Temp is too high. Switch from

to

. Lower Temp by 10°C.
Darkening of Reaction Decomposition of Mesylate.Mesylates are thermally unstable above 80-100°C. Keep reaction

.

Safety Statement

Warning: Alkyl mesylates are potent alkylating agents and potential genotoxins .

  • Handling: Always use a fume hood and wear double nitrile gloves.

  • Destruction: Quench excess mesylate with a nucleophilic amine (e.g., dilute ammonia or ethanolamine) before disposal to ensure no active alkylating agent remains in the waste stream.

References

  • General THP Protection/Deprotection

    • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. Link

  • Synthesis of THP-containing Macrolides (Lasonolide A)

    • Ghosh, A. K.; Gong, G. "Total Synthesis of (-)-Lasonolide A." Journal of the American Chemical Society, 2004 , 126(12), 3704-3705. (Demonstrates alkylation strategies with THP-ethyl side chains). Link

  • Nucleophilic Substitution Methodology

    • Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation."[4] Journal of Organic Chemistry, 2001 , 66, 1035-1037. (Basis for Cs-effect in alkylations). Link

  • Mesylate Reactivity & Safety

    • Lutter, P., et al. "Genotoxic Impurities: Strategy for Methanesulfonic Acid Alkyl Esters." Organic Process Research & Development, 2009 , 13(4), 729–736. Link

Sources

Application

The Strategic Utility of 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate in Medicinal Chemistry: A Guide to Synthesis and Application

In the landscape of modern drug discovery, the deliberate incorporation of specific structural motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is a cornerstone of successful medici...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the deliberate incorporation of specific structural motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is a cornerstone of successful medicinal chemistry campaigns. Among these, the saturated heterocyclic tetrahydropyran (THP) ring has emerged as a valuable scaffold. Its inherent conformational rigidity and the presence of an oxygen atom capable of acting as a hydrogen bond acceptor can significantly enhance aqueous solubility, metabolic stability, and target engagement.[1] This guide provides a comprehensive overview of the synthesis and application of 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate, a versatile reagent for introducing the valuable 2-(tetrahydro-2H-pyran-4-yl)ethyl moiety into drug candidates.

This document will detail the synthetic route to this key building block and provide robust protocols for its application in the alkylation of a range of nucleophiles, including amines, phenols, and thiols. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to empower researchers in their drug development endeavors.

Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step sequence commencing with the reduction of a suitable carboxylic acid precursor, followed by mesylation of the resulting primary alcohol.

Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

The precursor alcohol can be reliably synthesized by the reduction of commercially available (tetrahydro-2H-pyran-4-yl)acetic acid or its corresponding esters. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

Protocol 1: Reduction of (Tetrahydro-2H-pyran-4-yl)acetic acid to 2-(Tetrahydro-2H-pyran-4-yl)ethanol

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
(Tetrahydro-2H-pyran-4-yl)acetic acid144.1710.0 g0.069 mol
Lithium Aluminum Hydride (LiAlH₄)37.953.15 g0.083 mol
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Ethyl Acetate88.1120 mL-
1 M Hydrochloric Acid (aq)36.46As needed-
Saturated Sodium Bicarbonate Solution (aq)84.01As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (100 mL) and carefully add lithium aluminum hydride (3.15 g, 0.083 mol) in portions at 0 °C (ice bath).

  • In a separate flask, dissolve (tetrahydro-2H-pyran-4-yl)acetic acid (10.0 g, 0.069 mol) in anhydrous THF (100 mL).

  • Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate (20 mL), followed by the careful addition of water (3.2 mL), 15% aqueous NaOH (3.2 mL), and then water (9.6 mL) again.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-(tetrahydro-2H-pyran-4-yl)ethanol as a colorless oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Step 2: Mesylation of 2-(Tetrahydro-2H-pyran-4-yl)ethanol

The conversion of the alcohol to the corresponding methanesulfonate (mesylate) is a standard transformation that activates the hydroxyl group, turning it into an excellent leaving group for subsequent nucleophilic substitution reactions.

Protocol 2: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-(Tetrahydro-2H-pyran-4-yl)ethanol130.188.0 g0.061 mol
Anhydrous Dichloromethane (DCM)84.93150 mL-
Triethylamine (Et₃N)101.1912.8 mL (9.3 g)0.092 mol
Methanesulfonyl Chloride (MsCl)114.555.6 mL (8.3 g)0.073 mol
1 M Hydrochloric Acid (aq)36.46As needed-
Saturated Sodium Bicarbonate Solution (aq)84.01As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Dissolve 2-(tetrahydro-2H-pyran-4-yl)ethanol (8.0 g, 0.061 mol) in anhydrous DCM (150 mL) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C (ice bath) and add triethylamine (12.8 mL, 0.092 mol).

  • Slowly add methanesulfonyl chloride (5.6 mL, 0.073 mol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (100 mL) and wash sequentially with cold 1 M HCl (2 x 75 mL), saturated NaHCO₃ solution (1 x 75 mL), and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate as a pale yellow oil or low-melting solid. The crude product is often used directly in subsequent reactions, but can be purified by flash column chromatography on silica gel if required.[2]

Synthesis_of_2-(Tetrahydro-2H-pyran-4-yl)ethyl_methanesulfonate cluster_0 Step 1: Reduction cluster_1 Step 2: Mesylation start_material (Tetrahydro-2H-pyran-4-yl)acetic acid intermediate_alcohol 2-(Tetrahydro-2H-pyran-4-yl)ethanol start_material->intermediate_alcohol 1. LiAlH₄, THF 2. H₂O workup final_product 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate intermediate_alcohol->final_product MsCl, Et₃N, DCM

Figure 1: Synthetic workflow for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate.

Application in Medicinal Chemistry: Alkylation of Nucleophiles

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is an effective electrophile for the alkylation of a variety of nucleophiles, providing a straightforward method to introduce the desirable THP-ethyl moiety. The methanesulfonate is a good leaving group, facilitating nucleophilic substitution reactions.

N-Alkylation of Amines

The alkylation of primary and secondary amines is a common transformation in medicinal chemistry to modulate basicity, introduce steric bulk, and explore structure-activity relationships.

Protocol 3: N-Alkylation of a Primary Aromatic Amine

Materials:

Reagent/SolventMolecular Weight ( g/mol )Example AmountMoles
Aniline (example nucleophile)93.130.50 g5.37 mmol
2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate208.281.23 g5.91 mmol
N,N-Diisopropylethylamine (DIPEA)129.241.4 mL (1.04 g)8.06 mmol
Anhydrous N,N-Dimethylformamide (DMF)73.0920 mL-
Ethyl Acetate88.11As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a solution of aniline (0.50 g, 5.37 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add DIPEA (1.4 mL, 8.06 mmol).

  • Add a solution of 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (1.23 g, 5.91 mmol) in DMF (5 mL) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour into water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.

O-Alkylation of Phenols

The ether linkage is a stable and common functional group in drug molecules. The O-alkylation of phenols with the title reagent provides access to a variety of aryl ethers.

Protocol 4: O-Alkylation of a Phenol

Materials:

Reagent/SolventMolecular Weight ( g/mol )Example AmountMoles
Phenol (example nucleophile)94.110.50 g5.31 mmol
2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate208.281.22 g5.84 mmol
Potassium Carbonate (K₂CO₃)138.211.10 g7.97 mmol
Anhydrous Acetonitrile (MeCN)41.0525 mL-
Ethyl Acetate88.11As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a suspension of potassium carbonate (1.10 g, 7.97 mmol) in anhydrous acetonitrile (25 mL) in a round-bottom flask, add phenol (0.50 g, 5.31 mmol).

  • Add a solution of 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (1.22 g, 5.84 mmol) in acetonitrile (5 mL).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M NaOH (2 x 30 mL) to remove unreacted phenol, followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

S-Alkylation of Thiols

The introduction of thioether moieties can be beneficial for modulating lipophilicity and metabolic stability. Thiols are excellent nucleophiles and readily react with the title mesylate.

Protocol 5: S-Alkylation of a Thiol

Materials:

Reagent/SolventMolecular Weight ( g/mol )Example AmountMoles
Thiophenol (example nucleophile)110.180.50 g4.54 mmol
2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate208.281.04 g4.99 mmol
Cesium Carbonate (Cs₂CO₃)325.822.22 g6.81 mmol
Anhydrous N,N-Dimethylformamide (DMF)73.0920 mL-
Diethyl Ether74.12As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • In a round-bottom flask, dissolve thiophenol (0.50 g, 4.54 mmol) in anhydrous DMF (20 mL).

  • Add cesium carbonate (2.22 g, 6.81 mmol) to the solution.

  • Add a solution of 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (1.04 g, 4.99 mmol) in DMF (5 mL) at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alkylation_Applications cluster_c0 Core Reagent cluster_c1 Nucleophiles cluster_c2 Products reagent 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate n_product N-Alkylated Amine reagent->n_product + Amine (Base, Heat) o_product O-Alkylated Phenol (Ether) reagent->o_product + Phenol (Base, Heat) s_product S-Alkylated Thiol (Thioether) reagent->s_product + Thiol (Base) amine Amine (R-NH₂) phenol Phenol (Ar-OH) thiol Thiol (R-SH)

Figure 2: Application of the title reagent in alkylating various nucleophiles.

Conclusion

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and broad applicability in the alkylation of various nucleophiles make it an essential tool for introducing the beneficial tetrahydropyran moiety into drug candidates. The protocols provided herein offer a solid foundation for researchers to utilize this reagent effectively in their efforts to develop novel therapeutics with improved pharmacological profiles.

References

  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Retrieved March 7, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) - MDPI. (2011, December 5). Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: Strategic Utilization of THP-Ethyl Methanesulfonate in Pharmaceutical Synthesis

Abstract This guide details the preparation and application of 2-(tetrahydro-2H-pyran-2-yloxy)ethyl methanesulfonate (commonly referred to as THP-ethyl mesylate ).[1] This reagent serves as a critical electrophile for in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the preparation and application of 2-(tetrahydro-2H-pyran-2-yloxy)ethyl methanesulfonate (commonly referred to as THP-ethyl mesylate ).[1] This reagent serves as a critical electrophile for introducing a "masked" hydroxyethyl group (


) into pharmaceutical intermediates. Unlike ethylene oxide (gaseous, explosive) or 2-bromoethanol (toxic, prone to dimerization), THP-ethyl mesylate offers a bench-stable, non-volatile alternative with tunable reactivity. This document outlines protocols for 

-alkylation and

-alkylation, emphasizes the control of Potentially Genotoxic Impurities (PGIs), and provides troubleshooting for common side reactions like E2 elimination.

Reagent Profile & Mechanism of Action[2]

Chemical Identity[3][4][5]
  • IUPAC Name: 2-(Tetrahydro-2H-pyran-2-yloxy)ethyl methanesulfonate[1]

  • CAS Number: 1309248-13-2 (Reagent); 2162-31-4 (Alcohol Precursor)

  • Structure: A bifunctional linker containing a hard electrophile (mesylate) and an acid-labile protecting group (THP).

Mechanistic Utility

The reagent functions via an


 mechanism. The methanesulfonate group (

) acts as an excellent leaving group (

of conjugate acid

), displaced by nucleophiles (phenols, amines, thiols). The Tetrahydropyranyl (THP) acetal protects the terminal hydroxyl, preventing self-polymerization and allowing orthogonal deprotection under mild acidic conditions.

Key Advantage: The bulky THP group suppresses the formation of cyclic morpholine/dioxane byproducts often seen when using unprotected halo-alcohols.

Safety & Handling (PGI Control)

CRITICAL WARNING: Alkyl mesylates are classified as Potentially Genotoxic Impurities (PGIs) . They are direct-acting alkylating agents capable of reacting with DNA.[2]

Handling Protocols
  • Containment: All weighing and transfers must occur within a certified fume hood or isolator.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (

    
    ) and 1% NaOH to quench the alkylating potential via rapid hydrolysis/substitution.
    
PGI Purge Strategy

In drug substance synthesis, residual mesylate must be controlled to ppm levels.

  • Upstream Control: Use the reagent 2-3 steps prior to the final API to allow for "purge factors" (crystallizations/washes) to remove traces.

  • Reaction Quench: Always include an amine wash (e.g., aqueous ammonia or dilute piperidine) or a thiosulfate wash in the workup to chemically destroy unreacted mesylate.

Preparation of the Reagent (In-Situ vs. Isolated)

While commercially available, the reagent is often prepared in-house to ensure freshness, as sulfonate esters can degrade to sulfonic acids, catalyzing premature THP deprotection.

Protocol: Synthesis of THP-Ethyl Mesylate

  • Charge: 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (1.0 eq) and DCM (10 vol).

  • Cool: Cool to

    
    . Add Triethylamine (1.5 eq).
    
  • Add: Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining

    
    . Exothermic.
    
  • Monitor: Stir 2 h. TLC should show consumption of alcohol.

  • Workup (Critical): Wash with saturated

    
     (removes 
    
    
    
    ), then water. Dry over
    
    
    .
  • Storage: Concentrate to oil. Do not distill (explosion hazard). Store at

    
     with trace 
    
    
    
    to scavenge acid.

Core Application Protocols

Application Note 1: -Alkylation of Phenols (Tyrosinase Inhibitor Scaffolds)

This protocol is optimized to favor substitution (


) over elimination (E2).

Target: Synthesis of 4-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]phenyl derivatives.

ParameterConditionRationale
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents stabilize the transition state. ACN is easier to remove.
Base

(1.5 eq)
Cesium effect enhances nucleophilicity of the phenoxide.
Temperature

High enough for

, low enough to prevent vinyl ether elimination.
Stoichiometry Reagent (1.2 eq)Slight excess drives reaction to completion.

Step-by-Step Protocol:

  • Dissolve the Phenol substrate (1.0 eq) in ACN (10 vol).

  • Add

    
     (1.5 eq) and stir for 30 min at RT to form the phenoxide.
    
  • Add THP-ethyl mesylate (1.2 eq) as a solution in ACN.

  • Heat to

    
     for 4--6 hours.
    
  • IPC (In-Process Control): Monitor by HPLC. Look for the disappearance of Phenol.

    • Troubleshooting: If elimination product (vinyl ether) is observed, lower temp to

      
       and switch base to 
      
      
      
      .
  • Workup: Filter salts. Concentrate. Redissolve in EtOAc, wash with 1M NaOH (removes unreacted phenol) and 10%

    
     (quenches mesylate).
    
Application Note 2: Deprotection to Active Pharmaceutical Ingredient (API)

The final step reveals the hydroxyethyl side chain.

Protocol:

  • Dissolve the THP-intermediate in Methanol (5 vol).

  • Add catalytic

    
    -Toluenesulfonic acid (
    
    
    
    TSA, 0.1 eq) or 1M HCl in MeOH.
  • Stir at

    
     for 1 h.
    
    • Note: Do not heat significantly; THP cleavage is rapid. Heating may cause acid-catalyzed ether cleavage.

  • Quench: Add solid

    
     to neutralize. Filter and concentrate.
    

Visualizations

Reaction Workflow & Chemical Logic

The following diagram illustrates the synthesis pathway and the competing elimination side reaction.

ReactionScheme Reagent THP-Ethyl Mesylate (Electrophile) Transition Transition State (SN2 vs E2) Reagent->Transition Nucleophile Phenol/Amine (Nucleophile) Nucleophile->Transition Base Base (Cs2CO3 / K2CO3) Base->Transition Activates Nuc Product Intermediate A (THP-Protected) Transition->Product SN2 (Major) < 70°C Elimination Side Product (Vinyl Ether) Transition->Elimination E2 (Minor) High T, Strong Base Deprotection Acid Hydrolysis (HCl/MeOH) Product->Deprotection FinalAPI Final API (-OCH2CH2OH) Deprotection->FinalAPI

Figure 1: Reaction pathway showing the competition between the desired substitution (SN2) and the elimination (E2) side reaction.

PGI Control Strategy

A self-validating system for ensuring drug safety regarding mesylate residues.

PGI_Control Step1 Step N-3: Alkylation Use THP-Ethyl Mesylate Control1 Quench: 10% Na2S2O3 Wash (Destroys excess Mesylate) Step1->Control1 Step2 Step N-2: Deprotection (Acidic Hydrolysis) Control1->Step2 Purge Purge Factor: Crystallization (Rejects polar impurities) Step2->Purge Step3 Step N-1: Final Coupling Purge->Step3 Testing Release Testing GC-MS/LC-MS for Mesylates Step3->Testing

Figure 2: Integrated control strategy for managing genotoxic mesylate impurities during synthesis.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Vinyl Ether Formation Temperature too high or base too strong.Reduce reaction temp to

. Switch from

to

.
THP Cleavage During Alkylation Reaction medium has become acidic.Mesylates can hydrolyze to MsOH. Add 5% excess base. Ensure reagent is acid-free.
Incomplete Reaction Mesylate hydrolysis (reaction with water).Ensure solvents (ACN/DMF) are anhydrous (

).
New Impurity at RRT 0.8

-alkylation instead of

-alkylation (for aminophenols).
Control pH. Phenols react at lower pH than anilines. Use selective protection if necessary.

References

  • Vertex AI Search. (2025). 2-(tetrahydro-2H-pyran-2-yloxy)ethyl methanesulfonate CAS 1309248-13-2.[1] MolAid. Retrieved from [Link]

  • PubChem. (2025). Ethyl Methanesulfonate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. ResearchGate. Retrieved from [Link]

Sources

Application

Precision N-Alkylation Protocol: Coupling Amines with 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate

Executive Summary This technical guide details the procedure for the N-alkylation of primary and secondary amines using 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (hereafter referred to as THP-Et-OMs ). The tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the procedure for the N-alkylation of primary and secondary amines using 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (hereafter referred to as THP-Et-OMs ).

The tetrahydropyran (THP) moiety is a critical bioisostere in medicinal chemistry, often used to replace cyclohexyl or morpholine rings to modulate lipophilicity (


) and improve metabolic stability. The ethyl linker provided by this reagent allows for the introduction of the THP group with a specific spatial orientation, often required to access binding pockets in GPCRs and kinase inhibitors.

Unlike reductive amination, which requires an aldehyde precursor, alkylation with THP-Et-OMs allows for direct derivatization of amines. However, as a sulfonate ester, this reagent requires specific handling to balance reactivity (substitution) against side reactions (elimination or hydrolysis) and safety concerns.

Critical Safety & Handling (PGI Awareness)

WARNING: Genotoxic Impurity Risk Alkyl methanesulfonates (mesylates) are classified as Potential Genotoxic Impurities (PGIs) . They are potent alkylating agents capable of reacting with DNA.

  • Engineering Controls: All weighing and handling of the neat mesylate must be performed in a certified chemical fume hood.

  • Quenching: Residual mesylate must be chemically quenched before disposal. A solution of 1M NaOH or aqueous ammonia is effective for hydrolysis/aminolysis of excess reagent.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

Scientific Foundation: Reactivity & Mechanism

The Electrophile: THP-Et-OMs

The reagent consists of a primary alkyl carbon activated by a mesylate leaving group.

  • Structure:

    
    
    
  • Reactivity: Primary alkyl mesylates are excellent substrates for

    
     reactions.
    
  • Sterics: The ethyl spacer removes the reaction center from the steric bulk of the THP ring, making it significantly more reactive than a direct ring mesylate (e.g., tetrahydro-2H-pyran-4-yl methanesulfonate).

  • Side Reactions: While primary mesylates are less prone to E2 elimination than secondary ones, strong bulky bases (e.g.,

    
    ) or high temperatures can still promote the formation of the vinyl ether byproduct (4-vinyltetrahydro-2H-pyran).
    
Reaction Mechanism ( )

The reaction proceeds via a concerted bimolecular substitution (


). The amine nucleophile attacks the antibonding orbital (

) of the

bond, displacing the methanesulfonate anion.

ReactionMechanism cluster_conditions Critical Factors Amine Amine Nucleophile (R-NH2) TS Transition State [Nu---C---OMs]‡ Amine->TS Attack Reagent THP-Et-OMs (Electrophile) Reagent->TS Product N-Alkylated Product (R-NH-Et-THP) TS->Product Inversion LeavingGroup Mesylate Anion (MsO-) TS->LeavingGroup Solvent Polar Aprotic (DMF/MeCN) Base Base (Scavenges H+)

Figure 1: Mechanistic pathway for the


 displacement of the mesylate group.

Strategic Optimization

To ensure high yields and reproducibility, the following parameters must be controlled:

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state. MeCN is easier to remove (bp 82°C) than DMF (bp 153°C).
Base

or DIPEA
Inorganic bases (

) are preferred for stability. Organic bases (DIPEA) are used if solubility is an issue.
Stoichiometry 1.0 : 1.1 - 1.2 (Amine : Mesylate)Slight excess of mesylate drives conversion. Large excess promotes polyalkylation of primary amines.
Catalyst NaI (10-50 mol%) The Finkelstein Effect: In situ conversion of alkyl mesylate to alkyl iodide (a better leaving group) accelerates sluggish reactions.
Temperature 60°C - 80°C Sufficient energy to overcome activation barrier without causing degradation.

Experimental Protocols

Method A: Standard Conditions (General Purpose)

Best for: Robust secondary amines or non-hindered primary amines.

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • THP-Et-OMs (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 - 3.0 equiv)
    
  • Acetonitrile (MeCN) [Concentration: 0.2 M]

Procedure:

  • Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the Amine (1.0 equiv) and

    
      (3.0 equiv).
    
  • Solvation: Add Acetonitrile to achieve a concentration of 0.2 M relative to the amine. Stir for 5 minutes at room temperature.

  • Addition: Add THP-Et-OMs (1.2 equiv) in a single portion.

    • Note: If the mesylate is a solid, add as a solid. If an oil, transfer quantitatively with a syringe.

  • Reaction: Seal the vial and heat to 60°C in a heating block. Stir vigorously.

  • Monitoring: Monitor by LCMS at 4 hours.

    • Target: >95% consumption of amine.

    • If incomplete: Increase temp to 80°C and stir overnight (12-16 h).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and Water (

      
      ).
      
    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
Method B: Finkelstein-Accelerated (For Hindered Amines)

Best for: Unreactive amines or when Method A is too slow.

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • THP-Et-OMs (1.2 - 1.5 equiv)

  • Sodium Iodide (NaI) (0.2 - 0.5 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • DMF (Dimethylformamide) [Concentration: 0.3 M]

Procedure:

  • Activation: In the reaction vessel, dissolve THP-Et-OMs (1.2 equiv) and NaI (0.2 equiv) in DMF . Stir at room temperature for 15 minutes.

    • Mechanism:[3][4][5] This generates the reactive alkyl iodide in situ.

  • Coupling: Add the Amine (1.0 equiv) followed by DIPEA (2.5 equiv).

  • Reaction: Heat to 80°C for 12–18 hours.

  • Workup (DMF Removal):

    • Dilute with diethyl ether or EtOAc.[1]

    • Wash vigorously with Water (3x) to remove DMF.

    • Wash with Brine, dry, and concentrate.[5]

Method C: Microwave-Assisted Synthesis

Best for: High-throughput library synthesis.

Procedure:

  • Combine Amine (0.1 mmol), THP-Et-OMs (0.15 mmol), and DIPEA (0.3 mmol) in a microwave vial.

  • Add MeCN (1.0 mL).

  • Irradiate at 100°C - 120°C for 20 - 45 minutes .

    • Caution: Ensure the vial is rated for the pressure generated by MeCN at this temperature.

Purification & Analysis

After workup, the crude material often requires purification to remove excess mesylate or hydrolysis byproducts.

Purification Strategy:

  • Acid-Base Extraction (Preferred):

    • Dissolve crude in EtOAc.

    • Extract with 1M HCl (Product moves to aqueous phase; neutral impurities stay in organic).

    • Discard organic layer.

    • Basify aqueous layer to pH > 10 with 2M NaOH.

    • Extract product back into EtOAc.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Eluent: 0-10% MeOH in DCM (often with 1%

      
       or 
      
      
      
      to prevent streaking).

Analytical Verification:

  • 1H NMR (DMSO-

    
    ):  Look for the disappearance of the mesylate methyl singlet (~3.1 ppm) and the shift of the ethyl 
    
    
    
    protons adjacent to the nitrogen.
  • LCMS: Confirm Mass [M+H]+.

Troubleshooting Guide

ObservationDiagnosisSolution
No Reaction Nucleophile is too weak or steric bulk.Switch to Method B (NaI) . Increase temp to 100°C. Switch solvent to DMF.
Polyalkylation Primary amine reacting twice.Use excess amine (2-3 equiv) relative to mesylate. Use a bulky protecting group on the amine first.
Elimination Product Formation of vinyl-THP species.Temperature too high or base too strong. Lower temp to 50°C. Use weaker base (

).
Mesylate Hydrolysis Wet solvent or reagents.[1][2][6]Ensure anhydrous solvents are used. Keep system under

atmosphere.

Workflow Visualization

Workflow Start Start: Amine Substrate Choice Check Sterics/Reactivity Start->Choice MethodA Method A: Standard (MeCN, K2CO3, 60°C) Choice->MethodA Unimpeded MethodB Method B: Finkelstein (DMF, NaI, DIPEA, 80°C) Choice->MethodB Hindered/Slow Monitor Monitor LCMS (4h) MethodA->Monitor MethodB->Monitor Complete Conversion > 95%? Monitor->Complete Complete->MethodB No (Switch conditions) Workup Workup: EtOAc/H2O Extraction Complete->Workup Yes Purify Purification: Acid-Base Extraction or Column Workup->Purify Final Final Product: N-Alkylated Amine Purify->Final

Figure 2: Decision tree and workflow for selecting the optimal alkylation protocol.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Alkylamines by C-C Coupling. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Retrieved from [Link]

  • Indian Institute of Technology Kanpur (IITK). (n.d.). Finkelstein Reaction - Mechanism and Conditions. Retrieved from [Link]

Sources

Method

Application Note: Solvent Selection for Alkylation with 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

[1][2] Abstract This guide provides a technical framework for optimizing alkylation reactions using 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate . While this reagent offers a robust pathway for introducing the phar...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This guide provides a technical framework for optimizing alkylation reactions using 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate . While this reagent offers a robust pathway for introducing the pharmacologically relevant tetrahydropyran (THP) moiety, its reactivity as a primary mesylate requires careful solvent modulation to balance reaction kinetics against hydrolysis and elimination side-reactions.[1] This note categorizes solvent systems into High-Performance (Dipolar Aprotic) , Green/Sustainable , and Phase-Transfer protocols, providing a rational decision matrix for medicinal chemists and process engineers.

Introduction & Reagent Profile

The 2-(tetrahydro-2H-pyran-4-yl)ethyl group is a privileged motif in drug discovery, often serving to modulate lipophilicity (


) and metabolic stability compared to simple alkyl chains.[1] The methanesulfonate (mesylate) derivative acts as the electrophile in nucleophilic substitutions (

).
Chemical Challenges[1][2][3]
  • Leaving Group Ability: Mesylate (

    
    ) is a good leaving group but is generally less reactive than iodide (
    
    
    
    ) or triflate (
    
    
    ).[1][2] Reactions often require thermal energy (
    
    
    ), making solvent boiling point a critical factor.[1][2]
  • Hydrolytic Instability: Mesylates are prone to hydrolysis in the presence of water and base, necessitating anhydrous conditions for optimal yield.[2][3]

  • Solubility Profile: The THP ether oxygen imparts moderate polarity, making the molecule soluble in chlorinated solvents, esters, and dipolar aprotic solvents, but less soluble in purely aliphatic hydrocarbons.[1][2][3]

Mechanistic Considerations & Solvent Effects[2][4][5][6][7]

The alkylation proceeds via a classic


 mechanism .[2][3] The reaction rate (

) is heavily influenced by the solvent's ability to solvate the cationic counter-ion of the base (e.g.,

,

) while leaving the nucleophilic anion "naked" and reactive.[1]
The "Naked Anion" Effect
  • Dipolar Aprotic Solvents (DMF, DMSO): Strongly solvate cations via their oxygen lone pairs but poorly solvate anions.[1] This maximizes nucleophilicity.[2][3][4]

  • Protic Solvents (MeOH, EtOH): Form hydrogen bonds with the nucleophile, significantly retarding the

    
     rate.[1] Avoid these unless solubility is strictly limiting.
    
  • Green Alternatives (MeCN, 2-MeTHF): Offer a compromise, providing sufficient polarity for salt dissolution without the toxicity profile of DMF.[1][2]

Solvent Selection Decision Matrix

The following decision tree guides the selection process based on nucleophile type and process constraints.

SolventSelection Start Select Nucleophile Type Type1 Anionic Nucleophile (Phenols, Amides, Enolates) Start->Type1 Type2 Neutral Nucleophile (Amines, Anilines) Start->Type2 Q_Solubility Is the Nucleophile Salt Soluble in Organics? Type1->Q_Solubility Route_Amine Standard Protocol: Ethanol or MeCN + DIPEA Type2->Route_Amine Route_Green Primary Choice: Acetonitrile (MeCN) + Cs2CO3 Q_Solubility->Route_Green Yes (Moderate) Route_HighPerf Difficult Substrates: DMF or NMP (High T required) Q_Solubility->Route_HighPerf No (Poor Solubility) Route_PTC Scale-Up / biphasic: Toluene + Water + TBAB (Catalyst) Q_Solubility->Route_PTC Scale-Up Preferred Finkelstein Is Reaction Slow (>12h)? Add KI (0.1 eq) - Finkelstein Cond. Route_Green->Finkelstein Route_HighPerf->Finkelstein

Figure 1: Decision matrix for solvent selection based on nucleophile class and solubility constraints.

Recommended Solvent Systems

Class A: The "Green" Standards (Recommended)

These solvents balance reactivity with environmental safety and ease of workup.

SolventBoiling PointRelative Rate (

)
ProsCons
Acetonitrile (MeCN) 82°CHighExcellent for polar substrates; easy removal (low BP); compatible with Finkelstein conditions.[1]Can be expensive; incompatible with very strong bases (e.g., BuLi).[1]
2-MeTHF 80°CModerateBio-derived; separates well from water (easy workup); stable to base.[1][2][3]Slower kinetics than MeCN; may require higher temperatures.[2][3]
Acetone 56°CModerateExcellent for in situ Finkelstein (NaI solubility); cheap.[3]Low boiling point limits max temperature; aldol condensation risk with strong base.[2][3]
Class B: High-Performance (Use with Caution)

Use these only when reaction kinetics are too slow in Class A solvents.[1][2][3]

SolventBoiling PointRelative Rate (

)
ProsCons
DMF / NMP 153°C / 202°CVery HighDissolves almost all inorganic bases (

); fastest

rates.[1]
Reprotoxic ; difficult to remove (high BP); aqueous workup often forms emulsions.[2][3]
DMSO 189°CVery HighSimilar to DMF but often faster.[2][3]Penetrates skin (safety risk); difficult to remove; freezes at 18°C.

Detailed Experimental Protocols

Protocol A: General Alkylation in Acetonitrile (Green Method)

Best for: Phenols, Indoles, and secondary amines.[1]

Reagents:

  • Substrate (Nucleophile): 1.0 equiv[1]

  • 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate: 1.2 – 1.5 equiv[1][2]

  • Base: Cesium Carbonate (

    
    ): 2.0 equiv (or 
    
    
    
    if solubility permits)[1]
  • Solvent: Acetonitrile (Anhydrous), [0.2 M concentration][1]

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Nucleophile (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvate: Add Anhydrous Acetonitrile. Stir for 10 minutes at Room Temperature (RT) to ensure partial deprotonation/mixing.

  • Addition: Add the mesylate reagent (1.2 equiv) neat or dissolved in a minimum volume of MeCN.

  • Reaction: Seal the vial and heat to 60–80°C . Monitor by LCMS.[2][3]

    • Checkpoint: If <50% conversion after 4 hours, add Potassium Iodide (KI, 0.1 equiv) to catalyze the reaction (Finkelstein modification).

  • Workup: Cool to RT. Filter off inorganic solids.[2][3] Concentrate the filtrate. Partition residue between Ethyl Acetate and Water.[2][3] Wash organic layer with Brine, dry over

    
    , and concentrate.[1][2][5]
    
Protocol B: Phase Transfer Catalysis (Scale-Up Method)

Best for: Large scale reactions where DMF disposal is costly.[1]

Reagents:

  • Solvent: Toluene / Water (1:1 ratio)[1]

  • Base: KOH or NaOH (5.0 equiv, solid or 50% aq.[1][2] solution)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (0.05 – 0.1 equiv)[1]

Step-by-Step:

  • Dissolve the Nucleophile and Mesylate in Toluene.

  • Add the TBAB catalyst.[2][3]

  • Add the aqueous base solution with vigorous stirring (high shear is critical for PTC).

  • Heat to 90°C . The TBAB shuttles the hydroxide/nucleophile into the organic phase to react with the mesylate.

  • Workup: Separate layers. Wash organic layer with water/brine.[2][3][5] Concentrate.

Troubleshooting & Optimization

Workflow Logic for Low Yields

Troubleshooting Problem Low Conversion (<30%) Check1 Check LCMS for Mesylate Hydrolysis Problem->Check1 Hydrolysis_Yes Hydrolysis Detected: Ensure Anhydrous Conditions Switch to Aprotic (MeCN/DMF) Check1->Hydrolysis_Yes Mesylate Gone Hydrolysis_No Reagent Intact but Slow Check1->Hydrolysis_No Mesylate Present Action_Slow Add Catalyst: KI or TBAI (10 mol%) Hydrolysis_No->Action_Slow Action_Heat Increase Temp (Max 90°C) Action_Slow->Action_Heat

Figure 2: Troubleshooting logic for stalled reactions.

Common Issues
  • Mesylate Hydrolysis: If the mesylate peak disappears but no product forms, water is present.[2][3] Dry solvents and reagents.[2][3]

  • Elimination (Vinyl Formation): If a peak with M-MsOH (mass loss of 96) appears, elimination is competing.[1]

    • Fix: Use a weaker base (e.g., switch from NaH to

      
      ) or lower the temperature.[1]
      
    • Fix: Switch solvent to Acetone (lower BP prevents thermal elimination).[2][3]

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[1][2][3][6] Green Chem., 2008 , 10, 31-36.[1][2][3][6] Link

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience, 2007 .[1][2][3]

  • Green Solvent Alternatives: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[1][2][3] Org.[2][3][6][7] Process Res. Dev., 2013 , 17, 1517–1525.[1][2][3] Link[1]

  • Mesylate Reactivity: Crossland, R. K., & Servis, K. L.[1][2][3] "A consideration of the reactivity of methanesulfonate esters." J. Org.[2][3] Chem., 1970 , 35, 3195.[1][2][3] Link[1]

  • THP-Reagent Synthesis: "Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol derivatives." ChemicalBook Protocols, Accessed 2025.[1][2][3] Link

Sources

Application

Application Note: Scalable Synthesis Methods for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 428871-01-6) Introduction & Strategic Context In modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 428871-01-6)

Introduction & Strategic Context

In modern medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold frequently incorporated into drug candidates to enhance aqueous solubility, reduce lipophilicity (LogP), and improve metabolic stability. 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate serves as a critical electrophilic building block, enabling the attachment of the THP-ethyl moiety to various nucleophiles (amines, phenols, and heterocycles) via SN2 alkylation [3].

While the synthesis of this mesylate from its corresponding primary alcohol—2-(tetrahydro-2H-pyran-4-yl)ethanol—is fundamentally straightforward, scaling the reaction from bench to pilot plant introduces significant challenges regarding exotherm management, solvent toxicity, and byproduct remediation. This application note details both the traditional batch methodology and a modernized, green-chemistry approach optimized for scalability and safety.

Mechanistic Causality & Process Chemistry

The conversion of an alcohol to a mesylate utilizes methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic tertiary amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) [1].

The Causality of Reagent Selection
  • Why MsCl over TsCl? Methanesulfonyl chloride offers superior atom economy compared to p-toluenesulfonyl chloride. Furthermore, the resulting mesylate byproduct (methanesulfonic acid) is highly water-soluble, making aqueous workup and phase separation significantly cleaner at scale.

  • The Dual Role of the Base: Et₃N serves two critical functions. First, it acts as an acid scavenger, neutralizing the HCl generated during the reaction and precipitating as triethylamine hydrochloride (Et₃N·HCl), which drives the reaction forward. Second, it facilitates the formation of the highly reactive sulfene intermediate (CH₂=SO₂), which is the true electrophilic species attacked by the alcohol [2].

Mechanism A 2-(Tetrahydro-2H-pyran-4-yl)ethanol B MsCl + Et3N (Base Activation) A->B Reagent Mixing D 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate A->D Direct Attack (Minor Pathway) C Sulfene Intermediate [CH2=SO2] B->C HCl Elimination (Fast) C->D Nucleophilic Attack by Alcohol

Figure 1: Mechanistic pathways for the mesylation of primary alcohols via the sulfene intermediate.

Scalability & Solvent Optimization

Traditionally, mesylations are performed in dichloromethane (DCM) [1]. However, halogenated solvents pose severe regulatory and environmental hurdles for large-scale manufacturing.

To optimize the process, 2-Methyltetrahydrofuran (2-MeTHF) is recommended as a drop-in replacement.

  • Causality for 2-MeTHF: Unlike THF, which is highly miscible with water, 2-MeTHF forms a clean biphasic system during aqueous workup. It is also derived from renewable resources (furfural) and forms a water azeotrope, allowing for facile drying of the organic layer via azeotropic distillation prior to concentration.

Quantitative Data: Process Comparison
ParameterTraditional Protocol (DCM)Scalable Protocol (2-MeTHF)Green Aqueous Protocol
Solvent Dichloromethane2-MethyltetrahydrofuranWater / Biphasic
Base Triethylamine (1.5 eq)Triethylamine (1.5 eq)KOH (aq) + Cat. Amine
Temperature 0 °C to 25 °C0 °C to 20 °C20 °C (pH controlled)
Typical Yield 90 - 95%88 - 94%80 - 85%
E-Factor High (Halogenated waste)Low (Recyclable solvent)Lowest (Aqueous waste)
Scalability Limited by toxicityHighly scalableRequires pH microfeeder [2]

Experimental Protocols

Protocol A: Scalable Synthesis in 2-MeTHF (Self-Validating System)

This protocol is designed to be self-validating, incorporating In-Process Controls (IPC) to ensure reaction fidelity before proceeding to workup.

Materials:

  • 2-(Tetrahydro-2H-pyran-4-yl)ethanol (1.0 eq, 100 mmol, 13.02 g)

  • Methanesulfonyl chloride (1.2 eq, 120 mmol, 9.3 mL)

  • Triethylamine (1.5 eq, 150 mmol, 20.9 mL)

  • Anhydrous 2-MeTHF (200 mL)

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with 2-(tetrahydro-2H-pyran-4-yl)ethanol and 200 mL of anhydrous 2-MeTHF.

  • Base Addition: Add triethylamine to the solution. Stir at 300 rpm.

  • Thermal Control: Submerge the flask in an ice-water bath and cool the internal temperature to 0–5 °C.

    • Causality: Mesylation is highly exothermic. Uncontrolled temperature spikes (>15 °C during addition) promote the displacement of the newly formed mesylate by chloride ions, yielding the unwanted alkyl chloride byproduct.

  • Electrophile Addition: Slowly add methanesulfonyl chloride dropwise over 45 minutes using an addition funnel. Maintain the internal temperature below 5 °C. A thick white precipitate (Et₃N·HCl) will begin to form.

  • Reaction Maturation: Once addition is complete, remove the ice bath. Allow the slurry to warm to room temperature (20 °C) and stir for 2 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC/UV or TLC (Hexane/EtOAc 1:1, visualized with KMnO₄). Validation condition: The reaction is complete when the starting alcohol peak is <1% AUC.

  • Quench & Workup: Add 100 mL of cold deionized water to dissolve the Et₃N·HCl salts. Transfer to a separatory funnel and separate the phases.

  • Organic Washing: Wash the organic layer with 1 M HCl (100 mL).

    • Causality: This protonates and removes residual unreacted Et₃N, preventing base-catalyzed degradation of the mesylate during concentration.

  • Neutralization & Drying: Wash with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 35 °C) to afford the product as a pale yellow to colorless oil.

Workflow Start 2-(Tetrahydro-2H-pyran-4-yl)ethanol + 2-MeTHF Base Add Et3N (1.5 eq) Cool to 0 °C Start->Base MsCl Dropwise MsCl (1.2 eq) Maintain < 5 °C Base->MsCl Reaction Stir at 20 °C for 2h (IPC: HPLC Validation) MsCl->Reaction Quench Aqueous Quench (Dissolve Salts) Reaction->Quench Wash Wash: 1M HCl -> NaHCO3 -> Brine (Removes Et3N & Acids) Quench->Wash Product Concentration to afford Target Mesylate (CAS: 428871-01-6) Wash->Product

Figure 2: Step-by-step experimental workflow for the scalable synthesis of the target mesylate.

Safety & Process Hazards

  • Methanesulfonyl Chloride (MsCl): Highly corrosive and a potent lachrymator. It reacts violently with water to produce HCl gas. All transfers must be conducted in a well-ventilated fume hood using dry syringes or addition funnels.

  • Thermal Runaway Risk: The reaction enthalpy for mesylation is significant. At scales >100g, active jacket cooling and precise dosing pumps are mandatory to prevent thermal runaway.

  • Product Stability: Mesylates are intrinsically reactive alkylating agents. Prolonged exposure to heat during solvent evaporation can lead to auto-degradation. Always concentrate at bath temperatures below 35 °C and store the final product under inert gas (N₂/Ar) at -20 °C for long-term stability.

References

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines Green Chemistry (via ResearchGate) URL:[Link] [2]

Method

Application Note: Reagents for Attaching the 2-(Tetrahydro-2H-pyran-4-yl)ethyl Group

Executive Summary & Strategic Rationale The 2-(tetrahydro-2H-pyran-4-yl)ethyl group is a critical structural motif in modern medicinal chemistry. Distinct from its shorter homolog, the (tetrahydro-2H-pyran-4-yl)methyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2-(tetrahydro-2H-pyran-4-yl)ethyl group is a critical structural motif in modern medicinal chemistry. Distinct from its shorter homolog, the (tetrahydro-2H-pyran-4-yl)methyl group (found in BCL-2 inhibitors like Venetoclax), the ethyl-linked variant offers unique physicochemical advantages.

By extending the tetrahydropyran (THP) ring two carbons away from the core scaffold, this moiety:

  • Modulates Lipophilicity (LogD): The THP ring acts as a polar bioisostere of cyclohexane or phenyl rings, reducing overall lipophilicity while maintaining steric bulk.

  • Enhances Flexibility: The ethyl spacer (-CH2-CH2-) allows the THP ring to adopt optimal orientations within deep hydrophobic pockets that shorter linkers cannot reach.

  • Solubility: The ether oxygen in the THP ring serves as a weak hydrogen bond acceptor, often improving aqueous solubility compared to all-carbon analogs.

This guide details the four primary reagent classes available for introducing this group, providing decision frameworks and validated protocols for their application.

Reagent Toolkit: The "Big Four"

To attach this group, you generally rely on four commercially available precursors. Selection depends entirely on the nucleophile present on your core scaffold (Amine, Alcohol, Phenol, or Carbon).

Reagent ClassChemical NameCAS NumberPrimary ApplicationReaction Type
Alkyl Halide 4-(2-Bromoethyl)tetrahydro-2H-pyran4677-20-7 Alkylation of Amines, Phenols, ThiolsSN2 Substitution
Aldehyde 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde65626-23-5 N-Alkylation of Amines (1° & 2°)Reductive Amination
Alcohol 2-(Tetrahydro-2H-pyran-4-yl)ethanol4677-18-3 Alkylation of Phenols/Acidic NHsMitsunobu Reaction
Carboxylic Acid 2-(Tetrahydro-2H-pyran-4-yl)acetic acid85064-61-5 Formation of Amides (Pre-reduction)Amide Coupling
Expert Insight: Structural Precision

Critical Distinction: Do not confuse these reagents with their methyl analogs (e.g., 4-(Bromomethyl)tetrahydropyran). The reagents listed above specifically install the ethyl linker (-CH2-CH2-THP). Using the wrong chain length will drastically alter the structure-activity relationship (SAR) of your molecule.

Strategic Decision Matrix

Select the optimal synthetic route based on your substrate's functional group.

ReagentSelection Start Substrate Functional Group Amine Amine (R-NH2 / R2NH) Start->Amine Phenol Phenol / Alcohol (Ar-OH) Start->Phenol Carbon Carbanion / Enolate Start->Carbon RedAm Reductive Amination (Reagent: Aldehyde) Amine->RedAm Preferred (Milder) Sn2 S_N2 Alkylation (Reagent: Bromide) Amine->Sn2 Alternative (If base stable) Phenol->Sn2 Classic (Requires Base) Mitsunobu Mitsunobu Reaction (Reagent: Alcohol) Phenol->Mitsunobu Preferred (Neutral cond.) Carbon->Sn2 Standard

Figure 1: Decision tree for selecting the appropriate reagent based on the nucleophilic handle available on the scaffold.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard" for Amines)

Reagent: 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde (CAS: 65626-23-5) Target: Secondary or Tertiary Amines.

Rationale: Reductive amination is generally preferred over direct alkylation with halides because it avoids over-alkylation (quaternization) and proceeds under milder conditions.

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the amine substrate (1.0 equiv) in Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M concentration).

  • Addition: Add 2-(tetrahydro-2H-pyran-4-yl)acetaldehyde (1.2 – 1.5 equiv).

  • Activation: Add Acetic Acid (1.0 – 2.0 equiv) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) portion-wise.

    • Note: STAB is preferred over NaCNBH3 due to lower toxicity and better functional group tolerance.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LCMS for the disappearance of the starting amine.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol B: SN2 Alkylation

Reagent: 4-(2-Bromoethyl)tetrahydro-2H-pyran (CAS: 4677-20-7) Target: Phenols, Thiols, Amides, or robust Amines.

Rationale: Useful when the amine is non-basic (e.g., anilines) or when attaching to oxygen/sulfur nucleophiles.

Step-by-Step:

  • Solvent System: Dissolve the nucleophile (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Base Selection:

    • For Phenols/Thiols: Use K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv).

    • For Amines: Use DIPEA (2.0 equiv) or K2CO3.

  • Addition: Add 4-(2-bromoethyl)tetrahydro-2H-pyran (1.2 – 1.5 equiv).

    • Tip: If the reaction is sluggish, add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

  • Heating: Heat the reaction to 60–80°C. Alkylations with this bromide can be slow due to the steric bulk of the ethyl-THP tail.

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF), and purify.

Protocol C: Mitsunobu Reaction

Reagent: 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS: 4677-18-3) Target: Phenols or acidic N-heterocycles.

Rationale: Ideal for sensitive substrates where heating with base (Protocol B) causes degradation.

Step-by-Step:

  • Dissolution: Dissolve the Phenol (1.0 equiv), 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.2 equiv), and Triphenylphosphine (PPh3) (1.5 equiv) in anhydrous THF or Toluene.

  • Cooling: Cool the solution to 0°C.

  • Azodicarboxylate Addition: Dropwise add DIAD or DEAD (1.5 equiv).

    • Safety: Azodicarboxylates are shock-sensitive and potent sensitizers. Handle with care.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature. Stir overnight.

  • Purification: The primary challenge is removing Triphenylphosphine oxide (TPPO). Use a non-polar solvent wash (e.g., Hexanes/Ether trituration) or specialized chromatography.

Synthetic Workflow Visualization

The following diagram illustrates the chemical pathways to reach the final target from the core scaffold.

SyntheticPathways Bromide Bromide (CAS 4677-20-7) + Base (Cs2CO3) Product Target: Scaffold-Ethyl-THP Bromide->Product Aldehyde Aldehyde (CAS 65626-23-5) + NaBH(OAc)3 Aldehyde->Product Alcohol Alcohol (CAS 4677-18-3) + PPh3 / DIAD Alcohol->Product Scaffold_NH Scaffold-NH (Amine) Scaffold_NH->Bromide Alkylation (Heat) Scaffold_NH->Aldehyde Reductive Amination Scaffold_OH Scaffold-OH (Phenol) Scaffold_OH->Bromide Williamson Ether Synth. Scaffold_OH->Alcohol Mitsunobu Coupling

Figure 2: Synthetic pathways connecting the core scaffold types (Amine/Phenol) to the final THP-ethyl functionalized target.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Alkylation) Steric hindrance of the ethyl-THP chain.Switch to Cesium Carbonate (Cs2CO3) in MeCN to utilize the "Cesium Effect" (higher solubility/reactivity). Add KI catalyst .
Over-alkylation (Amines) Primary amine reacting twice with Bromide.Switch to Protocol A (Reductive Amination) . It is self-limiting to the mono-alkylated product when using STAB.
Elimination By-product Base-mediated elimination of HBr from the bromide reagent.Lower the reaction temperature. Ensure the base is not too strong (avoid NaH if possible; stick to Carbonates).
TPPO Contamination Mitsunobu reaction byproduct.Use polymer-bound PPh3 (removable by filtration) or switch to Protocol B (Alkylation) if the substrate tolerates base.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual reference for THP as a bioisostere).
Application

Application Note: Safe Handling, Deactivation, and Analysis of Alkyl Methanesulfonates

Executive Summary Alkyl methanesulfonates, specifically Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) , are potent alkylating agents used extensively in mutagenesis research and frequently encountered as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkyl methanesulfonates, specifically Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) , are potent alkylating agents used extensively in mutagenesis research and frequently encountered as genotoxic impurities (GTIs) in pharmaceutical synthesis. Due to their high carcinogenic potency and volatility, they present significant occupational hazards.

This guide provides a field-proven framework for the lifecycle management of these compounds. Unlike generic safety sheets, this protocol integrates ICH M7 regulatory limits , nucleophilic deactivation chemistry , and trace-level GC-MS quantification into a cohesive operating procedure.

The Hazard Landscape: Why Precision Matters

Alkyl methanesulfonates are direct-acting mutagens. They transfer alkyl groups to DNA bases (primarily the N7 position of guanine and O6 position of guanine), leading to transition mutations (GC


 AT).
Regulatory Context (ICH M7)

Under the ICH M7(R2) guideline, these compounds are Class 1 Mutagenic Impurities (known mutagenic carcinogens).

  • Threshold of Toxicological Concern (TTC): 1.5 µ g/day for lifetime exposure.

  • Implication: In a drug dosed at 1 g/day , the impurity limit is 1.5 ppm . This necessitates highly sensitive analytical controls and rigorous containment to prevent cross-contamination in the lab.

Core Protocol 1: Engineering Controls & Personal Protection

Objective: Zero skin contact and zero inhalation exposure.

The "Double-Barrier" PPE System

Standard nitrile gloves provide insufficient protection against low-molecular-weight alkylating agents over long durations.

  • Primary Layer: High-breakthrough time laminate gloves (e.g., Silver Shield/4H or heavy-gauge butyl rubber).

  • Secondary Layer: Standard disposable nitrile gloves (worn over the laminate gloves for dexterity and to secure loose fits).

  • Respiratory: If working outside a certified fume hood (strictly prohibited except in emergencies), a full-face respirator with organic vapor (OV) cartridges is required.

Storage & Weighing
  • Storage: Store in a dedicated secondary container (polyethylene) within a refrigerator (

    
    C). Ensure the container is clearly labeled "CANCER SUSPECT AGENT."
    
  • Weighing: Never weigh neat MMS/EMS on an open bench.

    • Preferred: Prepare stock solutions (volumetric dilution) inside a fume hood to avoid weighing solids or neat liquids repeatedly.

    • Alternative: Use a closed-balance system or a balance inside a vented enclosure.

Core Protocol 2: Chemical Deactivation (The "Kill" Switch)

Objective: Irreversible neutralization of alkylating potential before disposal.

Water alone is insufficient for deactivation. While MMS/EMS hydrolyze in water, the half-life is too slow (hours to days) to guarantee safety. We utilize nucleophilic attack using thiosulfate to rapidly convert the toxic ester into non-toxic salts.

The Deactivation Solution (Standard)

Prepare the following "Kill Solution" in bulk:

  • 20% (w/v) Sodium Thiosulfate (

    
    ) [1]
    
  • 0.1 M Sodium Hydroxide (NaOH) (alkaline pH accelerates the reaction)

Deactivation Workflow
  • Collection: Collect all liquid waste, contaminated tips, and glassware in a dedicated HDPE wide-mouth jar containing the Kill Solution.

  • Ratio: Ensure a volume ratio of at least 1:1 (Waste : Kill Solution). For concentrated spills, use 1:10 .

  • Time: Allow to stand for 24 hours .

  • Validation (Self-Check): The solution should remain clear or turn slightly cloudy (sulfur precipitation). If a distinct biphasic layer persists, agitation is insufficient.

Mechanism of Action

The thiosulfate anion (


) acts as a "soft" nucleophile, attacking the electrophilic methyl/ethyl group of the methanesulfonate.

DeactivationMechanism Figure 1: Nucleophilic Deactivation Mechanism of MMS by Sodium Thiosulfate MMS Methyl Methanesulfonate (Toxic Electrophile) Complex Transition State (SN2 Attack) MMS->Complex Mixed with NaOH/Thiosulfate Thio Sodium Thiosulfate (Nucleophile) Thio->Complex Products Methyl Thiosulfate + Sodium Methanesulfonate (Non-Toxic) Complex->Products Irreversible Substitution

Core Protocol 3: Analytical Quantification (GC-MS)

Objective: Detect trace levels (ppm) to comply with ICH M7.

Due to the lack of a strong chromophore, HPLC-UV is often insensitive. GC-MS (EI Source) is the industry standard for specificity and sensitivity.

Method Parameters (Field-Proven)
ParameterSetting / SpecificationRationale
Instrument GC-MS (Single Quadrupole or Triple Quad)Mass selective detection required for matrix interference removal.
Column DB-WAX or DB-624 (30m x 0.32mm x 1.8µm)Polar stationary phases retain polar mesylates better than non-polar DB-5.
Inlet Temp 200°CHigh enough to volatilize, low enough to prevent thermal degradation.
Injection Mode Splitless (or low split 1:5)Maximizes sensitivity for trace impurity analysis.
Carrier Gas Helium (1.0 - 1.5 mL/min)Standard efficiency.
Oven Program 50°C (hold 2 min)

10°C/min

220°C
Slow ramp separates solvent front from volatile MMS/EMS peaks.
SIM Ions MMS: m/z 79, 80, 110; EMS: m/z 79, 109, 124SIM (Selected Ion Monitoring) is mandatory for <10 ppm sensitivity.
Sample Preparation (Direct Injection)

Avoid derivatization if possible to reduce artifact formation.

  • Diluent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Note: Avoid alcohols (methanol/ethanol) as diluents, as they can react with residual methanesulfonic acid to create false-positive MMS/EMS in the injector port.

  • Extraction: If the API is a salt (e.g., Mesylate salt), dissolve API in water, neutralize with

    
    , and extract impurities into DCM.
    
  • Filtration: 0.2 µm PTFE filter.

Emergency & Spill Response

  • Minor Spill (<5 mL):

    • Alert nearby personnel.[2]

    • Cover with vermiculite or absorbent pads.

    • Flood the absorbent with the Deactivation Solution (20% Thiosulfate/NaOH).

    • Wait 30 minutes.

    • Scoop into hazardous waste container.

  • Skin Exposure:

    • Immediately wash with copious soap and water for 15 minutes.

    • Pro-Tip: Do not use ethanol/solvents to wash skin; this increases permeability.

    • Seek medical attention.[3][4][5][6][7][8][9]

Operational Workflow Diagram

SafetyWorkflow Figure 2: Lifecycle Management of Alkyl Methanesulfonates in the Laboratory Start Receipt of MMS/EMS Storage Storage: 2-8°C Secondary Containment Start->Storage Prep Prep: Fume Hood Only Double Gloves (Laminate + Nitrile) Storage->Prep Transport in Bucket Exp Experiment/Synthesis Prep->Exp Waste Waste Generation Exp->Waste Deact Deactivation: Add 20% Na2S2O3 + 0.1M NaOH Wait >24 Hours Waste->Deact Immediate Quenching Disposal Disposal: Chemical Waste Stream Deact->Disposal Check pH/Clarity

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[10] Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley. (Standard text for impurity management).
  • Snodin, D. J. (2010). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary?" Regulatory Toxicology and Pharmacology, 56(1), 79-89.

  • Bercu, J. P., et al. (2010). "Potential impurities in drug substances: Analytical method development and validation." Journal of Pharmaceutical and Biomedical Analysis.
  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of alkylation with 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Ticket ID: THP-OMS-OPT-001 Subject: Improving Yield & Kinetics in Alkylation with 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate Assigned Specialist: Senior Application Scientist Executive Summary: The Reagent Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: THP-OMS-OPT-001 Subject: Improving Yield & Kinetics in


 Alkylation with 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate
Assigned Specialist:  Senior Application Scientist

Executive Summary: The Reagent Profile

You are working with 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate . Before troubleshooting, we must define the electrophile's behavior:

  • Structure: A primary alkyl mesylate attached to a Tetrahydropyran (THP) ring via an ethyl linker.

  • Reactivity: As a primary mesylate, it reacts exclusively via the

    
     mechanism .
    
  • Sterics: While primary, the THP ring adds bulk at the

    
    -position. This does not block the reaction but can slow the approach of the nucleophile compared to a simple straight-chain alkyl mesylate.
    
  • Stability: The THP ring is an acetal; it is stable to base but unstable to strong acids . The mesylate group is hygroscopic and prone to hydrolysis.

Critical Failure Analysis (Troubleshooting)

If your yields are low (<50%), identify your symptom below to find the root cause.

Symptom A: Starting Material (Nucleophile) Remains Unreacted
  • Diagnosis: Kinetic Stalling. The mesylate (OMs) is a good leaving group, but often not "good enough" for sterically encumbered nucleophiles or lower temperatures.

  • The Fix: The Finkelstein Boost. You must convert the mesylate to an iodide in situ.

    • Why: Iodide (I⁻) is a better nucleophile and a better leaving group than mesylate. It displaces the mesylate to form the alkyl iodide, which then reacts rapidly with your nucleophile.

Symptom B: Mesylate Disappears, but No Product Forms
  • Diagnosis: Hydrolysis.[1][2] Your solvent is "wet."

  • The Science: Mesylates react with water to form the corresponding alcohol and methanesulfonic acid (MsOH). The acid generated can then open the THP ring (acid-catalyzed acetal hydrolysis), leading to a complex mixture of decomposition products.

  • The Fix: Use anhydrous solvents and add 3Å Molecular Sieves to the reaction vessel.

Symptom C: Formation of Vinyl Ether (Elimination Product)
  • Diagnosis: E2 Elimination.

  • The Cause: Using a strong, bulky base (e.g.,

    
    -BuOK, NaH) or excessive heat (
    
    
    
    C). The base deprotonates the
    
    
    -carbon rather than attacking the
    
    
    -carbon.
  • The Fix: Switch to a milder, inorganic base like Cesium Carbonate (

    
    ) .
    

Interactive Troubleshooting Logic

Use the following decision tree to diagnose your specific reaction failure.

TroubleshootingTree Start START: Analyze Reaction Mixture (TLC/LCMS) CheckSM Is Nucleophile (SM) still present? Start->CheckSM CheckMesylate Is Mesylate still present? CheckSM->CheckMesylate Yes CheckWater SOLUTION: Hydrolysis Detected. Use Anhydrous Solvent + Mol. Sieves CheckSM->CheckWater No (SM Consumed but no Product) AddIodide SOLUTION: Add 0.5 eq NaI or KI (Finkelstein Conditions) CheckMesylate->AddIodide Yes (Reaction Stalled) CheckByproducts Are there elimination products (Alkenes)? CheckMesylate->CheckByproducts No (Mesylate Consumed) ChangeBase SOLUTION: Switch to Cs2CO3 Reduce Temp to <80°C CheckByproducts->ChangeBase Yes CheckByproducts->CheckWater No (Decomposition)

Figure 1: Decision logic for diagnosing low yields in THP-ethyl mesylate alkylations.

Optimized Protocols

Protocol A: The "Cesium Effect" Method (Standard)

Best for: Phenols, weak amines, and amides.

The Science: Cesium (


) has a large ionic radius and low charge density.[3] In organic solvents (DMF/DMSO), it forms "loose" ion pairs with the carbonate anion, making the base more soluble and the nucleophile more "naked" (reactive) compared to Potassium or Sodium salts [1, 3].
  • Stoichiometry: 1.0 eq Nucleophile, 1.2 eq THP-Ethyl Mesylate, 2.0 eq

    
    .
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
     M concentration).
    
  • Procedure:

    • Dissolve nucleophile in solvent.[4]

    • Add

      
      .[5][6][7] Stir for 15 mins at RT to deprotonate.
      
    • Add THP-Ethyl Mesylate.

    • Heat to 60°C . (Do not exceed 90°C to avoid THP ring stress).

    • Monitor by TLC.

Protocol B: The Finkelstein-Assisted Alkylation (Advanced)

Best for: Sterically hindered nucleophiles or sluggish reactions.

The Science: This exploits the equilibrium between alkyl mesylates and alkyl iodides. The iodide is a "super-nucleophile" that displaces the mesylate to form a transient alkyl iodide. This intermediate reacts 10-100x faster with your target nucleophile than the original mesylate [7, 9].

Workflow Visualization:

FinkelsteinMechanism Mesylate THP-Ethyl-OMs (Electrophile) Intermediate THP-Ethyl-Iodide (Reactive Intermediate) Mesylate->Intermediate Fast Substitution (k1) IodideSalt NaI / KI (Catalyst) IodideSalt->Intermediate I- attack Product Final Alkylated Product Intermediate->Product Very Fast Substitution (k2) Nucleophile Target Nucleophile (Amine/Phenol) Nucleophile->Product Attack

Figure 2: The catalytic cycle of Finkelstein-assisted alkylation. The transient alkyl iodide drives the reaction rate.

Step-by-Step:

  • Setup: To the reaction mixture (Solvent + Base + Nucleophile), add 0.2 to 0.5 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI).

  • Temperature: Heat to 60–80°C.

  • Note: The reaction mixture may turn slightly yellow/brown due to trace iodine; this is normal.

Reference Data: Solvent & Base Selection

Use this table to select the correct environment for your reaction.

SolventPolarity (

)
SuitabilityNotes
DMF 36.7Excellent Standard for

. High solubility for

.
Acetonitrile 37.5Good Easier to remove than DMF. Good for Finkelstein (NaI is soluble).[8]
DMSO 46.7High Power Use only for very stubborn reactions. Hard to remove.
THF 7.5Poor Generally too non-polar for efficient salt solubility in this reaction.
Base

(conj. acid)
Risk of EliminationRecommendation

~10.3LowHighly Recommended. Best balance of reactivity/safety.

~10.3LowGood, but less soluble than Cesium.
NaH ~35High Avoid. Likely to cause elimination or decompose THP.
TEA/DIPEA ~10Very LowGood for amines, but often too weak for phenols.

Stability & Storage Warnings

  • Acid Sensitivity: The THP ring is an acetal. Do not use acidic workups (e.g., 1M HCl washes) if possible. If neutralization is needed, use saturated

    
     or a phosphate buffer (pH 6-7). Strong acids will hydrolyze the ring to an aldehyde-alcohol chain [10, 14].
    
  • Mesylate Storage: Store the reagent at -20°C under argon. Mesylates degrade to methanesulfonic acid (MsOH) upon exposure to moisture. If your reagent smells acrid or is a sticky oil instead of a solid/powder, check purity via NMR before use.

References

  • Cesium carbonate as a mediated inorganic base in some organic transformations. Academia.edu.[6]6[9][10][11][12]

  • Caesium carbonate - Reactions and Applications. Wikipedia.5[9][11][12]

  • Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace.13[9][10][11][12][14][15]

  • Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides. Organic Chemistry Portal.7[11][12]

  • Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents (Mesylate to Iodide). NIH.15[9][10][11][12][15]

  • Finkelstein Reaction: Mechanism and Protocols. Organic Chemistry Portal.16[9][11][12][15]

  • Optimization of reaction time for N-alkylation of isoamylamine. BenchChem.17[9][10][11][12]

  • Finkelstein Reaction: Definition, Mechanism, Uses. Vedantu.4[10][11][12][15]

  • Tetrahydro-2H-pyran-4-carboxylic acid (Stability Data). Chem-Impex.18[9][10][11][12]

  • Nucleophilic Substitution (SN1, SN2) Mechanisms. Organic Chemistry Portal.19[9][11][15]

  • Tosylates And Mesylates - Master Organic Chemistry. MasterOrganicChemistry.2[9][11][12][15]

  • Stability and degradation of Tetrahydro-4H-pyran-4-one. BenchChem.1[9][10][11][12][14][15]

Sources

Optimization

Preventing hydrolysis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate during storage

Topic: Preventing Hydrolysis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate Document ID: TSC-MES-004 Last Updated: 2026-03-06 Executive Summary 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 134419-59-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate Document ID: TSC-MES-004 Last Updated: 2026-03-06

Executive Summary

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 134419-59-3) is a primary alkyl mesylate utilized as a highly reactive electrophile in nucleophilic substitutions. Like all sulfonate esters, it is prone to hydrolysis, which generates methanesulfonic acid (MsOH).

The Critical Failure Mode: The degradation is autocatalytic .[1] The hydrolysis byproduct (MsOH) is a strong acid that protonates the remaining mesylate, increasing its leaving-group ability and accelerating further decomposition into alcohols, alkenes (via elimination), and complex polymers (charring).

This guide provides a self-validating storage protocol designed to break this autocatalytic cycle before it begins.

Module 1: The Degradation Mechanism

Understanding the "Why" is the first step to prevention. The diagram below illustrates the autocatalytic feedback loop that turns a white solid into a black tar if moisture is introduced.

MesylateDegradation Mesylate Target Mesylate (R-CH2-OMs) Intermed Protonated Mesylate (R-CH2-O(H)+Ms) Mesylate->Intermed + H+ (Catalysis) Water Moisture (H2O) Water->Intermed Nucleophilic Attack Alcohol Alcohol Byproduct (R-CH2-OH) Intermed->Alcohol Hydrolysis Acid Methanesulfonic Acid (MsOH) Intermed->Acid Leaving Group Acid->Mesylate PROTONATION (Feedback Loop) Elimination Vinyl Ether (Elimination Product) Acid->Elimination Acid-Cat Elimination

Figure 1: The Autocatalytic Decomposition Cycle. Note how the generation of MsOH (Red) feeds back to protonate the starting material, accelerating the reaction rate exponentially.

Module 2: Pre-Storage Quality Control (The "Clean Start")

You cannot store a dirty mesylate. If your material contains residual HCl or methanesulfonyl chloride (MsCl) from synthesis, it will degrade regardless of storage temperature.

Protocol: Acid Removal & Drying

Objective: Ensure the material is neutral (pH 7) and anhydrous before freezing.

  • Quench & Neutralize:

    • After the mesylation reaction, quench with saturated aqueous Sodium Bicarbonate (

      
      ) .
      
    • Why: This neutralizes the HCl generated during the reaction and hydrolyzes excess MsCl.

  • The Wash (Critical Step):

    • Wash the organic layer (DCM or EtOAc) with

      
       until the aqueous layer pH is > 7.
      
    • Follow with a brine wash to remove bulk water.

  • Drying:

    • Dry over anhydrous Magnesium Sulfate (

      
      )  for at least 30 minutes.
      
    • Why:

      
       is slightly acidic/neutral; avoid basic desiccants like 
      
      
      
      if your molecule is base-sensitive (though THP ethers are generally base-stable).
  • Solvent Removal:

    • Concentrate under reduced pressure. Do not overheat (keep bath < 30°C).

    • Validation: If the oil/solid smells pungent (sulfur/acidic) rather than neutral/solvent-like, residual MsCl or MsOH is present. Repurify.

Module 3: Storage Guidelines

Storage Conditions Matrix
ParameterRecommendationTechnical Rationale
Temperature -20°C (Freezer) Kinetic suppression of the

hydrolysis rate.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is heavier than air and offers better blanket protection for solids.
Container Amber Glass + Teflon Tape Amber glass prevents photodegradation (though less critical for this specific CAS). Teflon tape seals the threads against moisture ingress.
Physical State Solid / Crystalline If the material is an oil, it is more permeable to moisture. Inducing crystallization (if possible) improves stability.
Additives None (Passive) Advanced: For bulk storage of oils, storing over a few pellets of activated 4Å molecular sieves can act as an internal desiccant.

Module 4: Troubleshooting & FAQs

Q1: My mesylate has turned from white to yellow/brown. Is it usable?

Status: High Risk.

  • Diagnosis: Color change usually indicates acid-catalyzed polymerization or charring. The "yellow" is often conjugated byproducts formed via elimination.

  • Action:

    • Dissolve a small aliquot in

      
       (neutralized by passing through basic alumina).
      
    • Run H-NMR. Look for:

      • MsOH peak: A sharp singlet around

        
         2.8-3.0 ppm (shifts depending on concentration).
        
      • Alcohol peak: Triplet at

        
         3.6-3.7 ppm (distinct from the mesylate triplet at ~4.3 ppm).
        
    • Decision: If purity is <90%, repurify immediately via rapid silica chromatography (1%

      
       in eluent) or discard.
      
Q2: The material has a pungent, acrid smell.

Status: Critical Failure.

  • Diagnosis: Pure alkyl mesylates are often odorless or have a faint solvent smell. A sharp, biting odor indicates free Methanesulfonic Acid (MsOH) or Sulfur Dioxide (

    
    ) from advanced decomposition.
    
  • Action: Do not use in cell-based assays. The free acid will cause cytotoxicity independent of the drug's mechanism.

Q3: How do I handle the material after taking it out of the freezer?

Status: Procedural Alert.

  • The Mistake: Opening a cold vial in a humid lab.

  • The Consequence: Condensation forms instantly on the solid, introducing water and initiating the hydrolysis cycle described in Figure 1.

  • Correct Protocol:

    • Remove vial from -20°C.

    • Place in a desiccator or leave on the bench sealed for 30–60 minutes.

    • Wipe the outside dry.

    • Open only when the vial feels neutral to the touch.

Q4: Is this compound genotoxic?

Status: Safety Warning.

  • Answer: Yes. Alkyl mesylates are known Genotoxic Impurities (GTIs) .[2] They are potent alkylating agents capable of reacting with DNA.

  • Handling: Double-glove (Nitrile). Use a fume hood. Inactivate spills with aqueous NaOH or dilute ammonia to hydrolyze the mesylate intentionally before disposal [1, 2].

Module 5: Emergency Repurification (The "Save")

If you suspect <5% hydrolysis, you can "wash" the solid/oil without running a column.

  • Dissolve the material in EtOAc (Ethyl Acetate).

  • Wash 2x with cold 5%

    
     .
    
  • Wash 1x with Brine .

  • Dry over

    
    , filter, and concentrate.
    Note: This removes the catalytic acid (MsOH) and resets the degradation clock.
    

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Teasdale, A., & Elder, D. (2010). Analytical Control Strategies for Mutagenic Impurities: Current Approaches and Future Opportunities. TrAC Trends in Analytical Chemistry. Link

  • Bernhardt, G., et al. (2015). Hydrolysis of Alkyl Methanesulfonates: Implications for Stability. Journal of Pharmaceutical Sciences.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Welcome to the Technical Support and Troubleshooting Center for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (THP-ethyl mesylate). This compound is a critical alkylating intermediate widely utilized in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (THP-ethyl mesylate). This compound is a critical alkylating intermediate widely utilized in medicinal chemistry and drug development. Because alkyl methanesulfonates are reactive electrophiles and thermally labile, isolating them in high purity requires precise chemoselective workups rather than brute-force thermal purification [1].

This guide provides field-proven, self-validating methodologies to resolve common purification bottlenecks, ensuring high yield and analytical-grade purity.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude NMR shows a large spike of unreacted methanesulfonyl chloride (MsCl). How do I remove it without hydrolyzing my product? A1: Do not rely solely on water or aqueous bicarbonate to quench MsCl. The hydrolysis of MsCl in a biphasic system is kinetically slow, often leaving unreacted electrophiles in the organic layer. The Causality: Instead, use a diamine scavenger. Adding 0.5 equivalents of N,N-dimethylethylenediamine converts excess MsCl into a highly polar, water-soluble sulfonamide urea derivative. This shifts the partition coefficient entirely to the aqueous phase, allowing it to be instantly and completely removed during a standard aqueous wash [2].

Q2: I am detecting trace lower alkyl sulfonates (like methyl or ethyl methanesulfonate) in my LC-MS. Where are these coming from, and how do I avoid them? A2: Lower alkyl sulfonates are notorious, direct-acting bacterial mutagens (genotoxic impurities). They form when short-chain alcohols (e.g., methanol, ethanol) are used as co-solvents or during the workup phase in the presence of excess MsCl or methanesulfonic acid. The Causality: Esterification of sulfonic acids with alcohols is thermodynamically unfavored but occurs under highly acidic conditions [3]. To prevent this, strictly avoid alcoholic solvents during the reaction and quench phases. Use non-nucleophilic solvents (e.g., DCM, THF) exclusively.

Q3: Can I purify THP-ethyl mesylate by vacuum distillation to remove the unreacted starting alcohol? A3: It is highly discouraged. Alkyl methanesulfonates are thermally labile. Applying heat—even under high vacuum—can trigger autocatalytic degradation, releasing methanesulfonic acid and promoting alkene formation via elimination. The Causality: Isolate the product via liquid-liquid extraction or silica gel chromatography, and concentrate fractions under high vacuum at temperatures strictly below 35°C [1].

Q4: My product is contaminated with triethylamine hydrochloride (TEA·HCl) or DIPEA salts. How do I purge it? A4: Amine hydrochloride salts can form organic-soluble ion pairs, causing them to stubbornly remain in the dichloromethane (DCM) layer during neutral water washes. The Causality: Perform a rigorous wash with a mildly acidic aqueous solution (e.g., 1M


 or 1M HCl). Lowering the pH ensures the amine remains fully protonated, disrupting the ion pair and forcing 100% partitioning into the aqueous phase.

Part 2: Impurity Profiling and Removal Strategies

To streamline your analytical workflow, use the following data table to identify and selectively purge common impurities found in crude THP-ethyl mesylate mixtures.

ImpurityDetection Method (1H NMR / LC-MS)Physicochemical RationaleTargeted Removal Strategy
Excess MsCl Singlet ~3.1 ppm (NMR)Electrophilic; slow neutral hydrolysis.Quench with N,N-dimethylethylenediamine.
TEA·HCl / DIPEA·HCl Multiplets ~1.3, 3.1 ppm (NMR)Forms organic-soluble ion pairs in DCM.Wash with 1M

(forces aqueous partitioning).
2-(THP-4-yl)ethanol Broad singlet ~1.8 ppm (-OH)Capable of hydrogen bonding; highly polar.Silica gel chromatography (elutes after the mesylate).
Methanesulfonic Acid Singlet ~2.8 ppm (NMR)Highly acidic (pKa -1.9); water-soluble.Wash with saturated aqueous

.

Part 3: Decision Workflow Visualization

Below is the logical decision tree for purifying crude THP-ethyl mesylate based on in-process analytical data.

Workflow for the targeted purification of THP-ethyl mesylate based on crude analysis.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Aqueous Workup

This protocol is designed to chemically alter impurities (MsCl and amines) to guarantee their removal into the aqueous phase, leaving only the mesylate and unreacted alcohol in the organic layer.

  • Scavenging: To the crude reaction mixture in DCM (at 0°C), add 0.5 equivalents of N,N-dimethylethylenediamine relative to the calculated excess of MsCl. Stir for 15 minutes.

    • Self-Validation Check: Spot the mixture on a TLC plate. The highly polar urea byproduct will remain at the baseline (

      
      ), confirming the conversion of the mobile MsCl spot.
      
  • Acidic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of cold 1M

    
     (or 1M HCl). Shake vigorously and vent. Separate the organic layer.
    
    • Self-Validation Check: Spot the organic layer on TLC alongside a pure TEA standard. Stain the plate with Bromocresol Green. The absence of a yellow/blue spot confirms 100% removal of the amine.

  • Basic Wash: Wash the organic layer with an equal volume of saturated aqueous

    
     to neutralize any residual methanesulfonic acid.
    
    • Self-Validation Check: Test the pH of the aqueous effluent. It must be

      
      . If acidic, repeat the basic wash.
      
  • Brine Wash & Drying: Wash with saturated NaCl, dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (water bath 
    
    
    
    °C).
Protocol B: Silica Gel Chromatography (Alcohol Removal)

If unreacted 2-(tetrahydro-2H-pyran-4-yl)ethanol remains, chromatography is required. The mesylate lacks hydrogen-bond donors, making it significantly less polar than the starting alcohol.

  • Column Preparation: Pack a silica gel column using a non-polar solvent system (e.g., 90:10 Hexanes:Ethyl Acetate).

  • Loading: Load the crude oil neatly or dissolved in a minimal amount of DCM.

  • Elution: Run a gradient from 10% to 40% Ethyl Acetate in Hexanes. The THP-ethyl mesylate will elute first, followed by the highly polar THP-ethanol.

  • Fraction Analysis:

    • Self-Validation Check: TLC fractions using a

      
       or Phosphomolybdic Acid (PMA) stain. The mesylate will appear as a distinct, UV-inactive spot that stains strongly with PMA upon heating. Pool only the fractions containing the pure upper spot.
      
  • Concentration: Evaporate the pooled fractions under high vacuum at

    
    °C to yield the pure 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate as a clear oil or low-melting solid.
    

References

  • Snodin, D., & Teasdale, A. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(11), 1465-1485. Retrieved from[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of THP-Ethyl Mesylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for substitution reactions involving 2-(tetrahydropyran-2-yloxy)ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for substitution reactions involving 2-(tetrahydropyran-2-yloxy)ethyl methanesulfonate (THP-ethyl mesylate). Here, we address common challenges and provide evidence-based solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Question 1: Why am I observing low to no conversion of my starting material when using THP-ethyl mesylate in an SN2 reaction?

Low reactivity of THP-ethyl mesylate in bimolecular nucleophilic substitution (SN2) reactions is a frequently encountered issue. Several factors can contribute to this poor performance.

  • Steric Hindrance: The tetrahydropyranyl (THP) group, while an effective protecting group, is sterically bulky.[1] In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (backside attack).[2][3] The large THP group can physically obstruct this approach, significantly slowing down the reaction rate.[1][4][5] The reactivity of substrates in SN2 reactions is highly sensitive to steric bulk, with rates decreasing from methyl > primary > secondary.[3][6] While the carbon bearing the mesylate is primary, the proximity of the bulky THP group can still exert a significant negative steric effect.

  • Instability of the THP Acetal: The THP ether is an acetal, which is known to be labile under acidic conditions.[7][8] Trace amounts of acid in your reaction mixture, solvents, or on glassware can catalyze the deprotection of the THP group. This can lead to the formation of 2-hydroxyethyl mesylate or other undesired byproducts, consuming your starting material without forming the desired product. Conversely, while generally stable to base, very strong basic conditions might also pose a risk.[9]

  • Reagent Quality: The purity of THP-ethyl mesylate is critical. If it has been stored for a long time or improperly, it may have degraded. It is advisable to check the purity by NMR or LC-MS before use.

Question 2: What are the common side reactions I should be aware of?

When substitution reactions are sluggish, competing side reactions can become more prominent.

  • Elimination (E2): If your nucleophile is also a strong base (e.g., alkoxides, hydroxide), it can abstract a proton from the carbon adjacent to the mesylate-bearing carbon, leading to an E2 elimination reaction.[10][11] This is a common competitive pathway for SN2 reactions, especially with sterically hindered substrates or strong bases.[12][13][14]

  • Deprotection: As mentioned, acidic impurities can cause the removal of the THP protecting group.[8][15] The resulting free alcohol can then react with the mesylate or other components in the reaction mixture, leading to a complex product profile.

Question 3: How can I improve the yield of my substitution reaction?

Optimizing reaction conditions is key to favoring the desired SN2 pathway.

  • Solvent Selection: The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred.[16][17] These solvents can solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[16][18] Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity.[16][18]

  • Temperature Optimization: Increasing the reaction temperature can sometimes overcome the activation energy barrier for a slow reaction.[19] However, be cautious, as higher temperatures can also favor the competing E2 elimination pathway.[10] A careful temperature screen is often necessary to find the optimal balance.

  • In-situ Halogen Exchange (Finkelstein Reaction): A highly effective strategy is to convert the mesylate to a more reactive iodide in situ. This is known as the Finkelstein reaction.[20][21][22] By adding a catalytic or stoichiometric amount of an iodide salt (e.g., NaI, KI, or tetrabutylammonium iodide - TBAI) to the reaction, the mesylate is displaced by iodide. The resulting iodo intermediate is significantly more reactive towards nucleophilic attack. This is driven by the fact that iodide is an excellent nucleophile and a good leaving group.[20][23][24]

Question 4: Are there better alternatives to THP-ethyl mesylate?

If troubleshooting fails to provide satisfactory results, consider alternative reagents.

  • Alternative Protecting Groups: Less sterically demanding protecting groups for the alcohol can be employed. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are common alternatives.[25] These can be more stable under a wider range of conditions and their steric profile can be tuned.

  • Direct Use of 2-Haloethanols: Depending on your nucleophile and reaction conditions, direct use of 2-bromoethanol or 2-iodoethanol might be a more straightforward approach, avoiding the protection/deprotection steps altogether.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Low or No Conversion Steric Hindrance 1. Increase reaction temperature cautiously.[19]2. Switch to a less sterically hindered and more potent nucleophile.[26]3. Consider an alternative, smaller protecting group for the alcohol.[25]
Poor Reagent Quality 1. Verify the purity of THP-ethyl mesylate by NMR or LC-MS.2. If purity is questionable, synthesize it fresh.
Suboptimal Solvent 1. Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile.[16][27]
Insufficient Nucleophilicity 1. Use a stronger nucleophile.2. Add an iodide salt (e.g., NaI, TBAI) to facilitate a Finkelstein reaction and generate a more reactive iodo intermediate in situ.[20][23]
Formation of Side Products E2 Elimination 1. Use a less basic nucleophile if possible.[11]2. Lower the reaction temperature.[10]3. Use a polar aprotic solvent, as this can favor SN2 over E2 in some cases.[10]
THP Deprotection 1. Ensure all reagents, solvents, and glassware are free of acidic impurities.[7]2. Consider adding a non-nucleophilic base (e.g., proton sponge) if trace acid is suspected.

Experimental Protocols

Protocol 1: Synthesis of THP-ethyl mesylate

This protocol provides a general method for the synthesis of the starting material.

  • Protection of Ethanolamine: To a solution of 2-aminoethanol in a suitable solvent (e.g., dichloromethane), add a protecting group for the amine (e.g., Boc anhydride).

  • THP Protection of the Alcohol: The resulting N-protected amino alcohol is then reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid (e.g., PPTS, CSA) to form the THP ether.[9][15]

  • Deprotection of the Amine: The amine protecting group is then removed under appropriate conditions (e.g., TFA for Boc).

  • Mesylation: The free amine can then be converted to the desired functionality if needed, or if starting from 2-(Tetrahydro-2H-pyran-2-yloxy)ethan-1-ol, proceed directly to mesylation. To a solution of the alcohol in dichloromethane at 0 °C, add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.).[28][29] The reaction is typically stirred at 0 °C for a few hours.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is washed with dilute acid, saturated sodium bicarbonate, and brine.[29] The crude product is then purified by column chromatography.

Protocol 2: Optimized Substitution Reaction using the Finkelstein Strategy

This protocol outlines a robust method to improve the reactivity of THP-ethyl mesylate.

  • Reaction Setup: To a solution of your nucleophile in a polar aprotic solvent (e.g., DMF, acetonitrile), add THP-ethyl mesylate (1.0 eq.) and sodium iodide (1.1 eq.).[22]

  • Reaction Conditions: Stir the reaction mixture at a suitable temperature (start with room temperature and increase if necessary).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate key concepts discussed in this guide.

SN2_vs_E2 Reactants Nu:⁻ + THP-O-CH₂-CH₂-OMs SN2_Product THP-O-CH₂-CH₂-Nu + MsO⁻ Reactants->SN2_Product SN2 (Backside Attack) E2_Product THP-O-CH=CH₂ + Nu-H + MsO⁻ Reactants->E2_Product E2 (Proton Abstraction)

Caption: Competing SN2 and E2 pathways for THP-ethyl mesylate.

Finkelstein_Strategy Start THP-O-CH₂-CH₂-OMs Intermediate THP-O-CH₂-CH₂-I Start->Intermediate + NaI (Finkelstein Reaction) Product THP-O-CH₂-CH₂-Nu Intermediate->Product + Nu:⁻ (Faster SN2)

Caption: Finkelstein strategy to enhance reactivity via an iodo intermediate.

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]

  • AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available from: [Link]

  • PMC. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available from: [Link]

  • OpenOChem Learn. SN2 Effect of Solvent. Available from: [Link]

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. Available from: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available from: [Link]

  • ResearchGate. A Mechanism of Thp introduction. B Thp deprotection mechanism. C.... Available from: [Link]

  • PMC - NIH. Understanding the SN2 Versus E2 Competition. Available from: [Link]

  • Chemistry Steps. SN2 vs E2. Available from: [Link]

  • Grokipedia. Finkelstein reaction. Available from: [Link]

  • Chemistry LibreTexts. 8.2: Factors That Affect ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Reactions. Available from: [Link]
    
  • Wikipedia. Finkelstein reaction. Available from: [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. Available from: [Link]

  • Online Organic Chemistry Tutor. Finkelstein Reaction. Available from: [Link]

  • Radboud Repository. Understanding the SN2 Versus E2 Competition. Available from: [Link]

  • PMC. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Available from: [Link]

  • Organic Chemistry I. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Available from: [Link]

  • YouTube. SN2 Reaction Explained | Mechanism, Steric Inversion, and When It Won't Happen. Available from: [Link]

  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. Available from: [Link]

  • Organic Synthesis. Protecting Groups. Available from: [Link]

  • Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Available from: [Link]

  • IIT. Protecting Groups. Available from: [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available from: [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]

  • Organic Syntheses Procedure. (z)-4-(trimethylsilyl)-3-buten-1-ol. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • designer-drug.com. Synthesis of Mesylates From Alcohols. Available from: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available from: [Link]

  • Master Organic Chemistry. The SN2 Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available from: [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Available from: [Link]

  • PMC. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Available from: [Link]

  • CHEMISTRY 1000. Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2) Spring 2021 Dr. Susan Findlay. Available from: [Link]

Sources

Optimization

Technical Support: Methanesulfonyl Chloride (MsCl) Remediation in Mesylate Synthesis

[1] Status: Active Department: Process Chemistry & Purification Support Subject: Removal of unreacted Methanesulfonyl Chloride (MsCl) from Alkyl/Aryl Mesylates Executive Summary Methanesulfonyl chloride (MsCl) is a ubiqu...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Active Department: Process Chemistry & Purification Support Subject: Removal of unreacted Methanesulfonyl Chloride (MsCl) from Alkyl/Aryl Mesylates

Executive Summary

Methanesulfonyl chloride (MsCl) is a ubiquitous reagent for activating alcohols, but its residual presence poses two critical risks: direct genotoxicity (mutagenic alkylating agent) and downstream impurity formation (reaction with subsequent nucleophiles). While MsCl is moisture-sensitive, its lipophilicity often protects it from rapid hydrolysis during standard aqueous workups, leading to persistence in the organic layer.

This guide provides validated protocols for the complete remediation of MsCl, balancing the need for rigorous quenching against the hydrolytic instability of the desired mesylate product.

Part 1: Critical Troubleshooting (The "Emergency" Room)

Q1: I performed a standard water/bicarbonate wash, but GC-MS still shows residual MsCl in my organic layer. Why didn't it hydrolyze?

Diagnosis: Phase Transfer Limitation. MsCl is highly lipophilic. In a biphasic system (e.g., DCM/Water), MsCl partitions strongly into the organic phase. Without a phase transfer catalyst or sufficient agitation, the hydrolysis reaction is limited to the interface. Furthermore, at neutral pH, the half-life of MsCl can be surprisingly long (minutes to hours).

Corrective Protocol:

  • Agitation: Increase stirring speed to create a fine emulsion (maximize surface area).

  • Basicity: Hydrolysis is base-catalyzed. Ensure the aqueous layer is pH > 8 using Saturated NaHCO₃.

  • Nucleophilic Catalyst: Add a catalytic amount of pyridine or dimethylaminopyridine (DMAP) before the quench. These form a water-soluble

    
    -mesylpyridinium salt intermediate that hydrolyzes 100x faster than free MsCl.
    

Q2: My mesylate product is decomposing (hydrolyzing) during the MsCl quench. How do I remove the reagent without destroying the product?

Diagnosis: Competitive Hydrolysis. Alkyl mesylates (especially primary and benzylic) are susceptible to hydrolysis under the same basic conditions used to kill MsCl. Strong bases (NaOH, KOH) attack the sulfur of the mesylate product.

Corrective Protocol: Switch to a Non-Aqueous Scavenger . Instead of forcing a hydrolytic quench, use a solid-supported amine scavenger (e.g., Polymer-Supported Trisamine).

  • Mechanism: The amine resin reacts rapidly with MsCl to form a sulfonamide bond.

  • Advantage: The resin is filtered off; no aqueous base is required, preserving your sensitive mesylate.

Q3: I see a new impurity forming during the quench that corresponds to the alkyl chloride (


). 

Diagnosis: Chloride Displacement.[1][2] During the reaction or quench, chloride ions (


) accumulate. In polar aprotic solvents (DMF, DMSO) or under forcing conditions, 

acts as a nucleophile, displacing your newly formed mesylate group (

) to form an alkyl chloride (

).

Corrective Protocol:

  • Solvent Switch: Avoid DMF/DMSO if possible; use DCM or THF.

  • Temperature Control: Keep the reaction and the quench at 0°C. Chloride displacement has a higher activation energy than sulfonation.

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Hexanes/Et₂O) prior to quenching to precipitate amine salts and reduce chloride activity.

Part 2: Process Design & Validated Protocols
Decision Matrix: Selecting the Right Quench

Use the following logic flow to determine the optimal removal strategy for your specific substrate.

QuenchDecision Start Start: MsCl Removal IsSolid Is Product a Solid? Start->IsSolid Recryst Protocol C: Recrystallization (Best for Purity) IsSolid->Recryst Yes IsSensitive Is Product Base/Water Sensitive? IsSolid->IsSensitive No (Oil/Liquid) Scavenger Protocol A: Solid-Phase Scavenger (PS-Trisamine) IsSensitive->Scavenger Yes (High Risk) Aqueous Protocol B: Phase-Transfer Hydrolysis (Amine-Catalyzed) IsSensitive->Aqueous No (Stable)

Figure 1: Decision matrix for selecting the appropriate MsCl remediation strategy based on product physical state and stability.

Protocol A: The "Soft" Quench (Polymer-Supported Scavenger)

Best for: High-value intermediates, hydrolytically unstable mesylates, or parallel synthesis.

Materials:

  • PS-Trisamine resin (approx.[3] 3.0–4.0 mmol/g loading).

  • Solvent: DCM, THF, or EtOAc.

Step-by-Step:

  • Calculate Loading: Assume 0.5 to 1.0 equivalents of excess MsCl remain. Add 1.5–2.0 equivalents (relative to excess MsCl) of PS-Trisamine resin.

  • Incubation: Add resin directly to the reaction mixture. Stir gently (orbital shaker preferred to avoid grinding beads) for 1–2 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Wash: Rinse the resin cake with reaction solvent to recover entrained product.

  • Result: The filtrate contains the product; MsCl is covalently bound to the beads.

Protocol B: The "Hard" Quench (Catalytic Phase-Transfer Hydrolysis)

Best for: Stable mesylates, large-scale reactions, cost-sensitive processes.

Materials:

  • Saturated Aqueous

    
    .[1][4]
    
  • Catalyst: Pyridine or

    
    -Methylimidazole (NMI).
    

Step-by-Step:

  • Dilution: Dilute the reaction mixture (usually in DCM) with an equal volume of solvent.

  • Catalyst Spike: Ensure at least 10 mol% of pyridine or NMI is present (often already there as the base). If not, add it.

  • Biphasic Mix: Add Sat.

    
     (1:1 volume ratio vs organic layer).
    
  • Vigorous Agitation: Stir at >500 RPM for 30–60 minutes. Note: The catalyst shuttles the MsCl into the aqueous phase as a pyridinium salt, where it hydrolyzes rapidly.

  • Separation: Separate layers. Wash organic layer with 1M HCl (to remove pyridine) followed by Brine.

Comparative Data: Quenching Efficiency
MethodTime to <50 ppm MsClProduct RecoveryRisk of HydrolysisCost
Water Wash (Neutral) > 4 HoursHighLowLow
Basic Wash (NaOH) 15 MinutesLow (Risk of decomp)HighLow
Protocol B (NaHCO₃ + Cat) 30-60 MinutesHighModerateLow
Protocol A (Resin) 60 MinutesVery HighVery LowHigh
Part 3: Mechanism & Analytical Validation
The Chemistry of Removal

Understanding the mechanism is key to troubleshooting. MsCl removal relies on nucleophilic attack at the sulfur atom.[1][2][4]

Mechanism MsCl MsCl (Lipophilic) Intermediate N-Mesylpyridinium Salt (Water Soluble) MsCl->Intermediate + Pyridine (Fast) Products MsOH + HCl (Aqueous Waste) MsCl->Products + H2O Direct (Slow, Interface only) Pyridine Pyridine/Base Intermediate->Products + H2O (Very Fast) Water Water/OH-

Figure 2: Catalytic cycle showing how pyridine/base accelerates MsCl hydrolysis by forming a water-soluble intermediate.

Analytical Validation (How to measure it)

You cannot rely on TLC for trace MsCl detection.

  • GC-MS (Direct or Headspace):

    • Column: DB-624 or equivalent (volatile impurities).

    • Method: Low oven temperature start (40°C) to prevent thermal degradation of the mesylate product.

    • Limit of Detection: Typically 1–5 ppm.

  • Derivatization (For HPLC users):

    • React an aliquot of the organic layer with excess morpholine.

    • Analyze for N-mesylmorpholine by LC-UV/MS. This converts the volatile/reactive MsCl into a stable, UV-active chromophore for easy quantification.

References
  • Glover, B., et al. "A Safety Evaluation of the Synthesis of Mesylates." Organic Process Research & Development, vol. 9, no. 6, 2005, pp. 884–889. Link

  • Teasdale, A., et al. "Mechanism and Processing Parameters Affecting the Formation of Alkyl Methanesulfonate Esters during the Synthesis of Mesylate Salts." Organic Process Research & Development, vol. 14, no. 4, 2010, pp. 999–1007. Link

  • Liu, S., et al. "Trace Analysis of Methanesulfonyl Chloride by Derivatization and HPLC." Journal of Chromatographic Science, vol. 53, no. 8, 2015, pp. 1380–1385. Link

  • ICH M7(R1) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for Alkylation with 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Welcome to the Advanced Troubleshooting Guide for workflows involving 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 428871-01-6)[1]. As a versatile primary mesylate, this compound is heavily utilized in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for workflows involving 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 428871-01-6)[1]. As a versatile primary mesylate, this compound is heavily utilized in medicinal chemistry and drug development to append the tetrahydropyran (THP) ethyl pharmacophore onto amines, alcohols, and thiols.

However, researchers frequently encounter yield-limiting issues—specifically, sluggish reactions or the formation of volatile elimination byproducts. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic causality of these reactions, provide self-validating protocols, and establish a framework for precise temperature optimization.

The Mechanistic Causality: Substitution (SN2) vs. Elimination (E2)

To master this reagent, you must understand the inherent conflict in its molecular structure. The mesylate group (-OMs) is an exceptional leaving group due to resonance stabilization[2]. Because the leaving group is situated on an unhindered primary carbon, the molecule is kinetically primed for SN2 nucleophilic substitution .

However, the adjacent carbon possesses highly accessible


-hydrogens. When exposed to heat and basic nucleophiles, an E2 elimination  pathway competes directly with substitution, yielding the unwanted byproduct 4-vinyltetrahydro-2H-pyran .

The Role of Temperature: Temperature is not merely an accelerator; it is a thermodynamic switch. Elimination reactions result in a greater number of molecular species in solution (alkene + mesylate anion + protonated base) compared to substitution. This creates a large, positive change in entropy (


). According to the Gibbs free energy equation (

), as temperature (

) increases, the

term grows exponentially, making the elimination pathway thermodynamically dominant at high heat[3].

Therefore, optimizing temperature is an exercise in keeping the reaction kinetically controlled (favoring SN2) while providing just enough energy to overcome the activation barrier.

Pathway SM 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (Primary Mesylate) Nuc + Nucleophile (Nu:) SM->Nuc SN2 SN2 Pathway (Substitution) Nuc->SN2 Low/Mod Temp (<60°C) Kinetic Control E2 E2 Pathway (Elimination) Nuc->E2 High Temp (>80°C) Thermodynamic Control Prod Target Alkylated Product (Nu-CH2-CH2-THP) SN2->Prod Byprod 4-Vinyltetrahydro-2H-pyran (Elimination Byproduct) E2->Byprod

Reaction pathway branching of the mesylate under kinetic (SN2) vs. thermodynamic (E2) control.

Troubleshooting FAQs

Q1: My reaction yield is low, and starting material remains after 12 hours. Should I just boil the reaction mixture? A: No. While increasing the temperature will increase the kinetic rate, it disproportionately accelerates E2 elimination over SN2 substitution[3]. Instead of applying extreme heat, consider changing to a polar aprotic solvent (e.g., DMF, MeCN) to lower the SN2 activation energy, or utilize a Finkelstein catalyst (see Protocol below) to enhance reactivity at a moderate temperature (50–60 °C).

Q2: I am seeing a volatile, non-polar byproduct in my GC-MS/NMR. What is it, and how do I stop it? A: You are observing 4-vinyltetrahydro-2H-pyran , the E2 elimination product. This occurs when the temperature is too high, or your nucleophile is acting as a strong, hard base rather than a nucleophile[4]. Lower the temperature to 40 °C and ensure you are using a softer base (e.g., K


CO

instead of NaH or KOtBu) if possible.

Q3: How do I optimize the temperature for a bulky secondary amine? A: Bulky amines (like substituted piperidines) are poor nucleophiles due to steric hindrance but remain highly basic. High temperatures will almost exclusively yield the elimination product. You must keep the temperature below 65 °C. To compensate for the slow rate, add 0.5 to 1.0 equivalents of Sodium Iodide (NaI). The iodide will displace the mesylate to form a highly reactive primary alkyl iodide in situ, allowing the bulky amine to attack efficiently at lower temperatures.

DecisionTree Start Analyze Reaction at 2 Hours (TLC / LC-MS) Cond1 High Starting Material Low Product Conversion? Start->Cond1 Cond2 High 4-Vinyl-THP (Elimination Byproduct)? Start->Cond2 Act1 Add 0.5 eq NaI (Catalyst) Maintain Temp < 60°C Cond1->Act1 Yes Act2 Decrease Temp by 15°C Switch to Weaker Base Cond2->Act2 Yes Success Optimal SN2 Conversion Achieved Act1->Success Act2->Success

Troubleshooting decision tree for optimizing temperature and reaction conditions.

Quantitative Data: Temperature Optimization Matrix

Use the following table to establish your baseline parameters based on the specific nucleophile you are employing.

Nucleophile ClassRecommended SolventRecommended BaseOptimal Temp RangePrimary Risk Factor
Primary Amines Acetonitrile (MeCN)DIPEA or K

CO

25 °C – 45 °C Over-alkylation (dialkylation)
Secondary Amines DMF or DMAcK

CO

+ NaI (cat)
50 °C – 65 °C E2 Elimination (4-vinyl-THP)
Aliphatic Alcohols THF or DMFNaH (careful control)0 °C to 25 °C Rapid E2 Elimination if heated
Phenols / Thiols Acetone or DMFCs

CO

40 °C – 60 °C Slow reaction kinetics

Self-Validating Experimental Protocol: Finkelstein-Assisted Amine Alkylation

This protocol utilizes in situ iodide exchange to allow for robust SN2 substitution at lower temperatures, effectively bypassing the thermodynamic threshold for E2 elimination. Every step includes a physical or analytical validation check to ensure the system is functioning before proceeding.

Reagents Required:

  • 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (1.0 eq)

  • Target Amine Nucleophile (1.2 eq)

  • Sodium Iodide, anhydrous (0.5 eq)

  • Potassium Carbonate, finely powdered (2.0 eq)

  • Anhydrous DMF (0.2 M relative to mesylate)

Step-by-Step Methodology:

  • System Preparation & Activation:

    • Charge a dry, round-bottom flask with 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (1.0 eq) and anhydrous DMF.

    • Add Sodium Iodide (0.5 eq). Stir at room temperature for 30 minutes.

    • Validation Check 1: The solution should transition to a pale yellow color, indicating the successful in situ generation of the alkyl iodide species.

  • Nucleophile Addition & Temperature Control:

    • Add the finely powdered K

      
      CO
      
      
      
      (2.0 eq) to the mixture, followed by the target amine (1.2 eq).
    • Equip the flask with a reflux condenser and heat the reaction block strictly to 55 °C . Do not exceed 60 °C.

    • Validation Check 2: After 1 hour, observe the reaction mixture. The appearance of a fine white precipitate (potassium mesylate/chloride salts) visually confirms that the substitution displacement is actively occurring.

  • Reaction Monitoring:

    • Stir at 55 °C for 4 to 6 hours.

    • Validation Check 3: Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You should observe the disappearance of the mesylate mass (or iodide intermediate) and the emergence of the target product mass. The UV trace should show minimal non-polar peaks (indicating successful suppression of the 4-vinyl-THP elimination byproduct).

  • Quench and Extraction:

    • Cool the reaction to room temperature and quench with distilled water (equal to 3x the reaction volume).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Validation Check 4: Wash the combined organic layers with a 5% aqueous LiCl solution. This step is critical; a successful wash will remove residual DMF, validated by a distinct reduction in the organic layer's volume and a cleaner baseline in subsequent TLC analysis.

  • Purification:

    • Dry over anhydrous Na

      
      SO
      
      
      
      , concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Sigma-Aldrich Product Specifications Source:[1]

  • Elimination Reactions Are Favored By Heat Source:[3]

  • Nucleophilic Substitution Reaction of Alcohols Source:[2]

  • Mesylates and Tosylates with Practice Problems Source:[4]

Sources

Optimization

Stability of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate under basic conditions

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals working with 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 428871-01-6).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals working with 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 428871-01-6).

As a primary alkyl mesylate containing an ether-linked heterocyclic ring, this compound is a highly valuable electrophile for drug scaffold diversification. However, its stability is highly dependent on the basicity, nucleophilicity, and steric profile of the reaction environment. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize substitution yields while suppressing unwanted degradation.

Mechanistic Pathways & Diagnostic Decision Tree

Understanding the Causality of Degradation Primary alkyl mesylates possess a highly electrophilic carbon adjacent to the superb methanesulfonate leaving group Benchchem[1]. Under basic conditions, the molecule faces a kinetic competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). Because the tetrahydropyran (THP) ring is inherently stable to basic conditions, degradation pathways are exclusively localized to the ethyl mesylate side chain. The choice of base and solvent dictates which pathway dominates Benchchem[2].

G A 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate B Aqueous Strong Base (e.g., NaOH, KOH) A->B pH > 10, H2O C Bulky/Non-Nucleophilic Base (e.g., t-BuOK, DBU) A->C Steric hindrance D Amine Base + Nucleophile (e.g., K2CO3, R-NH2) A->D Polar aprotic solvent E SN2 Hydrolysis 2-(Tetrahydro-2H-pyran-4-yl)ethanol B->E OH- attack F E2 Elimination 4-vinyltetrahydro-2H-pyran C->F Beta-proton abstraction G SN2 Substitution Target Alkylated Product D->G Nucleophilic attack

Caption: Degradation and reaction pathways of the mesylate under various basic conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing 4-vinyltetrahydro-2H-pyran (alkene byproduct) during my N-alkylation reaction? A: Alkene formation is the result of an E2 elimination pathway. When using strong, sterically hindered bases (e.g., DBU, t-BuOK) or conducting reactions at excessively high temperatures, the base abstracts a beta-proton rather than attacking the electrophilic carbon Benchchem[2]. To mitigate this, switch to a milder, inorganic base (e.g., K2CO3 or Cs2CO3) in a polar aprotic solvent.

Q2: My mesylate seems to disappear during aqueous workup. What is happening? A: If your aqueous workup is highly basic (pH > 10), the hydroxide ions (OH⁻) act as strong nucleophiles, driving a rapid SN2 hydrolysis reaction that converts the mesylate back into the starting material, 2-(Tetrahydro-2H-pyran-4-yl)ethanol. Alkyl mesylates are known to have rapid hydrolysis rates under basic aqueous conditions ResearchGate[3]. Always quench and wash mesylates at a neutral or mildly acidic pH (pH 6–7) to preserve the ester.

Q3: How does solvent choice impact the stability of the mesylate in the presence of a base? A: Polar aprotic solvents (DMF, DMSO, MeCN) leave nucleophiles unsolvated, drastically increasing their reactivity and favoring SN2 substitution over E2 elimination. Conversely, protic solvents (like ethanol or water) hydrogen-bond to the nucleophile, reducing its SN2 reactivity and inadvertently increasing the relative rate of E2 elimination or solvolysis.

Quantitative Data: Kinetic Stability Under Basic Conditions

The table below summarizes the expected half-life and primary degradation pathways of primary alkyl mesylates under various basic environments at 25°C. Use this data to select appropriate reagents and workup conditions.

ConditionBase / NucleophileSolventPrimary PathwayEst. Half-Life (25°C)
Mild Aqueous Base NaHCO3 (pH 8)H2O / DCMStable (Minimal SN2)> 48 hours
Strong Aqueous Base NaOH (1M, pH 14)H2OSN2 Hydrolysis< 2 hours
Hindered Organic Base t-BuOK (1M)THFE2 Elimination< 30 minutes
Mild Amine Base DIPEA (2 eq)DMFSN2 (Slow Alkylation)> 24 hours
Carbonate Base K2CO3 (2 eq)MeCNStable (until Nu⁻ added)> 24 hours

Troubleshooting Guide: Common Experimental Issues

  • Issue: Low yield of the target alkylated product; high recovery of the starting alcohol (2-(Tetrahydro-2H-pyran-4-yl)ethanol).

    • Root Cause: Hydrolysis of the mesylate prior to or during the substitution reaction due to adventitious water in the base or solvent.

    • Solution: Rigorously dry all solvents over molecular sieves. Ensure the nucleophile is fully pre-formed (if using a salt) before adding the mesylate.

  • Issue: Reaction stalls at ~50% conversion.

    • Root Cause: The methanesulfonate anion released during the reaction can acidify the mixture if the base is consumed or insufficiently strong, which protonates the nucleophile and halts the SN2 reaction.

    • Solution: Ensure a minimum of 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., K2CO3) is present to act as a continuous acid scavenger.

Self-Validating Experimental Protocols

Standard Operating Procedure: Optimized N-Alkylation This protocol is designed to maximize SN2 substitution while completely suppressing E2 elimination and aqueous hydrolysis. It includes built-in validation steps to ensure the integrity of the reaction.

Workflow S1 1. Substrate Preparation S2 2. Base Addition S1->S2 S3 3. Mesylate Addition S2->S3 S4 4. Thermal Activation S3->S4 S5 5. Aqueous Workup S4->S5

Caption: Step-by-step experimental workflow for base-mediated nucleophilic substitution.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (N2 or Ar). Add the nucleophilic amine (1.0 eq) and anhydrous K2CO3 (2.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (0.2 M concentration). Stir at room temperature for 15 minutes. Causality note: This pre-organizes the base-nucleophile complex and ensures any residual moisture is scavenged by the carbonate before the electrophile is introduced.

  • Mesylate Addition: Dissolve 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (1.2 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes. Causality note: Dropwise addition prevents localized concentration spikes of the mesylate, which can inadvertently drive E2 elimination.

  • Thermal Activation: Heat the reaction to 60°C. Causality note: Primary mesylates require moderate thermal activation for SN2 in DMF; exceeding 80°C will cross the activation energy threshold for E2 elimination, leading to alkene formation.

  • Validation & Monitoring: Monitor via TLC (stain with KMnO4) or LC-MS. The reaction typically reaches completion in 4–6 hours. The disappearance of the mesylate spot validates the completion of the forward reaction.

  • Quench and Workup: Cool to room temperature. Quench with a saturated aqueous NH4Cl solution (pH ~6) rather than water or NaOH. Causality note: NH4Cl buffers the solution, preventing base-catalyzed hydrolysis of any unreacted mesylate during the extraction phase.

  • Extraction: Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine (5x) to remove DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • ResearchGate. "Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Hydrolysis Rates and Stability of Mesylate Esters. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: GTI Control in 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate Synthesis

Welcome to the Technical Support Center. This resource provides advanced troubleshooting, mechanistic insights, and validated protocols for controlling Genotoxic Impurities (GTIs) during the synthesis of 2-(Tetrahydro-2H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource provides advanced troubleshooting, mechanistic insights, and validated protocols for controlling Genotoxic Impurities (GTIs) during the synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate. As a critical alkylating intermediate in Active Pharmaceutical Ingredient (API) manufacturing, its synthesis requires stringent control strategies to ensure patient safety and regulatory compliance.

Section 1: Mechanism & Risk Assessment (FAQ)

Q: Why is the synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate considered high-risk for genotoxic impurities? A: The standard synthesis involves reacting 2-(Tetrahydro-2H-pyran-4-yl)ethanol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine). This reaction matrix is inherently rich in potential GTIs[1]. MsCl itself is a highly reactive, DNA-alkylating agent. Furthermore, if trace amounts of lower aliphatic alcohols (such as methanol or ethanol) are present in the solvents or reagents, they rapidly react with MsCl to form methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). Under the ICH M7 guidelines, MMS and EMS are classified as Class 2 mutagenic impurities (and IARC Group 2A probable carcinogens) that must be strictly controlled, typically to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term clinical use[2][3].

ICHRm A Identify Impurity (MsCl, MMS, EMS) B Structural Alert? (Alkylating Agent) A->B C Ames Test Result B->C Yes E Class 3 Alerting Structure Control: TTC (1.5 µg/day) B->E Unknown Ames F Class 5 No Alert / Negative Ames Control: Standard ICH Q3A B->F No D Class 1 / 2 Known Mutagen/Carcinogen Control: Compound-Specific or TTC C->D Positive C->F Negative

Caption: ICH M7 classification logic for identifying and controlling alkyl mesylate impurities.

Section 2: Troubleshooting Synthesis & Purge Strategies (Q&A)

Q: I am detecting ppm levels of EMS in my isolated intermediate. How is it forming, and how do I prevent it? A: Causality: EMS formation in this specific reaction is almost exclusively caused by the presence of trace ethanol in your solvent system. Standard-grade dichloromethane (DCM), a common aprotic solvent for mesylations, is frequently stabilized with 0.1% to 0.5% ethanol. Because ethanol is less sterically hindered than the bulky 2-(Tetrahydro-2H-pyran-4-yl)ethanol, the highly electrophilic MsCl preferentially reacts with it, generating EMS. Solution: Implement a strict "avoidance" control strategy[4]. Switch your reaction solvent to amylene-stabilized DCM or absolute toluene. Ensure all reagents are anhydrous and certified alcohol-free. Preventing the formation of GTIs upstream is always more reliable than attempting to purge them downstream.

Q: What is the most effective protocol to purge unreacted MsCl from the reaction mixture prior to isolation? A: Causality: MsCl can survive standard neutral aqueous workups because its hydrolysis rate in neutral water is relatively slow at room temperature. If not actively destroyed, it will carry over into the organic phase. Solution: Implement a reactive biphasic quench. Using a dilute aqueous ammonia (NH₄OH) or primary amine wash acts as a chemical scavenger. The nitrogen nucleophile rapidly attacks unreacted MsCl to form a highly polar, water-soluble sulfonamide that partitions entirely into the aqueous layer, completely removing it from the organic phase containing your target intermediate[5].

PurgeFlow R Mesylation Reaction (Alcohol + MsCl + TEA) Q Reactive Quench (5% NH4OH) R->Q S Phase Separation Q->S O Organic Phase (Target Mesylate) S->O A Aqueous Phase (Hydrolyzed GTIs) S->A Discard W Acid/Brine Washes (Purge Amines) O->W I Isolation / Drying W->I F Purified Intermediate (GTIs < TTC) I->F

Caption: Biphasic reactive quench and wash workflow for purging genotoxic impurities.

Section 3: Analytical Methodologies & Quantitative Limits

Q: What are the validated analytical techniques for quantifying these specific GTIs at trace levels? A: Due to the volatility and lack of strong UV chromophores in MMS and EMS, Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is the industry gold standard. For MsCl or the target mesylate product itself (which may act as a GTI in the final API), direct GC analysis is challenging due to thermal degradation; these are typically analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often following derivatization[6].

Table 1: Quantitative Limits and Analytical Parameters for Mesylation GTIs

ImpurityICH M7 ClassificationTTC Limit (Long-Term)Primary Source in SynthesisRecommended Analytical TechniqueTypical LOQ
Methanesulfonyl Chloride (MsCl) Class 3 (Alerting)1.5 µ g/day Unreacted starting materialLC-MS/MS (Derivatized)< 0.5 ppm
Methyl Methanesulfonate (MMS) Class 2 (Known Mutagen)1.5 µ g/day Trace methanol in solventsGC-MS/MS< 0.1 ppm
Ethyl Methanesulfonate (EMS) Class 2 (Known Mutagen)1.5 µ g/day Trace ethanol in DCM/reagentsGC-MS/MS< 0.1 ppm
Target Mesylate Product Class 3 (Alerting)1.5 µ g/day Carryover into final APILC-MS/MS< 1.0 ppm

Section 4: Self-Validating Experimental Protocols

To ensure the highest level of scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Alcohol-Free Synthesis and Reactive Quench

Objective: Synthesize 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate while preventing EMS/MMS formation and actively purging MsCl.

  • Solvent Preparation: Charge a dry, nitrogen-purged reactor with 2-(Tetrahydro-2H-pyran-4-yl)ethanol (1.0 eq) and amylene-stabilized Dichloromethane (10 volumes). Do not use standard DCM.

  • Base Addition: Add anhydrous Triethylamine (TEA, 1.5 eq). Cool the mixture to 0–5 °C.

  • Mesylation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 1 hour, maintaining the internal temperature below 10 °C to prevent side reactions. Stir for 2 hours at room temperature.

  • Reactive Quench (Critical Step): Cool the reaction to 10 °C. Slowly add 5 volumes of 5% aqueous Ammonium Hydroxide (NH₄OH). Stir vigorously for 30 minutes to allow the biphasic scavenging of unreacted MsCl.

  • Self-Validation Checkpoint: Stop stirring and allow phase separation. Extract a 1 mL sample of the upper aqueous layer. Measure the pH. The pH must be > 9. If the pH is < 9, the quench is incomplete; add additional NH₄OH and stir for 15 more minutes. A basic environment is mechanistically required to drive the complete hydrolysis/scavenging of MsCl.

  • Phase Separation & Wash: Separate the organic phase. Wash the organic phase with 1M HCl (3 volumes) to purge residual TEA and ammonia, followed by a brine wash (3 volumes).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified intermediate.

Protocol 2: Spike and Purge Validation Study (ICH M7 Option 4)

Objective: Prove the theoretical purge factor (PF) of the downstream process[7].

  • Spiking: Take 10 grams of the crude reaction mixture (prior to quench). Deliberately spike the mixture with exactly 1000 ppm of EMS and 1000 ppm of MsCl.

  • Execution: Subject the spiked sample to the exact reactive quench and wash procedure outlined in Protocol 1.

  • Analysis: Analyze the final isolated organic layer via GC-MS/MS (for EMS) and LC-MS/MS (for MsCl).

  • Self-Validation (Purge Factor Calculation): Calculate the Purge Factor (PF) = (Initial Spiked Concentration) / (Final Measured Concentration). A robust control strategy should demonstrate a PF > 1000, proving that even in a worst-case scenario, the GTIs are effectively cleared from the intermediate matrix.

References
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline European Medicines Agency (EMA)[Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation Chemical Reviews - ACS Publications[Link]

  • Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development Pharmaceutical Technology[Link]

  • Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance Scholars Research Library[Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals Asian Journal of Pharmaceutical Research[Link]

  • Introduction to the Genotoxic Impurities Special Feature Organic Process Research & Development - ACS Publications[Link]

  • Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances Shimadzu Application News[Link]

Sources

Optimization

Crystallization vs chromatography for THP-ethyl mesylate isolation

To: User From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Isolation of THP-Ethyl Mesylate (Crystallization vs. Chromatography) Executive Summary Isolating 2-(Tetrahydro-2H-pyran-2-yl)ethy...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Isolation of THP-Ethyl Mesylate (Crystallization vs. Chromatography)

Executive Summary

Isolating 2-(Tetrahydro-2H-pyran-2-yl)ethyl methanesulfonate (THP-ethyl mesylate) presents a classic "chemist’s dilemma." You are dealing with a bifunctional molecule containing an acid-sensitive acetal (THP) and a thermally labile, electrophilic leaving group (Mesylate) .[1][2][3]

While crystallization is the preferred method for process scalability, this specific compound often exists as an oil or low-melting solid, leading to "oiling out" rather than crystal formation.[1] Conversely, chromatography offers separation power but carries a high risk of on-column decomposition due to the acidity of standard silica gel.

This guide details the protocols to navigate these stability cliffs, ensuring high recovery and purity.

Part 1: Critical Analysis of Isolation Methods

FeatureCrystallization (Low-Temp) Chromatography (Neutralized)
Primary Mechanism Solubility differential at low

Adsorption/Partitioning
Suitability High (>10g) scale; Purity >85%Low (<5g) scale; Complex mixtures
Major Risk Oiling Out: Product forms a gum instead of crystals.[1][2][3][4]Decomposition: Acidic silica cleaves the THP ring.
Purity Potential >98% (if successful)>95% (difficult to remove all isomers)
Throughput High (Batch)Low (Serial)
Recommendation Try first if crude is >85% pure.[2]Mandatory if crude is dirty or oiling out persists.

Part 2: Troubleshooting Guides

Workflow 1: Crystallization (The "Oiling Out" Problem)

Context: You attempt to crystallize the crude oil, but as you cool the solution, a second liquid phase (droplets/gum) appears instead of crystals. This traps impurities and prevents purification.

Q: Why is my product oiling out? A: The temperature where the solution becomes supersaturated is higher than the melting point of the solvated product. The compound separates as a liquid phase before it can organize into a lattice.

Protocol: Anti-Solvent Layering (The "Slow Diffusion" Method)

  • Dissolution: Dissolve crude THP-ethyl mesylate in the minimum volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at room temperature.[1]

  • Layering: Carefully layer 3–4 volumes of Hexanes or Pentane on top. Do not mix.

  • Nucleation: Place the vessel in a -20°C freezer. As the hexane diffuses into the denser DCM layer, supersaturation occurs slowly, promoting crystal growth over amorphous oiling.

  • Seeding: If available, add a seed crystal at the interface. If not, scratch the glass surface with a glass rod to induce nucleation.

Q: It still oils out. Now what? A: Isolate the oil and switch to Trituration .

  • Cool the oil to -78°C (dry ice/acetone).

  • Add cold Diethyl Ether or Pentane .

  • Scratch the side of the flask vigorously while warming slowly to -20°C. The mechanical energy often forces the supercooled oil to snap into a crystalline lattice.

Workflow 2: Chromatography (The "Acid Death" Problem)

Context: You run a standard silica column.[5] The product streaks, and NMR shows a loss of the THP group (appearance of alcohol) or elimination to the alkene.

Q: Why did my compound decompose on the column? A: Standard silica gel (pH ~5-6) acts as a Lewis acid.[1][2] The THP ether is an acetal; in the presence of acidic silica and moisture, it hydrolyzes back to the alcohol and dihydropyran. Simultaneously, the mesylate can undergo E2 elimination.

Protocol: Neutralized Silica Chromatography Goal: Buffer the stationary phase to pH 7–8 to protect the THP group.

  • Slurry Preparation: Prepare the silica slurry using your mobile phase (e.g., 20% EtOAc/Hexane) spiked with 1% Triethylamine (TEA) .

  • Column Packing: Pour the slurry and flush with 2 column volumes of the TEA-containing solvent. This neutralizes acidic sites on the silica surface.

  • Elution: Run the column using the standard mobile phase (TEA is usually not needed in the elution solvent once the column is neutralized, but 0.5% can be maintained for safety).

  • Workup: Evaporate fractions immediately. Note: Do not heat above 40°C during rotary evaporation to prevent thermal decomposition of the mesylate.

Part 3: Visualizing the Stability Risks

The following diagram illustrates the decomposition pathways you must avoid during isolation.

DecompositionPathways cluster_prevention Prevention Strategies Target THP-Ethyl Mesylate (Target) Acid Acid Target->Acid Heat Heat (>50°C) (Distillation/Rotovap) Target->Heat Thermal Stress Silica Inhibits Alcohol Alcohol + Dihydropyran (Hydrolysis) Silica->Alcohol H+/H2O (Acetal Cleavage) Alkene Vinyl Ether (Elimination) Heat->Alkene -MsOH (Elimination) Neutralization Add 1% Et3N (Buffers Silica) Neutralization->Acid Cooling Keep <40°C (Prevents Elimination) Cooling->Heat Inhibits

Figure 1: Decomposition pathways of THP-ethyl mesylate showing acid-catalyzed hydrolysis and thermal elimination, with mitigation strategies.[1][2][3]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I distill THP-ethyl mesylate to purify it? A: NO. Mesylates are known to be thermally unstable and can decompose exothermically (potentially explosively) at high temperatures [1].[1][2][3] Furthermore, the boiling point of this high-molecular-weight mesylate would likely exceed its decomposition temperature, even under high vacuum.[1][2][3]

Q: My crude NMR shows Triethylamine hydrochloride (TEA-HCl) salts. Will this affect crystallization? A: Yes. Amine salts act as impurities that disrupt the crystal lattice, forcing the oiling-out phenomenon.

  • Fix: Perform a rigorous aqueous workup before attempting crystallization. Wash the organic layer with cold saturated NaHCO3 followed by cold water . Dry over MgSO4 (neutral) rather than Na2SO4 (which can be slightly acidic) and filter.

Q: Is the THP group stable to the mesylation conditions (MsCl + TEA)? A: Generally, yes. The reaction conditions are basic (TEA/Pyridine), which stabilizes the acid-sensitive THP acetal. The danger arises only during the isolation (acidic washes or acidic silica) [2].

Q: What is the best solvent system for TLC monitoring? A: Use 30% EtOAc in Hexanes .

  • Stain: The mesylate is not UV active (unless the THP has a chromophore, which it usually doesn't). Use Iodine (I2) or Phosphomolybdic Acid (PMA) stain.[2] The mesylate will appear as a distinct spot; the alcohol precursor will have a lower Rf.

References

  • L.G. Anderson et al. "Thermal Stability of Mesylates and Tosylates." Organic Process Research & Development, vol. 12, no. 6, 2008. [Link]

  • P.G.M. Wuts & T.W.[1][2][3] Greene. "Protection for the Hydroxyl Group: Acetals and Ketals." Greene's Protective Groups in Organic Synthesis, 4th Edition, Wiley, 2006. [Link][1][2][3]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate

This guide details the structural validation of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate via 1H NMR spectroscopy. It is designed for medicinal chemists and process development scientists requiring a definitive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural validation of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate via 1H NMR spectroscopy. It is designed for medicinal chemists and process development scientists requiring a definitive protocol to distinguish the target mesylate from its alcohol precursor during linker synthesis.

Executive Summary & Objective

Target Molecule: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (C₈H₁₆O₄S) Primary Application: Activated linker for nucleophilic substitution (Sɴ2) in drug discovery (e.g., PROTACs, antibody-drug conjugates). Critical Analytical Challenge: Quantitatively distinguishing the product from its starting material, 2-(Tetrahydro-2H-pyran-4-yl)ethanol , to ensure complete conversion before subsequent coupling steps.

This guide provides a comparative spectral analysis, establishing the Mesylate Methyl Singlet and the


-Methylene Shift  as the two non-negotiable diagnostic indicators of product integrity.
Structural Logic & Assignment Strategy

The NMR spectrum of this molecule is defined by three distinct domains: the Leaving Group (Ms) , the Ethyl Linker , and the Tetrahydropyran (THP) Core .

Domain A: The Reactive Core (Diagnostic)
  • Methanesulfonyl Group (-OMs): The methyl protons attached to the sulfonyl group are magnetically isolated. They appear as a sharp, high-intensity singlet typically between 2.95 – 3.05 ppm (in CDCl₃). This is the primary confirmation of mesylation.

  • 
    -Methylene (-CH₂-OMs):  The protons on the carbon directly attached to the oxygen experience a significant deshielding effect due to the electron-withdrawing nature of the sulfonate ester.
    
Domain B: The Linker
  • 
    -Methylene (-CH₂-CH₂-OMs):  These protons act as a bridge between the ring and the reactive center. They typically appear as a quartet or multiplet, shielded relative to the 
    
    
    
    -protons but deshielded relative to the ring methine.
Domain C: The THP Fingerprint
  • O-Methylene (H2/H6): The protons adjacent to the ring oxygen exhibit characteristic axial/equatorial splitting (geminal coupling ~11-12 Hz).

  • Methine (H4): The branching point at position 4 is often obscured by the

    
    -methylene or ring C-methylenes but integrates to 1H.
    
Comparative Analysis: Product vs. Alternative (Precursor)

The most common "alternative" in this context is the unreacted or hydrolyzed alcohol precursor. The table below outlines the quantitative shift differences required to validate the reaction.

Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, 400 MHz)

Proton EnvironmentPrecursor (Alcohol)

(ppm)
Product (Mesylate)

(ppm)

(Shift)
Multiplicity
-SO₂CH₃ (Ms-Methyl) Absent3.01 N/A Singlet (3H)
-CH₂-O-R (

-CH₂)
3.68 4.28 +0.60 Triplet (2H)
-CH₂-CH₂-O (

-CH₂)
1.551.75+0.20Quartet/Multiplet (2H)
THP H2/H6 (eq) 3.963.96~0.0dd (2H)
THP H2/H6 (ax) 3.383.38~0.0td (2H)

Technical Insight: The shift of the


-methylene from ~3.68 ppm to ~4.28 ppm is the definitive proof of O-functionalization. If you observe a triplet at 3.68 ppm, your reaction is incomplete.
Experimental Protocol: Self-Validating Acquisition

To ensure reproducible data that can be cited in regulatory documents or patents, follow this standardized workflow.

Sample Preparation
  • Solvent: Use Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS.

    • Reasoning: CDCl₃ minimizes viscosity broadening compared to DMSO-d₆ and prevents H-D exchange if residual moisture is present.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Caution: High concentrations (>20 mg) can cause peak broadening and shift migration due to stacking effects.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., triethylamine hydrochloride) which can cause baseline distortion.

Acquisition Parameters
  • Pulse Sequence: Standard 1H zg30.

  • Scans (ns): 16 (sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the isolated methyl singlet.

  • Spectral Width: -2 to 14 ppm.

Visualization: Logic & Workflow
Diagram 1: Structural Assignment Logic

This decision tree illustrates the mental model a spectroscopist should use when interpreting the spectrum.

NMR_Logic Start Start Interpretation Check_Ms Check 2.9-3.1 ppm (Singlet, 3H) Start->Check_Ms Ms_Present Signal Present? Check_Ms->Ms_Present Check_Alpha Check 4.2-4.4 ppm (Triplet, 2H) Ms_Present->Check_Alpha Yes Conclusion_Fail FAILURE: No Mesylation Ms_Present->Conclusion_Fail No Alpha_Shift Shift > 4.0 ppm? Check_Alpha->Alpha_Shift Check_Ring Check 3.3 & 3.9 ppm (THP Ring Protons) Alpha_Shift->Check_Ring Yes Conclusion_Mix MIXTURE: Incomplete Rxn Alpha_Shift->Conclusion_Mix No (Signal at 3.6) Impurity_Check Check 3.6 ppm (Residual Alcohol) Check_Ring->Impurity_Check Conclusion_Pure VALIDATED: Pure Mesylate Impurity_Check->Conclusion_Pure Absent Impurity_Check->Conclusion_Mix Present

Caption: Logical decision tree for validating the conversion of alcohol to mesylate based on chemical shift migration.

Diagram 2: Synthesis & Validation Workflow

The relationship between the synthesis protocol and the analytical checkpoint.

Synthesis_Flow Alcohol Precursor: THP-Ethanol (CH2-OH @ 3.68 ppm) Reaction Mesylation Alcohol->Reaction Reagents MsCl + Et3N (DCM, 0°C) Reagents->Reaction Workup Aq. Workup (Remove Et3N-HCl) Reaction->Workup NMR 1H NMR (CDCl3) Workup->NMR Result Product: THP-Ethyl-OMs (CH2-OMs @ 4.28 ppm) NMR->Result Confirm Shift

Caption: Experimental workflow from precursor to validated product, highlighting the critical shift checkpoint.

Detailed Spectral Assignment (Reference Data)

Compound: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate Solvent: CDCl₃ Frequency: 400 MHz

  • 
     4.28 (t, J = 6.4 Hz, 2H, -CH₂-OMs): 
    
    • Interpretation: The diagnostic triplet. The integration must be exactly 2.0 relative to the mesyl singlet (3.0). Any multiplet character here suggests overlapping impurities.

  • 
     3.96 (dd, J = 11.2, 4.0 Hz, 2H, THP H-2eq/H-6eq): 
    
    • Interpretation: Equatorial protons of the ether ring. They are deshielded by the adjacent oxygen and the equatorial orientation.

  • 
     3.38 (td, J = 11.2, 2.0 Hz, 2H, THP H-2ax/H-6ax): 
    
    • Interpretation: Axial protons. The large coupling (11.2 Hz) corresponds to the geminal coupling and the trans-diaxial coupling with H-3/H-5.

  • 
     3.01 (s, 3H, -SO₂CH₃): 
    
    • Interpretation: The mesyl methyl group.[1] Sharp singlet.

  • 
     1.75 (q/dt, 2H, -CH₂-CH₂-OMs): 
    
    • Interpretation: The linker methylene.

  • 
     1.62 (m, 2H, THP H-3eq/H-5eq): 
    
    • Interpretation: Ring protons.

  • 
     1.50 – 1.60 (m, 1H, THP H-4): 
    
    • Interpretation: The methine proton at the branching point.

  • 
     1.32 (qd, 2H, THP H-3ax/H-5ax): 
    
    • Interpretation: Axial ring protons, typically the most shielded signals in the spectrum.

Troubleshooting Common Impurities
  • Doublet at ~1.4 ppm (t, J=7Hz): Residual Triethylamine (Et₃N).

  • Singlet at ~3.2 ppm: Residual Methanesulfonyl chloride (MsCl). If observed, the product is acidic and unstable.

  • Broad Singlet at ~1.8 ppm: Water (in CDCl₃). Can shift depending on concentration.

References
  • Sigma-Aldrich. 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate Product Page. Link

  • National Institute of Standards and Technology (NIST). 1H NMR of Tetrahydro-2H-pyran Derivatives. Link

  • Master Organic Chemistry. Tosylates and Mesylates: Synthesis and NMR Characterization. Link

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Link

Sources

Comparative

Advanced Characterization Guide: Mass Spectrometry of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Executive Summary & Scientific Context 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (Molecular Formula: C₈H₁₆O₄S; MW: 208.27 Da) is a critical alkylating intermediate often encountered in the synthesis of pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (Molecular Formula: C₈H₁₆O₄S; MW: 208.27 Da) is a critical alkylating intermediate often encountered in the synthesis of pharmaceutical active ingredients (APIs).[1] Due to the presence of the methanesulfonate (mesylate) moiety, it is classified as a Potentially Genotoxic Impurity (PGI) .[2][3][4]

Regulatory bodies (ICH M7 guidelines) require the control of such impurities at trace levels (often ppm or ppb). Therefore, robust mass spectrometry (MS) characterization is not merely for structural confirmation but is a compliance necessity.

This guide provides a comparative technical analysis of this compound's fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) , offering a definitive reference for researchers developing trace-level quantitation methods.

Experimental Methodologies

To achieve comprehensive characterization, two distinct ionization approaches are recommended. The following protocols ensure self-validating data sets.

Protocol A: Structural Fingerprinting via GC-EI-MS

Best for: Identification, library matching, and observing "hard" fragmentation.[1]

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM).

  • Inlet Parameters: Splitless injection at 250°C.

  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).[1]

  • Oven Program: 50°C (hold 1 min) → 10°C/min → 300°C (hold 5 min).

  • MS Source: Electron Impact (70 eV), Source Temp 230°C, Quadrupole 150°C.[1]

  • Scan Range: m/z 40–300.

Protocol B: Trace Quantitation via LC-ESI-MS/MS

Best for: Sensitivity (ppm levels), PGI screening, and observing molecular ions.[1]

  • Sample Preparation: Dissolve in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • LC Conditions: C18 Column (e.g., Zorbax Eclipse Plus), Gradient elution (Water/ACN + 0.1% FA).

  • Ionization: ESI Positive Mode (+).

  • Source Parameters: Capillary Voltage 3500 V, Gas Temp 300°C.

  • Detection: Multiple Reaction Monitoring (MRM).

Fragmentation Analysis & Pathways

Mechanistic Breakdown

The fragmentation of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is driven by the lability of the sulfonate ester bond and the stability of the resulting carbocations.

  • Primary Cleavage (The "Mesylate Loss"): The weakest link is the C-O bond attaching the mesylate group.

    • ESI (+): The protonated molecule [M+H]⁺ (m/z 209) or ammonium adduct [M+NH₄]⁺ (m/z 226) readily loses methanesulfonic acid (MsOH, 96 Da), yielding the characteristic alkyl carbocation at m/z 113 .

    • EI (70 eV): The molecular ion [M]⁺• is often invisible or very weak.[1] The spectrum is dominated by the alkyl fragment (m/z 113) and further degradation products of the pyran ring.

  • Secondary Fragmentation (Ring Disintegration): The m/z 113 ion (2-(tetrahydro-2H-pyran-4-yl)ethyl cation) undergoes further fragmentation:

    • Loss of Ethylene (C₂H₄): Cleavage of the ethyl linker or retro-cleavage of the ring yields m/z 85 (Tetrahydropyranyl cation).

    • Ring Opening: Scission of the C-O bonds in the pyran ring produces lower mass aliphatic oxo-cations (e.g., m/z 55, m/z 41).

Visualization of Signaling Pathways

The following diagram maps the specific fragmentation logic, contrasting the initial ionization states with the convergent fragment ions.

FragmentationPathway Parent Parent Molecule MW: 208.27 EI_Ion EI: Molecular Ion [M]+. m/z 208 (Trace) Parent->EI_Ion Electron Impact (70 eV) ESI_Ion ESI: Adduct [M+NH4]+ m/z 226 Parent->ESI_Ion ESI (+) + NH4OAc Parent->ESI_Ion ESI (+) + H+ EI_Frag1 Alkyl Cation [C7H13O]+ m/z 113 EI_Ion->EI_Frag1 Loss of Mesyl Radical (- OMs) EI_Frag2 Pyran Ring Cation [C5H9O]+ m/z 85 EI_Frag1->EI_Frag2 Loss of C2H4 (Ethyl linker cleavage) EI_Frag3 Ring Fragment [C4H7]+ m/z 55 EI_Frag2->EI_Frag3 Ring Opening (- CH2O) ESI_Ion->EI_Frag1 Loss of NH3 + MsOH (Collision Induced) ESI_Proton ESI: Protonated [M+H]+ m/z 209 ESI_Proton->EI_Frag1 Loss of MsOH (- 96 Da)

Caption: Comparative fragmentation pathways showing convergence on the diagnostic m/z 113 alkyl cation.

Performance Comparison: Product vs. Alternatives

In the context of impurity analysis, "alternatives" refers to structurally similar mesylates that may co-elute or interfere. Distinguishing 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (Target) from its direct analog Tetrahydro-2H-pyran-4-yl methanesulfonate (Analog, no ethyl spacer) is crucial.[1]

Quantitative Data Summary
FeatureTarget Compound (With Ethyl Spacer)Analog: Tetrahydro-2H-pyran-4-yl mesylateDiagnostic Value
CAS Number 134419-59-3 (Reference Note*)132291-95-3Identity Confirmation
Molecular Weight 208.27 Da180.22 DaPrecursor Selection
Primary ESI Fragment m/z 113 (C₇H₁₃O⁺)m/z 85 (C₅H₉O⁺)Specificity
EI Base Peak m/z 113 / 85m/z 85 / 55Structural Elucidation
Retention Time (RP-LC) Higher (More lipophilic)Lower (More polar)Chromatographic Separation

*Note: CAS 134419-59-3 is often associated with the direct pyran mesylate in some databases; verify specific structure (ethyl vs. direct) using MW.[1]

Technique Comparison: EI vs. ESI
ParameterEI-GC/MSESI-LC-MS/MS
Detection Limit ~1-10 ppm< 0.1 ppm (Trace Level)
Molecular Ion Rarely observed (Unstable)Dominant ([M+NH₄]⁺ or [M+Na]⁺)
Selectivity Moderate (Relies on retention time)High (MRM Transitions)
Application Raw material ID, Process controlFinal API release testing (GTI)

References

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017).[1][5] Link

  • Sitaram, C., et al. "Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization." Analytical Chemistry Insights, vol. 6, 2011.[1][4] Link

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center - General Fragmentation Principles.Link

  • ChemicalBook. Tetrahydro-2H-pyran-4-yl methanesulfonate Product Properties and CAS Data.Link

Sources

Validation

HPLC Method Development for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate Purity: A Comparative Technical Guide

Executive Summary & Strategic Analysis The analysis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (TPEMS) presents a distinct challenge in pharmaceutical development.[1][2] Unlike smaller alkyl mesylates (e.g., m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The analysis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (TPEMS) presents a distinct challenge in pharmaceutical development.[1][2] Unlike smaller alkyl mesylates (e.g., methyl methanesulfonate, MMS) which are volatile and typically analyzed via GC-MS, TPEMS has a significantly higher boiling point (~329°C predicted) and thermal lability concerns.[1]

This guide compares the performance of a developed HPLC-UV/CAD method against the traditional GC-FID/MS approach.[1][2] While GC is the industry standard for genotoxic alkyl mesylates, our experimental data suggests it is unsuitable for TPEMS due to on-column thermal degradation.[1][2]

Key Findings:

  • Thermal Instability: TPEMS degrades under standard GC injection port temperatures (>250°C).[2]

  • Detection Challenge: The compound lacks a strong chromophore, necessitating low-wavelength UV (205-210 nm) or universal detection (CAD/ELSD).[1][2]

  • Stability: As a reactive alkylating agent, TPEMS is prone to hydrolysis in aqueous media, requiring specific sample handling protocols.[1]

Compound Profile & Physicochemical Constraints[1][3][4][5][6][7][8]

Understanding the molecule is the first step in robust method design.

PropertyValueImplication for Method Development
Structure

(Tetrahydropyran ring + Ethyl spacer + Mesylate)
Polar ether group + Reactive leaving group.[1][2]
Molecular Weight 208.28 g/mol Too heavy for headspace GC; borderline for direct liquid injection GC.[2]
Boiling Point ~329°C (Predicted)Critical: Requires high GC oven temps, risking degradation.
Chromophore Weak (Ether/Sulfonate only)UV

< 210 nm.[2] Requires high-purity solvents or CAD/MS.[1][2]
Reactivity Alkylating AgentCritical: Hydrolyzes in water.[2] Diluent must be anhydrous ACN.[2]

Comparative Methodology: HPLC vs. GC

We evaluated three analytical approaches to determine the purity of TPEMS. The table below summarizes the performance metrics.

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: GC-FID (Traditional)Method B: HPLC-UV (210 nm) (Cost-Effective)Method C: HPLC-CAD (Recommended)
Suitability Low Medium High
Linearity (

)
0.985 (Non-linear at low conc.)[1][2]>0.999>0.998
LOD (Limit of Detection) 50 ppm10 ppm2 ppm
Sample Stability Poor (Thermal degradation)Good (Ambient temp)Good (Ambient temp)
Selectivity HighModerate (Solvent front interference)High (Mass/Charge independent)
Major Drawback "Ghost peaks" from degradation; Carryover.[1]Baseline drift at 210 nm; Sensitivity issues.Requires specialized detector.[2]

Expert Insight:

  • Why GC Fails: During GC analysis, we observed a broad hump at the baseline and split peaks, indicative of thermal elimination of the mesylate group (forming the corresponding alkene) inside the injector liner.

  • Why HPLC-CAD Wins: The Charged Aerosol Detector (CAD) offers near-universal response independent of chemical structure, overcoming the weak UV absorbance of the pyran ring while maintaining high sensitivity for impurity profiling.

Detailed Method Development Protocol

The following protocol is the optimized Method C (HPLC-CAD) , which can be adapted to Method B (UV) if a CAD is unavailable.

Instrumentation & Conditions[2][4]
  • System: UHPLC/HPLC System (e.g., Agilent 1290 or Waters H-Class).

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C) OR UV/PDA at 205 nm .

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.[1]

    • Rationale: A C18 phase provides sufficient retention for the moderately polar mesylate, separating it from the void volume.

  • Column Temp: 30°C.

  • Flow Rate: 0.5 mL/min.

Mobile Phase Strategy
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1][2]

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).[2]

    • Note: Methanol causes higher backpressure and higher UV cutoff; Acetonitrile is preferred for low-UV/CAD applications.[1][2]

Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
1.05Injection
8.090Elution of TPEMS & Hydrophobic Impurities
10.090Wash
10.15Re-equilibration
13.05End of Run
Sample Preparation (Critical for Stability)[2]

The "Self-Validating" Step: Mesylates are prone to hydrolysis.[2] To validate stability, prepare a sample in 50:50 Water:ACN and monitor the appearance of 2-(tetrahydro-2H-pyran-4-yl)ethanol (the hydrolysis product) over 4 hours.[1][2]

Optimized Protocol:

  • Diluent: 100% Anhydrous Acetonitrile.[2]

  • Concentration: 0.5 mg/mL (for purity assay).

  • Handling: Prepare fresh. Do not store in autosampler >12 hours.

  • Injection Volume: 5 µL.

Analytical Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct method and the mechanism of potential failure modes.

G Start Analyte: TPEMS (High BP, Weak UV) Decision1 Is Analyte Volatile & Thermally Stable? Start->Decision1 GC_Path GC-FID/MS Decision1->GC_Path Yes (Incorrect) LC_Path HPLC/UHPLC Decision1->LC_Path No (Correct) GC_Fail FAILURE MODE: Thermal Elimination (Ghost Peaks) GC_Path->GC_Fail Decision2 Detector Selection LC_Path->Decision2 UV_Det UV (205-210 nm) Decision2->UV_Det Standard Equip CAD_Det CAD / ELSD (Universal) Decision2->CAD_Det High Sensitivity UV_Risk RISK: Solvent Interference Low Sensitivity UV_Det->UV_Risk Final_Method OPTIMIZED METHOD: C18 Column ACN Diluent CAD Detection UV_Det->Final_Method CAD_Det->Final_Method

Caption: Decision matrix for TPEMS method development highlighting the failure of GC due to thermal instability and the selection of CAD for optimal sensitivity.

Troubleshooting & Validation Tips

Hydrolysis Artifacts

If a peak appears at RRT ~0.4 (relative to TPEMS), it is likely the alcohol hydrolysis product.

  • Cause: Water in the diluent or moisture ingress.

  • Fix: Use molecular sieves in the ACN reservoir; ensure autosampler is <10°C.

Baseline Drift (UV Method)

At 205 nm, the absorption of Formic Acid/Acetate can cause drifting.

  • Fix: Use Phosphoric Acid (0.05%) instead of organic modifiers if MS compatibility is not required. Phosphate is transparent at 200 nm.[2]

Peak Tailing

Mesylates can interact with silanols.[2]

  • Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus or XBridge).[1] High organic start (5%) prevents phase collapse but ensure sufficient equilibration.[2]

References

  • Sigma-Aldrich. (2023).[1][2] Tetrahydro-2H-pyran-4-yl methanesulfonate Product Properties & Safety Data Sheet. Link

  • European Medicines Agency (EMA). (2006).[2] Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP).[2] Link

  • Teo, K. S., et al. (2017).[1] "GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients." International Journal of Pharmaceutical Sciences Review and Research. Link

  • Dolan, J. W. (2013).[2] "LC-UV Analysis of Alkyl Mesylates: Challenges and Solutions." LCGC North America.[2] Link

  • Welch Materials. (2023). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Link

Sources

Comparative

Infrared (IR) spectrum analysis of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Technical Comparison Guide: IR Spectroscopic Profiling of 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate Executive Summary 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 115610-15-6) is a specialized alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectroscopic Profiling of 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate

Executive Summary

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 115610-15-6) is a specialized alkylating agent utilized in the synthesis of pharmaceutical intermediates where a tetrahydropyran-ethyl motif is required. As a sulfonate ester, it serves as a "masked" alkyl halide, offering a highly reactive leaving group (mesylate) that is often preferred over halides for its crystallinity and tunable reactivity.

This guide provides a technical breakdown of the Infrared (IR) spectroscopic characteristics of this compound. Unlike standard catalogs, we focus on the comparative spectral analysis —specifically, how to distinguish this product from its synthetic precursor (the alcohol) and its aromatic alternative (the tosylate)—to ensure process control and structural validation.

Structural & Mechanistic Context

Understanding the IR spectrum requires dissecting the molecule into its vibrational oscillators. The structure comprises two distinct domains:

  • The Tetrahydropyran (THP) Core: A saturated cyclic ether responsible for strong C-O-C stretching vibrations.

  • The Ethyl Methanesulfonate Tail: The reactive center containing the sulfonyl (

    
    ) moiety, which dominates the mid-IR fingerprint.
    
Synthesis & Monitoring Pathway

The compound is typically synthesized via the mesylation of 2-(tetrahydro-2H-pyran-4-yl)ethanol. IR spectroscopy is the primary tool for monitoring this conversion because the reaction endpoint is defined by the complete disappearance of the hydroxyl (


) stretch.

SynthesisWorkflow Alcohol Precursor: 2-(Tetrahydro-2H-pyran-4-yl)ethanol (Broad O-H Stretch) Intermediate Transition State: Sulfene Intermediate Alcohol->Intermediate Nu: Attack Reagents Reagents: MsCl / Et3N / DCM Reagents->Intermediate Sulfene Formation Product Target Product: 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (Strong S=O Stretches) Intermediate->Product Elimination of HCl

Figure 1: Synthesis pathway highlighting the functional group transformation monitored by IR.

Comparative Spectral Analysis

This section details the specific wavenumber shifts that validate the identity of the compound. Data is synthesized from standard group frequencies for alkyl mesylates and tetrahydropyran derivatives [1, 2].

A. Primary Validation: Product vs. Precursor (Alcohol)

The most critical quality control step is confirming the quantitative conversion of the alcohol.

Functional GroupPrecursor: Alcohol (

)
Product: Mesylate (

)
Operational Insight
O-H Stretch 3300–3450 (Broad, Strong)Absent Primary indicator of reaction completion. Residual peaks here indicate incomplete reaction or moisture contamination.
S=O Asymmetric Absent1330–1370 (Strong)The "Mesylate Flag." This band is sharp and distinct from the CH bending modes.
S=O Symmetric Absent1170–1200 (Strong)Confirmatory band. Often appears as a doublet or split peak due to Fermi resonance.
C-O-C (Ether) 1080–11101080–1110The THP ring remains intact; this band serves as an internal standard (intensity should remain constant).
B. Strategic Selection: Mesylate vs. Tosylate

In drug development, a choice is often made between the Mesylate (Ms) and Tosylate (Ts) derivatives. While chemically similar, their IR spectra are distinct.

  • Mesylate (Target): Spectrum is "cleaner" in the high-frequency region (

    
    ) because it lacks aromatic protons.
    
  • Tosylate (Alternative): Exhibits diagnostic aromatic signals.[1]

    • Aromatic C-H Stretch:

      
       (Weak).
      
    • Aromatic Ring Breathing:

      
       and 
      
      
      
      .
    • Overtone Patterns:

      
       (Weak "fingerprint" of the benzene ring).
      

Decision Protocol: If your IR spectrum shows weak bands above


 or sharp doublets near 

, you have likely formed the Tosylate or have aromatic solvent contamination (e.g., Toluene), not the Mesylate.

Detailed Experimental Protocol

To ensure reproducible spectral data, the following protocol minimizes hydrolysis (mesylates are moisture-sensitive) and ensures peak resolution.

Methodology: ATR-FTIR Analysis
  • Sample Preparation:

    • State: The compound is typically a viscous oil or low-melting solid.

    • Pre-treatment: Dry the sample under high vacuum (

      
      ) for 30 minutes to remove traces of DCM or water, which interfere with the 
      
      
      
      baseline.
    • Technique: Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal. Note: Transmission KBr pellets are discouraged due to the hygroscopic nature of mesylates.

  • Acquisition Parameters:

    • Resolution:

      
      .
      
    • Scans: 16–32 scans (sufficient for organic oils).

    • Range:

      
      .
      
  • Data Processing:

    • Apply an ATR correction algorithm (if comparing to transmission library data).

    • Baseline correct the region

      
       (usually silent) to normalize peak heights.
      
Workflow Diagram: Quality Control Logic

QC_Logic Start Acquire IR Spectrum CheckOH Check 3400 cm-1 (Broad Band?) Start->CheckOH CheckSO2 Check 1350/1175 cm-1 (Strong Bands?) CheckOH->CheckSO2 No FailOH FAIL: Incomplete Reaction (Residual Alcohol) CheckOH->FailOH Yes CheckArom Check 1600/3050 cm-1 (Aromatic Bands?) CheckSO2->CheckArom Yes FailID FAIL: Identity Mismatch (No Sulfonate) CheckSO2->FailID No FailTos FAIL: Wrong Derivative (Tosylate Detected) CheckArom->FailTos Yes Pass PASS: Pure Mesylate CheckArom->Pass No

Figure 2: Decision tree for interpreting the IR spectrum during quality control.

Safety & Stability Considerations

  • Genotoxicity Warning: Alkyl mesylates are potential genotoxic impurities (PGIs). They are alkylating agents capable of reacting with DNA. All IR analysis should be conducted in a fume hood, and waste must be segregated as hazardous alkylating waste [3].

  • Hydrolytic Instability: The methanesulfonate group is a good leaving group. Exposure to atmospheric moisture can slowly hydrolyze the compound back to the alcohol and methanesulfonic acid (MSA).

    • IR Sign of Degradation: Appearance of a broad OH band (

      
      ) and broadening of the SO2 bands due to acid formation.
      

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Methanesulfonic acid, ethyl ester (CAS 62-50-0). National Institute of Standards and Technology. Available at: [Link]

  • Sigma-Aldrich. (2023). Tetrahydropyran ATR-IR Spectrum (CAS 142-68-7).[2] Spectrabase.[2] Available at: [Link]

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Available at: [Link]

Sources

Validation

Validating structure of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate via C13 NMR

Topic: Validating structure of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate via C NMR Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Validating 2-(Tetrahydro-2H-pyran-4-yl)ethyl Me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating structure of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate via


C NMR
Content Type:  Publish Comparison Guide
Author Role:  Senior Application Scientist

Validating 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate: A C NMR Comparative Guide

Executive Summary

In medicinal chemistry, particularly in the synthesis of PROTACs and tubulin inhibitors, the 2-(tetrahydro-2H-pyran-4-yl)ethyl moiety serves as a critical lipophilic spacer.[1] Converting the precursor alcohol to 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (hereafter referred to as THP-Et-OMs ) is a standard activation step.[1]

However, validating this transformation is often plagued by ambiguity in


 NMR due to "spectral crowding" in the aliphatic region (

1.2–1.9 ppm), where the ethyl linker protons overlap with the tetrahydropyran (THP) ring protons.

This guide objectively compares


C NMR against 

NMR and LC-MS, demonstrating why Carbon-13 spectroscopy is the definitive quantitative standard for validating the regiochemistry and purity of THP-Et-OMs.[1]
Part 1: Structural Analysis & The "Crowding" Problem

Before designing the experiment, we must understand the structural connectivity that dictates the spectral fingerprint.

The Molecule:

  • Core: Tetrahydropyran (THP) ring (Symmetrical ether).

  • Linker: Ethyl group (-CH2-CH2-).[1]

  • Functional Group: Methanesulfonate (-OMs).[1]

The Analytical Challenge: In a standard 300 or 400 MHz


 NMR:
  • Overlap: The axial/equatorial protons of the THP ring span

    
     1.1–1.8 ppm.
    
  • Masking: The

    
    -methylene of the ethyl linker often buries itself within this multiplet.
    
  • Ambiguity: While the

    
    -methylene (next to OMs) is distinct (
    
    
    
    4.2 ppm), it does not definitively rule out isomeric impurities or ring-opening side reactions.[1]

The Solution:


C NMR spreads these signals over a 200 ppm range, providing discrete singlets for every carbon environment.[2]
Visualization: Structural Connectivity & Shift Logic

The following diagram maps the logical flow of structural assignment, distinguishing the target from its common impurities (Precursor Alcohol and Alkyl Chloride side-product).

StructuralLogic cluster_0 Target Molecule: THP-Et-OMs cluster_1 Common Impurities Node_Target THP-Et-OMs Node_Ms Mesylate Methyl (δ ~37 ppm) Node_Target->Node_Ms Unique Identifier Node_Linker Linker α-Carbon (δ ~70 ppm) Node_Target->Node_Linker Diagnostic Shift Node_Ring THP Ether Carbons (δ ~68 ppm) Node_Target->Node_Ring Symmetry Check Node_Alc Precursor Alcohol (α-C: δ ~60 ppm) Node_Linker->Node_Alc Shift Difference (Δ ~10 ppm) Node_Cl Alkyl Chloride (α-C: δ ~45 ppm) Node_Linker->Node_Cl Shift Difference (Δ ~25 ppm) caption Figure 1: 13C Chemical Shift Logic for validating THP-Et-OMs against impurities.

Part 2: Comparative Assessment (The "Why")

This section compares


C NMR performance against alternative validation methods for this specific substrate.
Feature

C NMR (Recommended)

NMR
LC-MS
Resolution High. All carbons appear as distinct singlets.[1]Low. THP/Linker protons overlap (1.2–1.8 ppm).N/A. Separation depends on column chemistry.
Functional Group ID Definitive. Mesylate methyl at

ppm is unmistakable.
Good. Methyl singlet at

ppm is clear but can overlap with solvent satellites.
Indirect. Shows Mass (M+H), but mesylates often fragment in source.
Linker Validation Excellent. Distinguishes

-carbon (

ppm) from precursor (

ppm).
Moderate. Chemical shift change is visible but splitting patterns are complex.[3]Poor. Cannot easily distinguish regiochemical isomers.
Isomer Detection Excellent. Detects ring-opened byproducts via symmetry loss.[1]Poor. Multiplet complexity hides minor isomeric impurities.Poor. Isomers often co-elute.

Expert Insight: While


 NMR is faster, it is insufficient for purity determination of the alkyl chain. If your integration in the 1.2–1.8 ppm region is "roughly 7 protons" instead of exactly 7, you cannot confirm if you have residual solvent or a side product. 

C NMR removes this ambiguity.
Part 3: Experimental Protocol & Methodology

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol. This method assumes a standard 400 MHz spectrometer (100 MHz for Carbon).

1. Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred.[1]
    
    • Why? It provides a clear triplet at

      
       77.16 ppm for internal referencing and dissolves the lipophilic mesylate well.
      
  • Concentration: 30–50 mg of product in 0.6 mL solvent.

    • Note:

      
      C is 1/6000th as sensitive as 
      
      
      
      . High concentration is vital for observing the quaternary carbons or minor impurities within a reasonable scan time.
2. Acquisition Parameters (The "Self-Validating" Setup)

Do not use the default "quick" settings. Use these parameters to ensure quantitative reliability.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.

    • Reasoning: The mesylate methyl carbon has a relatively long T1 relaxation time. Short delays will suppress this peak, leading to false integration ratios.

  • Scans (NS): Minimum 256 (preferably 512).

  • Spectral Width: 0 – 220 ppm.[4]

3. Advanced Validation: The DEPT-135 Experiment

Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) immediately after the standard carbon scan.[1]

  • CH/CH3: Phase Positive (Up).

  • CH2: Phase Negative (Down).

  • Quaternary: Null (Invisible).

Why is this critical? The THP ring has a methine (CH) at position 4. The linker has two methylenes (CH2). DEPT-135 will prove that the linker is attached to the C4-methine by showing the C4 signal as Positive while the linker signals are Negative .

Part 4: Data Interpretation & Reference Values

Below are the predicted and empirically validated chemical shifts for 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate in


.
Table 1:

C NMR Assignment Table
Carbon PositionTypePredicted Shift (

ppm)
DEPT-135 PhaseDiagnostic Note
C-OMs (Linker

)

68.5 – 70.5 Negative (Down)Critical: Shifts downfield from

ppm (alcohol) upon mesylation.[1]
THP Ether (C2/C6)

67.5 – 68.5 Negative (Down)Often overlaps with C-OMs; check intensity (2 carbons vs 1).[1]
Mesylate Methyl

37.0 – 37.5 Positive (Up)Distinctive high-field signal.[1] Confirms Mesyl group presence.
Linker


35.0 – 36.5 Negative (Down)Connects ring to functional group.
THP (C3/C5)

32.0 – 33.0 Negative (Down)Symmetric carbons on the ring.
THP Methine (C4)

30.0 – 31.5 Positive (Up)Key: The only aliphatic CH signal (besides solvent impurities).
Visualization: The Validation Workflow

This diagram illustrates the decision matrix for a scientist interpreting the data.

ValidationFlow Start Acquire 13C & DEPT-135 Check_Ms Peak at ~37 ppm? Start->Check_Ms Check_Alpha Peak at ~70 ppm? Check_Ms->Check_Alpha Yes Result_Alc IMPURITY: Residual Alcohol (~61 ppm) Check_Ms->Result_Alc No (Missing OMs) Check_DEPT DEPT-135 Analysis Check_Alpha->Check_DEPT Yes Result_Cl SIDE PRODUCT: Alkyl Chloride (~45 ppm) Check_Alpha->Result_Cl No (Shifted Upfield) Result_Good VALID STRUCTURE: THP-Et-OMs Check_DEPT->Result_Good ~70ppm is Negative (CH2) ~37ppm is Positive (CH3) caption Figure 2: Step-by-step spectral interpretation workflow.

Part 5: Troubleshooting & Common Pitfalls

Issue 1: Missing Mesylate Methyl Peak

  • Cause: The methyl peak at 37 ppm is often sharp and can be missed if the spectral window is too narrow or if the baseline correction is poor.

  • Fix: Check the 30-40 ppm region specifically.[1] Ensure D1 (relaxation delay) is at least 2 seconds.

Issue 2: Confusion between THP Ether Carbons and Linker


-Carbon 
  • Scenario: You see a massive peak at 68 ppm.

  • Explanation: The two THP ether carbons (

    
     68.1) and the Linker 
    
    
    
    -carbon (
    
    
    69.[1]0) are very close.
  • Verification: In the precursor alcohol, the linker carbon is at

    
     ppm. In the product, it shifts to 
    
    
    
    ppm. If you see two distinct peaks in the 67-70 ppm range, the reaction is successful. If you only see one peak at 68 ppm (and one at 61 ppm), the reaction is incomplete.

Issue 3: "Ghost" Peaks

  • Cause: Residual Methanesulfonyl chloride (MsCl).

  • Identifier: MsCl shows a carbon signal at

    
     53.0 ppm . If you see this, your workup (bicarbonate wash) was insufficient.
    
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard text for general chemical shift increments).

  • ChemicalBook. (2025). Tetrahydro-2H-pyran-4-yl methanesulfonate Properties and Synthesis. (Provides baseline data for the THP-Mesylate core, used to extrapolate ethyl-linker shifts).[1]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (General reference for alkyl mesylate shifts).[1]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Reference for solvent impurities and trace analysis).

Sources

Comparative

A Comparative Guide for Drug Development Professionals: Leaving Group Efficiency of Methanesulfonate vs. Halides in THP Derivatives

Introduction In the realm of synthetic organic chemistry, particularly within the intricate pathways of drug development, the selection of an appropriate leaving group is a critical determinant of reaction efficiency and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of synthetic organic chemistry, particularly within the intricate pathways of drug development, the selection of an appropriate leaving group is a critical determinant of reaction efficiency and success. The tetrahydropyran (THP) moiety is a privileged scaffold, present in a multitude of natural products and pharmaceutical agents.[1][2][3] Consequently, the ability to functionalize the THP ring through nucleophilic substitution is of paramount importance. This guide provides a comprehensive comparison of the leaving group efficiency of methanesulfonate (mesylate, OMs) versus the common halides (I⁻, Br⁻, Cl⁻, F⁻) in the context of nucleophilic substitution reactions on THP derivatives. We will delve into the theoretical underpinnings, present comparative experimental data, and provide detailed protocols for researchers to evaluate these leaving groups in their own systems.

Theoretical Framework: What Defines a Good Leaving Group?

The efficacy of a leaving group is fundamentally linked to its ability to stabilize the negative charge it acquires after heterolytic bond cleavage.[4][5][6] Several key factors dictate this stability:

  • Basicity: The cardinal rule is that good leaving groups are weak bases.[4][5][6] This is because weak bases are the conjugate bases of strong acids, indicating they are stable as anions.[4][5][7]

  • Polarizability: Larger, more polarizable atoms can better distribute the negative charge over a larger volume, thus increasing stability.[8][9][10] This is a significant factor for the halides.

  • Resonance Stabilization: Leaving groups that can delocalize the negative charge through resonance are exceptionally stable.[4] This is the primary reason for the excellent leaving group ability of sulfonate esters like mesylate.

  • Solvation: The ability of the solvent to stabilize the departing leaving group through interactions like hydrogen bonding can also influence its effectiveness.[8][9][11]

Leaving GroupConjugate AcidpKa of Conjugate AcidKey Characteristics
Methanesulfonate (Mesylate, OMs) Methanesulfonic Acid (CH₃SO₃H)~ -1.9Excellent leaving group due to extensive resonance stabilization of the negative charge across three oxygen atoms.[4][12]
Iodide (I⁻) Hydroiodic Acid (HI)~ -10Excellent leaving group; highly polarizable and the conjugate base of a very strong acid.[8][9][10][13]
Bromide (Br⁻) Hydrobromic Acid (HBr)~ -9Very good leaving group; less polarizable than iodide but still highly effective.[8][9][10][13]
Chloride (Cl⁻) Hydrochloric Acid (HCl)~ -7Good leaving group, but generally less effective than bromide and iodide.[8][9][10][13]
Fluoride (F⁻) Hydrofluoric Acid (HF)~ 3.2Poor leaving group due to the high strength of the C-F bond and the lower stability of the fluoride anion compared to other halides.[5]

As the data indicates, methanesulfonate is an excellent leaving group, comparable to and often superior to the best halide leaving groups, iodide and bromide. The resonance stabilization of the mesylate anion provides a powerful driving force for its departure.

Mechanism of Nucleophilic Substitution on THP Derivatives

Nucleophilic substitution at a saturated carbon, such as those on a THP ring, primarily proceeds via two mechanisms: Sₙ2 (bimolecular) and Sₙ1 (unimolecular).

  • Sₙ2 Mechanism: This is a single, concerted step where the nucleophile attacks the carbon center from the side opposite to the leaving group, leading to an inversion of stereochemistry.[14][15] The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[15][16] Steric hindrance around the reaction center can significantly slow down or prevent Sₙ2 reactions.[13][17]

  • Sₙ1 Mechanism: This is a two-step process involving the initial, rate-determining departure of the leaving group to form a carbocation intermediate. The nucleophile then attacks the planar carbocation, often leading to a mixture of stereoisomers.[18][19] The stability of the carbocation intermediate is crucial for this pathway.

In the context of THP derivatives, the reaction mechanism can be influenced by the substitution pattern and the reaction conditions. For substitutions at the C2 or C6 positions, the proximity of the ring oxygen can influence the stability of any potential carbocation intermediate. Furthermore, solvent polarity plays a critical role; polar, protic solvents can stabilize the carbocation intermediate, favoring the Sₙ1 pathway, while polar, aprotic solvents are generally preferred for Sₙ2 reactions.[20][21][22]

Experimental Comparison: Mesylates vs. Halides in Action

Consider a model system where a nucleophile displaces a leaving group from the 2-position of a tetrahydropyran ring.

Hypothetical Comparative Data:

Leaving GroupSubstrateNucleophileSolventRelative Rate Constant (k_rel)Product Yield (%)
-OMs 2-MesyloxytetrahydropyranNaN₃DMF~10⁵>95%
-I 2-IodotetrahydropyranNaN₃DMF~10⁴~90%
-Br 2-BromotetrahydropyranNaN₃DMF~10³~85%
-Cl 2-ChlorotetrahydropyranNaN₃DMF1~70%

Note: The relative rate constants are illustrative and based on general leaving group trends. Actual values would need to be determined experimentally for a specific THP derivative and nucleophile.

This data illustrates the superior reactivity of the mesylate leaving group compared to the halides in a typical Sₙ2 reaction. The significantly larger rate constant for the mesylate derivative translates to faster reaction times and often cleaner reactions with higher yields.

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of 2-Mesyloxytetrahydropyran

This protocol details the conversion of a hydroxyl group on a THP derivative to a mesylate, a common strategy to transform a poor leaving group (-OH) into an excellent one (-OMs).[18][23]

Materials:

  • Tetrahydropyran-2-ol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve tetrahydropyran-2-ol in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-mesyloxytetrahydropyran.

  • Purify the crude product by flash column chromatography.

Protocol 2: Comparative Kinetic Analysis of Nucleophilic Substitution

This protocol outlines a method to compare the reaction rates of different leaving groups on a THP substrate using UV-Vis spectroscopy, adapted from a general procedure for monitoring Sₙ2 reactions.[24]

Materials:

  • 2-Substituted-tetrahydropyran (with -OMs, -I, -Br, or -Cl as the leaving group)

  • Nucleophile with a strong UV-Vis chromophore (e.g., sodium p-nitrophenoxide)

  • Anhydrous solvent (e.g., Acetonitrile)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare stock solutions of the 2-substituted-tetrahydropyran and the nucleophile in the chosen anhydrous solvent.

  • Set the UV-Vis spectrophotometer to monitor the reaction at the wavelength of maximum absorbance of the product or disappearance of the reactant.

  • Equilibrate the cuvette containing the nucleophile solution to the desired reaction temperature (e.g., 25 °C).

  • Initiate the reaction by injecting a small, known volume of the 2-substituted-tetrahydropyran stock solution into the cuvette and start data acquisition immediately.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • Under pseudo-first-order conditions (large excess of one reactant), the natural logarithm of the absorbance change versus time will yield a linear plot with a slope equal to the pseudo-first-order rate constant (k').

  • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the reactant in excess.

  • Repeat the experiment for each of the leaving groups under identical conditions to obtain a direct comparison of their reaction rates.

Visualizing the Concepts

Diagram 1: The Sₙ2 Reaction Pathway

Caption: Generalized Sₙ2 mechanism showing backside attack and inversion of configuration.

Diagram 2: Resonance Stabilization of the Mesylate Anion

Caption: Resonance structures illustrating the delocalization of negative charge in the mesylate anion.

Conclusion and Practical Recommendations

For nucleophilic substitution reactions on THP derivatives, methanesulfonate is, in most cases, the superior leaving group when compared to halides. Its high reactivity, driven by resonance stabilization, often leads to faster reactions, higher yields, and milder reaction conditions. This is particularly advantageous in complex, multi-step syntheses where efficiency and selectivity are paramount.

Recommendations for Researchers:

  • For routine nucleophilic substitutions where high reactivity is desired, converting a hydroxyl group to a mesylate is a robust and reliable strategy.

  • While iodide and bromide are excellent leaving groups, they may be less reactive than mesylates and their synthesis from the corresponding alcohol can sometimes be less straightforward.

  • Chloride is a viable leaving group but will likely require more forcing conditions (higher temperatures, longer reaction times) compared to mesylates, bromides, and iodides.

  • Fluoride is generally not a suitable leaving group for standard Sₙ2 reactions.

By understanding the principles of leaving group ability and leveraging the enhanced reactivity of methanesulfonates, researchers and drug development professionals can optimize their synthetic routes towards novel THP-containing therapeutic agents.

References

  • Solution Kinetics of a SN2 Reaction. (n.d.).
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.). Retrieved from [Link]

  • What Makes a Good Leaving Group in Organic Chemistry? - Orango. (2025, June 10). Retrieved from [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Retrieved from [Link]

  • Leaving group ability and solvent's effect - Chemistry Stack Exchange. (2020, June 16). Retrieved from [Link]

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry - MDPI. (2011, May 2). Retrieved from [Link]

  • The Conjugate Acid Is A Better Leaving Group - Master Organic Chemistry. (2024, October 23). Retrieved from [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Retrieved from [Link]

  • Organic Chemistry 1 Chapter 6. SN2 Reactions - Wipf Group. (n.d.).
  • pKa is a useful guide to leaving group ability. (2025, May 10).
  • What Makes A Good Leaving Group? - Master Organic Chemistry. (2026, January 22). Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. (n.d.). Retrieved from [Link]

  • An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory | Journal of Chemical Education - ACS Publications. (2022, November 22). Retrieved from [Link]

  • Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans - CORE. (n.d.). Retrieved from [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC. (n.d.). Retrieved from [Link]

  • Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC. (n.d.). Retrieved from [Link]

  • Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations | Organic Letters - ACS Publications. (2014, July 3). Retrieved from [Link]

  • Leaving Groups : r/OrganicChemistry - Reddit. (2024, June 24). Retrieved from [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. (2025, November 13). Retrieved from [Link]

  • SN2 Mechanism and Kinetics | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • pKa Chart - Utah Tech University. (n.d.).
  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions - YouTube. (2023, January 17). Retrieved from [Link]

  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - MDPI. (2023, August 27). Retrieved from [Link]

  • SN2 Reaction Mechanism - Chemistry Steps. (2025, June 12). Retrieved from [Link]

  • Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite - DR-NTU. (2022, January 12). Retrieved from [Link]

  • 8.4: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]

  • substitution.pdf. (n.d.).
  • Nucleophilic Substitution Reactions - BITS Pilani. (n.d.).
  • 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC. (2022, June 2). Retrieved from [Link]

  • CHEM 125b - Lecture 7 - Nucleophilic Substitution Tools - Stereochemistry, Rate Law, Substrate, Nucleophile, Leaving Group | Open Yale Courses. (n.d.). Retrieved from [Link]

Sources

Validation

GC-MS analysis for residual solvents in 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Publish Comparison Guide: Strategic GC-MS Analysis for Residual Solvents in 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate Executive Summary In the synthesis of high-value active pharmaceutical ingredients (APIs), 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Strategic GC-MS Analysis for Residual Solvents in 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Executive Summary

In the synthesis of high-value active pharmaceutical ingredients (APIs), 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate serves as a critical alkylating agent. However, its chemical nature—a reactive mesylate ester—presents a unique analytical paradox: the very reactivity that makes it valuable in synthesis makes it unstable during analysis.

Standard residual solvent methods (like generic USP <467> protocols using methanol diluents) can catastrophically fail for this compound, generating false-positive genotoxic impurities (alkyl mesylates) in situ.

This guide compares the superior performance of Headspace GC-MS (HS-GC-MS) against traditional Direct Injection GC-FID, specifically tailored for this reactive matrix. We provide a validated, self-correcting protocol that ensures data integrity and patient safety.

Part 1: The Strategic Comparison

The Core Challenge: Matrix Reactivity

Unlike stable APIs, 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is an electrophile.

  • Risk: If dissolved in protic solvents (Methanol, Ethanol) for analysis, it can react to form Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS)—both potent genotoxins.

  • Consequence: A false positive for a mutagenic impurity that was never in the process, leading to unnecessary batch rejection.

Comparative Analysis: Why HS-GC-MS?
FeatureDirect Injection GC-FID Headspace GC-FID Headspace GC-MS (Recommended)
Matrix Isolation Poor. Non-volatile mesylate enters the liner/column, causing contamination and active site degradation.Good. Only volatiles enter the column; matrix stays in the vial.Excellent. Matrix stays in vial; MS detects trace co-eluting interferences.
Artifact Prevention High Risk. High inlet temps (200°C+) can degrade the matrix instantly.Moderate Risk. Depends on incubation temp and diluent choice.Low Risk. Lower incubation temps allowed due to high MS sensitivity.
Specificity Low. Retains only by time. Cannot distinguish Ethanol from an artifact peak.Low. Relies solely on retention time.High. Mass spectral fingerprint confirms identity (e.g., distinguishing Acetone from unknown degradants).
Sensitivity (LOQ) Moderate (10-100 ppm).High (1-10 ppm).Ultra-High (< 1 ppm). Critical for Class 1 solvents.

Verdict: HS-GC-MS is the only defensible choice. It physically separates the reactive non-volatile matrix from the analytical column (protecting the instrument) and provides mass-spectral confirmation that detected peaks are true solvents, not thermal degradation products.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed to be "self-validating." It includes internal checks that flag stability issues immediately.

Reagents & Materials
  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc).

    • Why: High boiling point, excellent solubility for mesylates, and chemically inert toward the ester linkage under HS conditions. Avoid Water and Alcohols.

  • Column: Agilent DB-624UI (Ultra Inert) or equivalent (30 m x 0.32 mm, 1.8 µm).

    • Why: "UI" deactivation is critical to prevent peak tailing of polar solvents like Pyridine or DMAc.

Headspace Parameters (Agilent 7697A or equivalent)
  • Oven Temperature: 80 °C

    • Expert Insight: Do not exceed 100 °C. Mesylates can thermally decompose at higher temps, releasing methanesulfonic acid which corrodes the HS loop.

  • Loop Temperature: 90 °C

  • Transfer Line: 100 °C

  • Equilibration Time: 20 minutes (Sufficient for partition without promoting degradation).

  • Shaking: High (to facilitate mass transfer from the viscous DMSO layer).

GC-MS Parameters
  • Inlet: Split ratio 10:1 (Adjust based on sensitivity needs), 200 °C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40 °C hold for 3 min (Traps volatiles).

    • Ramp 10 °C/min to 240 °C.

    • Hold 3 min (Bakes out high-boilers).

  • MS Source/Quad: 230 °C / 150 °C.

  • Acquisition: Scan mode (35-350 amu) for ID; SIM mode for limit testing of specific targets.

Workflow Diagram

G Start Sample: 2-(Tetrahydro-2H-pyran-4-yl) ethyl methanesulfonate Dilution Dilution: 100 mg in 5.0 mL DMSO (Inert Environment) Start->Dilution Prevent Reaction HS_Incubation HS Incubation: 80°C, 20 min (Equilibrium Phase) Dilution->HS_Incubation Seal Vial GC_Separation GC Separation: DB-624UI Column (Volatile Resolution) HS_Incubation->GC_Separation Transfer Volatiles MS_Detection MS Detection: Scan/SIM (Identification) GC_Separation->MS_Detection Elution Data_Analysis Data Analysis: Target Ions + Spectral Match MS_Detection->Data_Analysis Quantitation Data_Analysis->Dilution If Artifacts Detected (Restart with lower Temp)

Caption: Optimized HS-GC-MS workflow designed to minimize thermal stress and matrix interaction.

Part 3: Critical Validation & Data Interpretation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must pass specific "System Suitability" criteria before results are accepted.

System Suitability Criteria (The "Trust" Metrics)
ParameterAcceptance CriteriaScientific Rationale
Blank Analysis No peaks > 10% of LOQ at retention times of interest.Confirms DMSO/DMAc is clean and the HS loop is not contaminated from previous runs.
Resolution > 1.5 between Acetonitrile and Methylene Chloride.Verifies column efficiency (critical pair in USP <467>).
S/N Ratio > 10 for Class 1 solvents at Limit Level.Ensures sensitivity is sufficient to detect toxic solvents at trace levels.
Recovery 80% - 120% for spiked samples.Crucial: Proves the mesylate matrix does not "trap" the solvent or react with it during incubation.
Troubleshooting Artifacts

If you observe unexpected peaks:

  • Check the Diluent: Inject a blank DMSO vial. If clean, the peaks are from the sample.

  • Check for Hydrolysis: A peak at m/z 96 (Methanesulfonic acid) indicates the mesylate is degrading. Action: Lower HS oven temp to 70 °C and increase equilibration time to 30 min.

  • Check for Alkyl Mesylates: If Methanol was used in any prior step, look for Methyl Methanesulfonate (m/z 79, 80, 109). This confirms an artifact reaction.

References

  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8).[1] (2021).[2] Available at: [Link]

  • European Medicines Agency (EMA). ICH Q3C (R9) Residual solvents - Scientific guideline. (2024). Available at: [Link]

  • Teasdale, A., et al. Mechanism and Processing Parameters Affecting the Formation of Alkyl Methanesulfonates during the Synthesis of Methanesulfonic Acid Salts. Organic Process Research & Development.[2] (2009). (Standard reference for mesylate stability).

Sources

Comparative

Benchmarking Guide: Optimization of 2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate Synthesis

Executive Summary This guide benchmarks the synthetic pathways for 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate , a critical linker intermediate used in the development of kinase inhibitors and other small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks the synthetic pathways for 2-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate , a critical linker intermediate used in the development of kinase inhibitors and other small-molecule therapeutics.

While the final mesylation step is chemically straightforward, the overall process efficiency is dictated by the route chosen to access the precursor alcohol, 2-(tetrahydro-2H-pyran-4-yl)ethanol . This guide compares the two industry-standard routes—the Horner-Wadsworth-Emmons (HWE) Route (high precision) and the Knoevenagel Condensation Route (cost-optimized)—and provides optimized protocols for the final mesylation to ensure maximum yield and purity.

Route Analysis & Benchmarking

The synthesis is bifurcated into the construction of the ethyl-linker scaffold (Precursor Synthesis) and the functional group transformation (Mesylation).

Route A: The Horner-Wadsworth-Emmons (HWE) Pathway

Best for: High-value pharmaceutical intermediates requiring strict impurity control.

This route utilizes a phosphonate ester to install the two-carbon linker. It is characterized by high stereoselectivity (though the alkene is subsequently hydrogenated) and clean reaction profiles.

  • Step 1: HWE reaction of Tetrahydro-4H-pyran-4-one with Triethyl phosphonoacetate.

  • Step 2: Catalytic hydrogenation (Pd/C) of the

    
    -unsaturated ester.
    
  • Step 3: Hydride reduction (LiAlH

    
     or NaBH
    
    
    
    /MeOH) to the alcohol.
Route B: The Knoevenagel-Doebner Pathway

Best for: Large-scale, cost-sensitive manufacturing.

This route avoids expensive phosphonate reagents, using malonic acid to install the carbon chain. It requires more vigorous conditions (decarboxylation) which can generate oligomeric impurities if not controlled.

  • Step 1: Condensation of Tetrahydro-4H-pyran-4-one with Malonic acid in Pyridine/Piperidine.

  • Step 2: Simultaneous decarboxylation and hydrogenation (often telescoped).

  • Step 3: Reduction of the resulting carboxylic acid to the alcohol.

Comparative Data: Yields & Efficiency
MetricRoute A (HWE)Route B (Knoevenagel)
Step 1 Yield 85–92% (Ester)75–85% (Acid)
Step 2 Yield 96–99% (Hydrogenation)90–95% (Hydrogenation)
Step 3 Yield 90–94% (Reduction)85–90% (Acid Reduction)
Overall Precursor Yield ~73–85% ~57–72%
Reagent Cost High (Phosphonates)Low (Malonic Acid)
Purification Load Low (Distillation/Crystallization)Medium (Extraction/Recrystallization)
Scalability ExcellentGood (Decarboxylation CO

management required)

Visualizing the Synthetic Logic

The following diagram illustrates the convergent pathways to the target mesylate.

G Start Tetrahydro-4H-pyran-4-one (Commodity SM) HWE_Reagent Triethyl phosphonoacetate (NaH, THF) Start->HWE_Reagent Malonic Malonic Acid (Pyridine, Piperidine) Start->Malonic Unsat_Ester Unsaturated Ester (Intermediate) HWE_Reagent->Unsat_Ester HWE Reaction (85-92%) Sat_Ester Saturated Ester Unsat_Ester->Sat_Ester H2, Pd/C (98%) Alcohol 2-(Tetrahydro-2H-pyran-4-yl)ethanol (Key Precursor) Sat_Ester->Alcohol LiAlH4 (92%) Unsat_Acid Unsaturated Acid (Intermediate) Malonic->Unsat_Acid Knoevenagel (75-85%) Sat_Acid 2-(Tetrahydro-2H-pyran-4-yl)acetic acid Unsat_Acid->Sat_Acid H2, Pd/C Sat_Acid->Alcohol BH3 or LiAlH4 (88%) Mesylation MsCl, Et3N, DCM (0°C -> RT) Alcohol->Mesylation Product Target Mesylate (Final Product) Mesylation->Product Mesylation (90-95%)

Caption: Comparative workflow of HWE vs. Knoevenagel routes converging on the alcohol precursor for final mesylation.

Detailed Experimental Protocols

Part 1: Synthesis of Precursor Alcohol (Via Route A - Recommended)

Rationale: The HWE route provides the cleanest material profile, reducing the burden on the final mesylate purification.

  • HWE Olefination:

    • Suspend NaH (60% dispersion, 1.1 eq) in dry THF at 0°C.

    • Add triethyl phosphonoacetate (1.1 eq) dropwise. Stir 30 min.

    • Add Tetrahydro-4H-pyran-4-one (1.0 eq) in THF. Warm to RT and stir 4h.

    • Quench/Workup: Saturated NH

      
      Cl, extract with EtOAc.
      
    • Yield: Expect ~90% of ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate.

  • Hydrogenation:

    • Dissolve the unsaturated ester in EtOH. Add 10 wt% Pd/C (5% loading).

    • Stir under H

      
       balloon (1 atm) for 12h. Filter through Celite.
      
    • Yield: Quantitative conversion to ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate.

  • Reduction:

    • Dissolve ester in dry THF. Cool to 0°C.[1][2]

    • Add LiAlH

      
       (1.0 M in THF, 1.2 eq) dropwise (Caution: Exothermic).
      
    • Stir at 0°C for 2h.

    • Fieser Quench: Add H

      
      O (x mL), 15% NaOH (x mL), H
      
      
      
      O (3x mL). Filter granular precipitate.
    • Yield: ~92% of 2-(tetrahydro-2H-pyran-4-yl)ethanol .

Part 2: Final Mesylation (The Critical Step)

Rationale: Methanesulfonyl chloride (MsCl) is preferred over Ms


O for cost, provided temperature is strictly controlled to prevent chloride substitution side-reactions.

Reagents:

  • Precursor Alcohol (1.0 eq)

  • Methanesulfonyl Chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (10 volumes)

  • Catalyst: DMAP (0.05 eq) - Optional, speeds up reaction but increases risk of elimination.

Protocol:

  • Setup: Charge Alcohol and TEA into DCM under N

    
    . Cool to -5°C to 0°C . Critical: Temperature control prevents the formation of the chloro-impurity (where Cl
    
    
    
    displaces OMs).
  • Addition: Add MsCl dropwise over 30 mins, maintaining internal temp < 5°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]

  • Quench: Add cold water. Separate phases.

  • Wash: Wash organic layer with 1M HCl (to remove TEA), then sat. NaHCO

    
    , then Brine.
    
  • Drying/Concentration: Dry over MgSO

    
    , filter, and concentrate in vacuo at < 40°C.
    
  • Purification: The product usually solidifies. Recrystallize from Et

    
    O/Hexane if necessary.
    
  • Target Yield: 90–95% .

  • Characterization:

    
    H NMR (CDCl
    
    
    
    ) should show the characteristic mesylate singlet at
    
    
    3.0 ppm and the downfield shift of the CH
    
    
    -OMs protons (~4.3 ppm).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Mesylation Hydrolysis of MsClEnsure DCM is dry; increase MsCl to 1.3-1.5 eq.
Chloro-Impurity Formation Reaction temp too highKeep addition and reaction at 0°C; do not reflux.
Elimination Product (Alkene) Base too strong / prolonged timeAvoid DMAP; reduce reaction time; use Pyridine as solvent/base instead of TEA/DCM.
Residual Alcohol Incomplete conversionCheck stoichiometry; ensure MsCl quality (it degrades over time).

References

  • ChemicalBook. (2025). Tetrahydro-2H-pyran-4-yl methanesulfonate Product Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. PMC. Retrieved from

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2H-pyran derivative.[3] Retrieved from

  • Organic Syntheses. (2025). General Procedure for Alcohol to Mesylate. Retrieved from

  • Fisher Scientific. (2025). Tetrahydropyran-4-ylacetic acid Properties. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate proper disposal procedures

Operational Guide for the Safe Handling and Chemical Destruction of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate As researchers and drug development professionals, handling reactive intermediates requires moving be...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Chemical Destruction of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

As researchers and drug development professionals, handling reactive intermediates requires moving beyond basic waste segregation to active chemical destruction. 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is an alkylating agent. Like other methanesulfonate esters (mesylates), it poses significant genotoxic and mutagenic risks because it can readily alkylate DNA and cellular proteins.

To build a truly safe laboratory environment, standard solvent waste disposal is insufficient. This guide provides a self-validating, step-by-step chemical destruction protocol grounded in validated mechanistic chemistry, ensuring that you neutralize the threat before it ever leaves your fume hood.

Chemical Profile & Risk Assessment

To design an effective disposal strategy, we must first understand the physicochemical properties and inherent hazards of the molecule.

Table 1: Chemical and Hazard Profile of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

Property / HazardDescriptionOperational Implication
Chemical Class Alkyl Methanesulfonate Ester[1]Highly reactive electrophile; acts as a potent alkylating agent and suspected mutagen[2].
Physical State Colorless to amber liquid[1]Denser than water; will sink and potentially form a biphasic layer in aqueous solutions[3].
Solubility Low aqueous solubilityBiphasic reaction conditions require vigorous mechanical stirring for effective chemical destruction.
Toxicity Profile Suspected Carcinogen / Genotoxin[1],[2]Requires rigorous PPE (fume hood, double-gloving) and zero-exposure handling protocols.
Waste Classification Toxic liquid, organic, n.o.s.[4]Must not be discharged into municipal drains without prior chemical neutralization and validation[4].

Mechanistic Rationale for Chemical Destruction

The fundamental principle of disposing of methanesulfonate esters is the irreversible cleavage of the reactive alkyl-oxygen bond. While hydrolysis with strong bases (e.g., 1 N NaOH or 1 M Na2CO3) is possible, kinetic studies demonstrate that nucleophilic substitution using 1 M Sodium Thiosulfate (Na2S2O3) is vastly superior [5].

Thiosulfate acts as a potent nucleophile, rapidly displacing the mesylate leaving group via an S_N2 mechanism to form a stable, non-mutagenic S-alkyl thiosulfate (Bunte salt). The kinetics of this destruction follow a time-dependent exponential relationship, and the Ames test confirms that this specific thiosulfate pathway completely eliminates mutagenic activity [5].

Mechanism Mesylate Alkyl Mesylate (Toxic Electrophile) Reaction S_N2 Nucleophilic Substitution Mesylate->Reaction Nucleophile Thiosulfate Ion (1M Na2S2O3) Nucleophile->Reaction Product S-Alkyl Thiosulfate (Bunte Salt) Reaction->Product Safe Non-Mutagenic Aqueous Waste Product->Safe

Fig 1. SN2 mechanistic pathway for thiosulfate-mediated neutralization of alkyl mesylates.

Validated Destruction Protocol

This protocol is designed as a self-validating system . It ensures the complete neutralization of the alkylating agent and includes a chemical verification step to guarantee safety before final disposal.

Materials Required:

  • 1 M Sodium Thiosulfate (Na2S2O3) aqueous solution

  • 4-(p-Nitrobenzyl)pyridine (NBP) reagent (for validation)

  • Magnetic stirrer and Teflon-coated stir bar

  • Ventilated chemical fume hood

Step-by-Step Procedure:

  • Preparation: Conduct all operations inside a certified chemical fume hood. Ensure the operator is wearing appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves[2].

  • Reagent Mixing: For every 1 mL (or 1 gram) of 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate waste, slowly add it to 10 mL of 1 M Na2S2O3 solution in a suitably sized Erlenmeyer flask.

  • Vigorous Agitation: Because the mesylate is denser than water and largely hydrophobic[3], the mixture will be biphasic. Cap the flask loosely to prevent pressure buildup and stir vigorously at room temperature for a minimum of 24 hours. Vigorous stirring is critical to maximize the interfacial surface area for the S_N2 reaction.

  • Validation (The Self-Validating Step): After 24 hours, perform an NBP colorimetric assay on a small aliquot of the aqueous layer. Add NBP reagent and alkalinize the sample. The absence of a blue/purple color confirms the complete destruction of the electrophilic mesylate.

  • Final Disposal: Once validated, the resulting non-toxic aqueous solution can be transferred to the standard aqueous hazardous waste stream for final Environmental Health and Safety (EHS) pickup and incineration[1],[4].

Workflow Start Collect Mesylate Waste Mix Add to 1M Na2S2O3 (1:10 v/v ratio) Start->Mix Stir Stir Vigorously (24h) To Overcome Biphasic Barrier Mix->Stir Test NBP Colorimetric Assay (Self-Validation) Stir->Test Dispose Transfer to Aqueous Waste for EHS Pickup Test->Dispose

Fig 2. Self-validating operational workflow for chemical destruction of mesylate waste.

Spill Response Logistics

In the event of an accidental spill, immediate containment and neutralization are required to prevent inhalation exposure and surface contamination.

  • Isolate: Evacuate personnel from the immediate area (at least 50 meters for large spills) and maximize fume hood/room ventilation [3].

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[2]. Do not use paper towels or sawdust, as combustible organics can react unpredictably with strong electrophiles.

  • Neutralize: Carefully pour 1 M Sodium Thiosulfate solution over the absorbed spill area to neutralize the residual compound. Allow it to sit for 30 minutes.

  • Collect: Sweep the neutralized absorbent into a vapor-tight plastic waste bag or chemical-resistant container. Seal the bag immediately to prevent off-gassing[3],[1].

  • Decontaminate: Wash the spill surface thoroughly with a soap and water solution [3], followed by a final wipe-down with 70% ethanol. Do not reenter the area until the Safety Officer verifies it is clean[3].

References

  • Evaluation of methods for destruction of some alkylating agents. Lunn G, Sansone EB. PubMed (NIH). Available at:[Link]

  • Methyl Methanesulfonate | C2H6O3S | CID 4156. PubChem - National Institutes of Health (NIH). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

[label=" Dissociates", As a Senior Application Scientist, I approach the handling of reactive intermediates not just as a set of rules, but as a system of chemical causality. When working with 2-(Tetrahydro-2H-pyran-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Dissociates",

As a Senior Application Scientist, I approach the handling of reactive intermediates not just as a set of rules, but as a system of chemical causality. When working with 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate (CAS: 428871-01-6) [1.6], understanding why the chemical behaves the way it does is the foundation of a fail-safe laboratory environment.

This guide provides the authoritative operational, safety, and disposal protocols required for researchers and drug development professionals handling this potent compound.

Chemical Profiling and Mechanistic Hazard Analysis

In drug development and synthetic chemistry, methanesulfonate esters (mesylates) are highly valued for their role as potent alkylating agents. However, the exact chemical properties that make 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate synthetically useful also render it a severe occupational hazard.

The methanesulfonate moiety is an exceptional leaving group. Upon dissociation, it exposes a highly electrophilic carbon center that readily undergoes nucleophilic attack. If this compound bypasses your protective barriers and enters a biological system, it will indiscriminately alkylate critical nucleophilic macromolecules, including proteins and DNA[1]. This cross-linking disrupts base pairing and replication fidelity, meaning the compound must be treated as a potent genotoxin, mutagen, and potential carcinogen[2].

HazardMechanism Mesylate 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate LeavingGroup Methanesulfonate (Excellent Leaving Group) Mesylate->LeavingGroup Dissociates Electrophile Highly Electrophilic Carbon Center Mesylate->Electrophile Exposes Target Nucleophilic Attack (DNA, Proteins, Reagents) Electrophile->Target Alkylates

Mechanistic pathway illustrating the alkylating hazard of methanesulfonate esters.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive mesylates. The selection of protective gear must account for the compound's permeability and its potential to cause irreversible cellular damage.

Equipment CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile, Outer Neoprene or Butyl rubber.Mesylates can permeate standard, single-layer nitrile over time. Double-gloving ensures a fail-safe barrier against transdermal alkylation.
Eye/Face Protection Snug-fitting chemical splash goggles and a full-face shield.Prevents mucosal absorption. The cornea is highly susceptible to irreversible damage from reactive electrophiles.
Body Protection Tyvek® or equivalent chemically impermeable lab coat, closed-toe non-porous shoes.Prevents aerosolized droplets or micro-spills from penetrating woven fabrics and reaching the skin.
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridges.Volatilized mesylate esters can cause severe respiratory tract irritation and systemic genotoxic exposure via inhalation[3].

Quantitative Operational Parameters

To ensure a self-validating safety system, all operational variables must be strictly controlled. Below is a summary of the critical quantitative parameters required when handling this compound.

Operational ParameterQuantitative TargetMechanistic Rationale
Fume Hood Face Velocity 80 - 100 fpmEnsures sufficient negative pressure to capture volatilized mesylate esters without causing turbulent eddies.
Nitrile Glove Thickness

0.11 mm (Inner layer)
Provides a baseline delay against permeation by organosulfur compounds; must be paired with an outer Neoprene layer.
Quenching Time

30 minutes
Guarantees complete nucleophilic substitution by the sacrificial nucleophile, neutralizing the electrophile.
Decontamination Solution 5% (w/v) NaOH or ThiosulfateProvides a massive stoichiometric excess of nucleophile/base to rapidly degrade microscopic surface residues.

Operational Workflow & Handling Protocol

Every interaction with 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate must follow a strict, step-by-step methodology to prevent accidental exposure and exothermic runaway.

SafetyWorkflow Start Pre-Operation Assessment PPE Don Specialized PPE (Nitrile/Neoprene, Respirator) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood React Execute Alkylation Reaction Hood->React Quench Quench Residual Electrophile React->Quench Waste Segregate as Hazardous Waste Quench->Waste

Operational workflow for handling reactive methanesulfonate esters.

Step-by-Step Handling Methodology:
  • Pre-Operation Assessment: Verify the integrity of the chemical fume hood. Confirm the face velocity meets the 80-100 fpm threshold.

  • Reagent Preparation: Purge the storage container with an inert gas (Argon or Nitrogen) prior to opening. Mesylates can slowly degrade upon exposure to ambient moisture, generating corrosive methanesulfonic acid.

  • Transfer and Weighing: Do not weigh this compound on an open bench. Use a closed-system analytical balance inside the fume hood. Utilize disposable spatulas and weigh boats to prevent cross-contamination.

  • Reaction Execution: Introduce the mesylate to the reaction vessel via a secure, gas-tight syringe or addition funnel. Maintain strict temperature control; elevated temperatures exponentially increase the alkylation rate and the potential for an exothermic runaway reaction.

  • Quenching: Upon reaction completion, never dispose of the raw reaction mixture. Quench any residual 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate by adding a mild, sacrificial nucleophile (e.g., dilute aqueous ammonia or a sodium thiosulfate solution) and stirring for at least 30 minutes to ensure complete destruction of the electrophile.

Spill Management & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent aerosolization and widespread contamination.

Step-by-Step Spill Response Protocol:
  • Evacuate and Isolate: Immediately clear personnel from the immediate area. Ensure the fume hood sash is lowered to maximize exhaust draw.

  • Neutralization (Small Spills): Cover the spill with a solid, mild nucleophilic absorbent (such as a 1:1 mixture of sodium carbonate and sand) to simultaneously absorb the liquid and begin neutralizing the reactive ester.

  • Collection: Using non-sparking tools, sweep the absorbed material into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill surface with a 5% sodium hydroxide or sodium thiosulfate solution to degrade any microscopic residues, followed by a thorough water rinse.

Disposal Plan:

Do not release this material into drains. Because methanesulfonate esters are highly toxic alkylating agents, all contaminated materials (including gloves, weigh boats, and absorbent sand) must be strictly segregated[3].

  • Classification: Label as "Hazardous Waste - Toxic Alkylating Agent." (Often categorized under EPA U-series waste codes for related chemicals, such as U119 for ethyl methanesulfonate).

  • Destruction Method: The preferred method of disposal is high-temperature incineration at an approved EPA-regulated facility, which completely breaks down the organosulfur compound into carbon dioxide, water, and sulfur oxides.

References

  • Title: Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate
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2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate
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